molecular formula C27H54O2 B3030217 3-Isoamyl-6-methyl-2-heptyl myristate CAS No. 88332-30-3

3-Isoamyl-6-methyl-2-heptyl myristate

Cat. No.: B3030217
CAS No.: 88332-30-3
M. Wt: 410.7 g/mol
InChI Key: JHAGSLRTFDBCLA-UHFFFAOYSA-N
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Description

3-Isoamyl-6-methyl-2-heptyl myristate, also known as this compound, is a useful research compound. Its molecular formula is C27H54O2 and its molecular weight is 410.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.412380961 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-27(28)29-25(6)26(21-19-23(2)3)22-20-24(4)5/h23-26H,7-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAGSLRTFDBCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659760
Record name 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88332-30-3
Record name 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Isoamyl-6-methyl-2-heptyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoamyl-6-methyl-2-heptyl myristate is a branched-chain fatty acid ester. This class of molecules is gaining interest in various scientific fields due to its unique physical and chemical properties, which can differ significantly from their straight-chain counterparts. These properties can influence their biological activity, making them relevant for research in drug delivery, cosmetics, and as potential bioactive molecules. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, purification, and analytical characterization of this compound. While specific experimental data for this exact molecule is scarce in publicly available literature, this document compiles known data and provides detailed, representative experimental protocols based on established methods for similar long-chain branched esters.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analysis.

PropertyValueSource
IUPAC Name [6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoateThe Good Scents Company[1]
Synonyms 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, Myristic acid 3-isoamyl-6-methyl-2-heptyl esterTCI Chemicals[2]
CAS Number 88332-30-3TCI Chemicals[2]
Molecular Formula C27H54O2LabSolutions[3]
Molecular Weight 410.73 g/mol LabSolutions[3]
Appearance Colorless to almost colorless clear liquidTCI Chemicals[2]
Purity >95.0% (GC)TCI Chemicals[2]
Refractive Index 1.450Chem-Impex[4]
Density 0.850 g/cm³Chem-Impex[4]

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of this compound. These are based on well-established methods for analogous fatty acid esters.

Synthesis: Fischer Esterification

A common and direct method for synthesizing esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Reaction:

Myristic Acid + 3-Isoamyl-6-methyl-2-heptanol ⇌ this compound + Water

Materials:

  • Myristic acid

  • 3-Isoamyl-6-methyl-2-heptanol

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add myristic acid and 3-Isoamyl-6-methyl-2-heptanol in a 1:1.2 molar ratio.

  • Add toluene to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of myristic acid).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Diagram: Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants Myristic Acid + 3-Isoamyl-6-methyl-2-heptanol + Toluene + Acid Catalyst Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup Drying Dry with MgSO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Purification: Column Chromatography

The crude product can be purified by column chromatography to remove unreacted starting materials and byproducts.

Materials:

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized ester should be confirmed using various analytical techniques.

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A non-polar capillary column is typically suitable for fatty acid esters.

Procedure:

  • Prepare a dilute solution of the purified ester in a volatile solvent (e.g., hexane or dichloromethane).

  • Inject the sample into the GC-MS system.

  • The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • The mass spectrometer will ionize the eluted compounds and detect the mass-to-charge ratio of the resulting ions.

  • The retention time from the gas chromatogram will indicate the purity, while the mass spectrum will provide the molecular weight and fragmentation pattern, which can be used to confirm the structure.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

Sample Preparation:

  • Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Spectral Features:

  • Ester moiety: A multiplet corresponding to the proton on the carbon bearing the ester oxygen (C-2 of the heptyl chain) would be expected downfield. The methyl group at C-2 would appear as a doublet.

  • Alkyl chains: A complex series of multiplets in the upfield region corresponding to the numerous CH₂ and CH groups of the isoamyl, heptyl, and myristate chains.

  • Terminal methyl groups: Distinct signals for the various methyl groups in the molecule.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon: A signal in the downfield region (typically ~170-180 ppm) corresponding to the ester carbonyl carbon.

  • Ester-linked carbon: The carbon of the heptyl chain bonded to the ester oxygen will appear downfield.

  • Alkyl carbons: A series of signals in the upfield region corresponding to the carbons of the alkyl chains.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

Expected FTIR Spectral Features:

  • C=O stretch: A strong, sharp absorption band around 1740 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O stretch: An absorption band in the region of 1250-1150 cm⁻¹ corresponding to the C-O single bond of the ester.

  • C-H stretch: Strong absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chains.

Potential Biological Activity and Applications

Potential applications for this molecule could be explored in the following areas:

  • Drug Delivery: The lipophilic nature and branched structure may make it a suitable component in topical or transdermal drug delivery systems, potentially enhancing the penetration of active pharmaceutical ingredients through the skin.

  • Cosmetics: As an emollient with a unique skin feel due to its branched structure.

  • Bioactive Research: As a candidate molecule for screening in assays related to inflammation, metabolic disorders, and other biological pathways.

Diagram: Potential Research and Development Pathway

R_and_D_Pathway cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_application Potential Applications Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Analysis Structural Analysis (GC-MS, NMR, FTIR) Purification->Analysis Anti_Inflammatory Anti-inflammatory Assays Analysis->Anti_Inflammatory Anti_Diabetic Anti-diabetic Assays Analysis->Anti_Diabetic Cellular_Uptake Cellular Uptake Studies Analysis->Cellular_Uptake Lead_Compound Lead Compound for Drug Development Anti_Inflammatory->Lead_Compound Anti_Diabetic->Lead_Compound Drug_Delivery Drug Delivery Formulations Cellular_Uptake->Drug_Delivery Cosmetics Cosmetic Formulations Drug_Delivery->Cosmetics

Caption: A logical flow from synthesis to potential applications for this compound.

Conclusion

This compound is a complex branched-chain ester with potential for further scientific investigation. This guide provides a foundational understanding of its chemical properties and outlines detailed, albeit generalized, protocols for its synthesis, purification, and characterization. The provided workflows and diagrams serve as a starting point for researchers interested in exploring this and similar molecules. Future research should focus on obtaining specific experimental data for this compound to fully elucidate its properties and potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 3-Isoamyl-6-methyl-2-heptyl tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for 3-Isoamyl-6-methyl-2-heptyl tetradecanoate (B1227901) (also known as 3-Isoamyl-6-methyl-2-heptyl myristate), a complex, highly branched ester. Given the absence of a directly published synthesis route, this guide outlines a rational, multi-step approach based on well-established organic chemistry principles. The proposed synthesis involves the preparation of a sterically hindered secondary alcohol precursor, followed by its esterification with a long-chain fatty acid derivative.

This guide is intended to serve as a foundational resource for researchers requiring this or structurally similar molecules for applications in drug development, materials science, or as biochemical reagents. All quantitative data are summarized for clarity, and detailed experimental protocols for key transformations are provided.

Overall Synthetic Strategy

The synthesis of the target ester, 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, is approached via a convergent synthesis. The two key fragments, the alcohol (6-methyl-3-(3-methylbutyl)heptan-2-ol) and the acyl group (tetradecanoyl), are prepared separately and then coupled in the final step.

The synthesis can be divided into three main stages:

  • Synthesis of the Alcohol Precursor : Preparation of 6-methyl-3-(3-methylbutyl)heptan-2-ol via a crossed aldol (B89426) condensation, followed by dehydration and a subsequent two-step reduction.

  • Preparation of the Acylating Agent : Conversion of tetradecanoic acid (myristic acid) to the more reactive tetradecanoyl chloride.

  • Final Esterification : Coupling of the sterically hindered secondary alcohol with tetradecanoyl chloride to yield the final product. An alternative, milder esterification method, the Steglich esterification, is also presented.

The overall synthetic workflow is depicted below.

Overall Synthesis Workflow Isovaleraldehyde (B47997) Isovaleraldehyde Aldol_adduct Aldol Adduct Isovaleraldehyde->Aldol_adduct Methyl_isobutyl_ketone 4-Methyl-2-pentanone (B128772) Methyl_isobutyl_ketone->Aldol_adduct Base catalyst Myristic_acid Tetradecanoic Acid Acyl_chloride Tetradecanoyl Chloride Myristic_acid->Acyl_chloride Thionyl_chloride Thionyl Chloride Thionyl_chloride->Acyl_chloride Enone α,β-Unsaturated Ketone Aldol_adduct->Enone Dehydration Saturated_ketone Saturated Ketone Enone->Saturated_ketone Hydrogenation (e.g., H2/Pd-C) Alcohol 6-Methyl-3-(3-methylbutyl)heptan-2-ol Saturated_ketone->Alcohol Reduction (e.g., NaBH4) Final_Ester 3-Isoamyl-6-methyl-2-heptyl Tetradecanoate Alcohol->Final_Ester Acyl_chloride->Final_Ester Pyridine (B92270)

Caption: Overall synthetic workflow for 3-Isoamyl-6-methyl-2-heptyl tetradecanoate.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction conditions for each step in the proposed synthesis, based on analogous reactions reported in the literature.

StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Typical Yield (%)
1a. Crossed Aldol Condensation & DehydrationIsovaleraldehyde, 4-Methyl-2-pentanoneNaOH or KOHEthanol (B145695)/Water25 - 802 - 2460 - 80
1b. Conjugate Reduction (Hydrogenation)α,β-Unsaturated KetoneH₂, Pd/C (5%)Ethanol254 - 1290 - 98
1c. Ketone ReductionSaturated KetoneNaBH₄Methanol (B129727)0 - 251 - 390 - 98
2. Acyl Chloride FormationTetradecanoic AcidThionyl Chloride (SOCl₂)None or DMF (cat.)70 - 802 - 495 - 99[1]
3. Esterification (Acyl Chloride Method)6-Methyl-3-(3-methylbutyl)heptan-2-ol, Tetradecanoyl ChloridePyridineDichloromethane (B109758)0 - 252 - 1285 - 95
3. (Alternative) Steglich Esterification6-Methyl-3-(3-methylbutyl)heptan-2-ol, Tetradecanoic AcidDCC, DMAPDichloromethane2512 - 2480 - 90[2][3]

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Methyl-3-(3-methylbutyl)heptan-2-ol

This stage involves a three-step sequence starting from commercially available precursors.

Alcohol Synthesis Workflow cluster_0 Step 1a: Aldol Condensation & Dehydration cluster_1 Step 1b: Conjugate Reduction cluster_2 Step 1c: Ketone Reduction start_aldol Mix Isovaleraldehyde, 4-Methyl-2-pentanone, and Ethanol add_base Add aq. NaOH dropwise at 25°C start_aldol->add_base react_aldol Stir at 25°C for 2h, then heat to 80°C for 3h add_base->react_aldol workup_aldol Cool, neutralize with HCl, extract with ether, dry, and concentrate react_aldol->workup_aldol end_aldol α,β-Unsaturated Ketone workup_aldol->end_aldol start_hydro Dissolve enone in Ethanol, add Pd/C catalyst end_aldol->start_hydro react_hydro Hydrogenate under H2 atmosphere (1-4 atm) at 25°C start_hydro->react_hydro workup_hydro Filter catalyst, concentrate filtrate react_hydro->workup_hydro end_hydro Saturated Ketone workup_hydro->end_hydro start_red Dissolve saturated ketone in Methanol, cool to 0°C end_hydro->start_red add_nabh4 Add NaBH4 portion-wise start_red->add_nabh4 react_red Stir at 25°C for 2h add_nabh4->react_red workup_red Quench with water, extract with ether, dry, and concentrate react_red->workup_red end_red Target Alcohol workup_red->end_red

Caption: Experimental workflow for the synthesis of the alcohol precursor.

Protocol 1a: Crossed Aldol Condensation and Dehydration

  • To a stirred solution of 4-methyl-2-pentanone (1.0 eq) and isovaleraldehyde (1.1 eq) in ethanol, an aqueous solution of sodium hydroxide (B78521) (2.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for 2-4 hours at room temperature, during which the formation of the aldol adduct occurs.

  • The mixture is then heated to reflux (approx. 80°C) for 3-6 hours to effect dehydration to the α,β-unsaturated ketone.

  • After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude α,β-unsaturated ketone, which can be purified by vacuum distillation.

Protocol 1b & 1c: One-Pot Reduction of the α,β-Unsaturated Ketone

For complete reduction of an enone to the saturated alcohol, a two-step reduction is often most effective.[4][5]

  • Conjugate Reduction: The α,β-unsaturated ketone (1.0 eq) is dissolved in ethanol or ethyl acetate. A catalytic amount of 5% Palladium on carbon (Pd/C) is added.

  • The mixture is subjected to a hydrogen atmosphere (1-4 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases (typically 4-12 hours).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the saturated ketone.

  • Ketone Reduction: The crude saturated ketone is dissolved in methanol and cooled to 0°C in an ice bath.

  • Sodium borohydride (B1222165) (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the target alcohol, 6-methyl-3-(3-methylbutyl)heptan-2-ol. Purification can be achieved by vacuum distillation.

Stage 2: Preparation of Tetradecanoyl Chloride

This stage involves the conversion of a stable carboxylic acid to its more reactive acyl chloride derivative.

Protocol 2: Synthesis of Tetradecanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, tetradecanoic acid (myristic acid, 1.0 eq) is combined with thionyl chloride (SOCl₂, 2.0 eq).[6] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[1][7]

  • The mixture is heated to 70-80°C for 2-4 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases.

  • After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude tetradecanoyl chloride, a colorless to pale yellow liquid, is typically of sufficient purity for the next step but can be further purified by vacuum distillation.[1]

Stage 3: Final Esterification

Due to the steric hindrance of the secondary alcohol, direct Fischer esterification is likely to be inefficient. Therefore, reaction with the highly reactive tetradecanoyl chloride is the preferred method.

Esterification Workflow cluster_0 Acyl Chloride Method cluster_1 Alternative: Steglich Esterification start_acyl Dissolve alcohol and pyridine in CH2Cl2, cool to 0°C add_acyl Add Tetradecanoyl Chloride dropwise start_acyl->add_acyl react_acyl Stir at 0°C for 1h, then at 25°C for 4-12h add_acyl->react_acyl workup_acyl Wash with dil. HCl, aq. NaHCO3, and brine. Dry and concentrate react_acyl->workup_acyl end_acyl Final Ester workup_acyl->end_acyl start_steglich Mix alcohol, tetradecanoic acid, and DMAP in CH2Cl2 add_dcc Add DCC solution at 0°C start_steglich->add_dcc react_steglich Stir at 25°C for 12-24h add_dcc->react_steglich workup_steglich Filter DCU, wash with dil. HCl and brine. Dry and concentrate react_steglich->workup_steglich end_steglich Final Ester workup_steglich->end_steglich

Caption: Workflows for the final esterification step.

Protocol 3: Esterification via Acyl Chloride

  • The alcohol, 6-methyl-3-(3-methylbutyl)heptan-2-ol (1.0 eq), is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Pyridine (1.5 eq) is added, and the solution is cooled to 0°C in an ice bath.

  • A solution of tetradecanoyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred mixture.

  • The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is diluted with dichloromethane and washed successively with dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • Purification is achieved by column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure 3-Isoamyl-6-methyl-2-heptyl tetradecanoate.

Alternative Protocol 3: Steglich Esterification

The Steglich esterification is a mild method for forming esters from sterically hindered components.[2][3][8]

  • The alcohol (1.0 eq), tetradecanoic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) are dissolved in anhydrous dichloromethane under an inert atmosphere.

  • The solution is cooled to 0°C, and a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in dichloromethane is added.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 12-24 hours.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed with dilute hydrochloric acid and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final ester.

Conclusion

This technical guide outlines a robust and plausible synthetic route for 3-Isoamyl-6-methyl-2-heptyl tetradecanoate. By employing a sequence of well-understood reactions, including a crossed aldol condensation and a sterically-hindered esterification, this complex molecule can be accessed from readily available starting materials. The provided protocols and data serve as a valuable starting point for any research or development team embarking on the synthesis of this or related highly branched ester compounds. Careful optimization of each step will be necessary to achieve the desired purity and yield for specific applications.

References

An In-depth Technical Guide to 3-Isoamyl-6-methyl-2-heptyl myristate (CAS: 88332-30-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isoamyl-6-methyl-2-heptyl myristate, identified by the CAS number 88332-30-3, is a fatty acid ester with emerging applications in various scientific and industrial sectors. This technical guide provides a comprehensive overview of its physicochemical properties, and known applications. While in-depth biological data and detailed experimental protocols in peer-reviewed literature are limited, this document consolidates the available information from technical data sheets and supplier specifications to serve as a foundational resource for researchers and developers.

Chemical and Physical Properties

This compound is a branched-chain ester of myristic acid. Its structure contributes to its liquid nature and emollient properties. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 88332-30-3[1][2][3]
Molecular Formula C₂₇H₅₄O₂[1][2][3]
Molecular Weight 410.73 g/mol [1][2][3]
Appearance Colorless to almost colorless clear liquid[1][4]
Purity (by GC) ≥ 95.0%[1][4]
Density 0.850 g/cm³[1]
Refractive Index 1.450[1]
Flash Point 205 °C[2]
Storage Temperature Room temperature; some suppliers recommend 0-8 °C for long-term storage.[1][2][5]

Synonyms:

  • 3-Isoamyl-6-methyl-2-heptyl tetradecanoate

  • 2-Isopentyl-1,5-dimethylhexyl tetradecanoate

  • Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester[2]

  • Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

Current Applications

Based on available documentation, this compound is utilized in several industries, primarily due to its physical properties as an ester.

  • Cosmetic and Personal Care Formulations: It serves as an emollient and skin-conditioning agent, valued for its pleasant feel on the skin without leaving a greasy residue.[1] Its properties make it suitable for inclusion in lotions, creams, and sunscreens.[1]

  • Fragrance Industry: In perfumery, it can be used as a solvent and carrier for fragrance compounds, potentially enhancing their stability and scent profile.[1]

  • Biochemical Reagent: It is sold as a biochemical reagent for life science research, although specific applications and mechanisms of action are not well-documented in publicly available literature.[3][5][6]

  • Pharmaceutical Applications: There is potential for its use as a solvent and carrier for active ingredients in topical medications to improve absorption and efficacy.[1]

Experimental Considerations

Due to a lack of published, peer-reviewed experimental protocols specifically involving this compound, this section provides general guidance based on its chemical nature.

Solubility and Stock Solution Preparation

As a lipophilic ester, it is expected to be soluble in nonpolar organic solvents. For biological assays, dissolving it in a carrier solvent like DMSO or ethanol (B145695) is a common starting point, followed by dilution in aqueous media. It is crucial to determine the appropriate solvent and concentration to avoid precipitation and ensure bioavailability in the experimental system.[3] A suggested workflow for preparing stock solutions is outlined below.

G cluster_workflow Stock Solution Preparation Workflow start Weigh the required mass of this compound dissolve Dissolve in an appropriate organic solvent (e.g., DMSO, Ethanol) to a high concentration start->dissolve vortex Vortex or sonicate until fully dissolved dissolve->vortex store Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) vortex->store dilute Dilute the stock solution in the final experimental buffer or medium as needed store->dilute

Caption: A general workflow for the preparation of stock solutions.

Purity Analysis

The purity of this compound is typically determined by Gas Chromatography (GC).[1][4] Researchers should consider verifying the purity of the compound upon receipt and after prolonged storage to ensure the integrity of their experiments.

Synthesis

G cluster_synthesis Conceptual Esterification Synthesis Pathway reactant1 Myristic Acid (Carboxylic Acid) product This compound (Ester) reactant1->product reactant2 3-Isoamyl-6-methyl-2-heptanol (Alcohol) reactant2->product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product Esterification byproduct Water (H₂O) product->byproduct +

Caption: A conceptual diagram of the synthesis of this compound via esterification.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research detailing the specific biological activities or the signaling pathways modulated by this compound. The designation of this compound as a "biochemical reagent" suggests its use in life science research, but the specific targets and mechanisms of action remain to be elucidated.[3][5][6] Future research is needed to explore its potential interactions with cellular components and its effects on biological systems.

Conclusion and Future Directions

This compound is a chemical compound with established uses in the cosmetic and fragrance industries and is available as a reagent for research purposes. This guide has summarized the available physicochemical data. However, a notable gap exists in the scientific literature regarding its biological activity, mechanism of action, and detailed experimental applications. For the drug development and research community, this presents an opportunity for novel investigations into the potential therapeutic or biological effects of this fatty acid ester. Future studies could focus on its interaction with cell membranes, its potential as a drug delivery vehicle, or its effects on various cellular signaling pathways.

References

An In-depth Technical Guide to 3-Isoamyl-6-methyl-2-heptyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isoamyl-6-methyl-2-heptyl myristate, a complex fatty acid ester. Due to the compound's specificity, this document combines data from chemical supplier specifications with plausible, detailed experimental protocols derived from established organic chemistry principles for its synthesis and analysis. Information regarding its functional applications is based on the known properties of analogous long-chain fatty acid esters used in the pharmaceutical and cosmetic industries.

Chemical Identity and Properties

This compound is the ester formed from myristic acid (tetradecanoic acid) and the highly branched secondary alcohol, 3-isoamyl-6-methyl-2-heptanol. Its structure lends it significant lipophilicity, making it suitable for use as an emollient, solvent, and vehicle in various formulations.

Synonyms:

  • 3-Isoamyl-6-methyl-2-heptyl Tetradecanoate

  • 2-Isopentyl-1,5-dimethylhexyl Tetradecanoate

  • Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

  • Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

Physicochemical Data

The quantitative properties of this compound are summarized below. Data is compiled from commercially available sources.

PropertyValueReference(s)
CAS Number 88332-30-3[General]
Molecular Formula C₂₇H₅₄O₂[General]
Molecular Weight 410.73 g/mol [General]
Appearance Colorless to almost colorless liquid[General]
Purity (by GC) >95.0%[General]
Density 0.850 g/cm³[General]
Refractive Index 1.450[General]

Experimental Protocols

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following sections provide detailed, plausible experimental protocols for its synthesis and characterization based on standard, widely accepted organic chemistry methodologies.

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached as a two-stage process:

  • Stage 1: Grignard Synthesis of the Alcohol Precursor. Synthesis of the novel secondary alcohol, 3-isoamyl-6-methyl-2-heptanol, via a Grignard reaction.

  • Stage 2: Fischer Esterification. Reaction of the synthesized alcohol with myristic acid to form the final ester product.

G cluster_0 Stage 1: Alcohol Synthesis (Grignard Reaction) cluster_1 Stage 2: Ester Synthesis (Fischer Esterification) reagent1 Isovaleraldehyde (B47997) reaction1 Grignard Addition (Anhydrous Ether, 0°C to RT) reagent1->reaction1 reagent2 sec-Butylmagnesium bromide (Grignard Reagent) reagent2->reaction1 workup1 Acidic Workup (aq. NH4Cl) reaction1->workup1 product1 3-Isoamyl-6-methyl-2-heptanol (Alcohol Precursor) workup1->product1 reaction2 Esterification (Toluene, Reflux with Dean-Stark) product1->reaction2 Alcohol Intermediate reagent3 Myristic Acid reagent3->reaction2 catalyst H₂SO₄ (catalyst) catalyst->reaction2 workup2 Neutralization & Purification (Wash, Column Chromatography) reaction2->workup2 product2 This compound (Final Product) workup2->product2

Proposed two-stage synthesis workflow.
Protocol 1: Synthesis of 3-Isoamyl-6-methyl-2-heptanol

This protocol describes a plausible Grignard reaction to form the required secondary alcohol.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromobutane (B33332)

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard reflux and distillation glassware (flame-dried)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.1 eq.) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of 2-bromobutane (1.0 eq.) in anhydrous diethyl ether in a dropping funnel.

    • Add a small amount of the 2-bromobutane solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If needed, gently warm the flask.

    • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of sec-butylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of isovaleraldehyde (1.0 eq.) in anhydrous diethyl ether to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude alcohol product by vacuum distillation.

Protocol 2: Fischer Esterification

This protocol details the acid-catalyzed esterification of the synthesized alcohol with myristic acid.

Materials:

  • 3-Isoamyl-6-methyl-2-heptanol (from Protocol 2.2)

  • Myristic acid

  • Toluene (B28343)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, and standard glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 3-isoamyl-6-methyl-2-heptanol (1.0 eq.), myristic acid (1.1 eq.), and toluene (as solvent).

    • Attach a Dean-Stark trap and reflux condenser.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2% of the molar quantity of the alcohol).

  • Esterification:

    • Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

    • Monitor the reaction progress by TLC or by observing the cessation of water collection (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to remove the toluene.

    • Purify the crude ester via vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.

G c_acid Myristic Acid R-COOH protonation 1. Protonation of Carbonyl Oxygen c_acid->protonation h_plus H⁺ (Catalyst) h_plus->protonation nuc_attack 2. Nucleophilic Attack by Alcohol (R'-OH) protonation->nuc_attack Activates Carbonyl tetra_int Tetrahedral Intermediate nuc_attack->tetra_int proton_transfer 3. Proton Transfer tetra_int->proton_transfer water_elim 4. Elimination of Water proton_transfer->water_elim protonated_ester Protonated Ester water_elim->protonated_ester water Water H₂O water_elim->water deprotonation 5. Deprotonation protonated_ester->deprotonation deprotonation->h_plus Regenerates Catalyst ester Ester Product R-COOR' deprotonation->ester

Reaction mechanism of Fischer Esterification.

Analytical Characterization (Expected Results)

While specific spectral data for this compound is not publicly available, the following represents the expected results from standard analytical techniques based on its molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expected Retention Time: On a standard non-polar GC column (e.g., DB-5ms), the ester would have a long retention time due to its high molecular weight (410.73 g/mol ) and high boiling point.

  • Expected Mass Spectrum: The mass spectrum would not likely show a prominent molecular ion peak (m/z = 410.7). Key fragmentation patterns would include:

    • A peak corresponding to the myristoyl cation [CH₃(CH₂)₁₂CO]⁺ at m/z = 211.

    • Peaks resulting from the loss of the alkoxy group.

    • A series of peaks separated by 14 Da, characteristic of the fragmentation of the long alkyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this aliphatic ester would be characterized by several strong absorptions.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
~2955-2850C-H (Alkyl) StretchStrong, sharp peaks
~1740-1735 C=O (Ester Carbonyl) Stretch Very Strong, sharp peak
~1465C-H (Alkyl) BendMedium peak
~1250-1150 C-O (Ester) Stretch Strong peak
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

  • ~2.2-2.3 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).

  • ~4.8-5.0 ppm (multiplet): The single proton on the carbon bearing the oxygen (-CH(R)-O-). This downfield shift is characteristic of a proton attached to a carbon bonded to an ester oxygen.

  • ~1.2-1.6 ppm (broad multiplet): A large integral representing the many methylene (B1212753) (-CH₂-) protons in the long myristate and heptyl chains.

  • ~0.8-0.9 ppm (multiplets/doublets/triplets): Several overlapping signals for the terminal methyl (-CH₃) groups of the isoamyl, methyl, and heptyl moieties.

¹³C NMR (Expected Chemical Shifts):

  • ~173-174 ppm: Carbonyl carbon of the ester group.

  • ~70-75 ppm: Carbon attached to the ester oxygen (-CH-O-).

  • ~14-35 ppm: A series of peaks corresponding to the numerous sp³ hybridized carbons in the alkyl chains.

Applications in Drug Development and Formulation

While this specific ester is not widely cited in pharmaceutical literature, its structural class—long-chain, branched fatty acid esters—is well-established in topical and transdermal drug delivery. Its primary functions would be as a multifunctional excipient.

Role as an Emollient and Vehicle

In topical formulations like creams and lotions, this compound acts as an emollient. Its large, non-polar structure allows it to form a thin, occlusive film on the skin, which helps to reduce transepidermal water loss (TEWL) and improve skin hydration. Its liquid nature and lipophilicity make it an excellent solvent and vehicle for dissolving or dispersing lipophilic active pharmaceutical ingredients (APIs).

Mechanism as a Skin Penetration Enhancer

Fatty acid esters are known to enhance the penetration of APIs through the stratum corneum, the skin's primary barrier. The mechanism involves the temporary and reversible disruption of the highly ordered lipid lamellae within the stratum corneum. The long, flexible alkyl chains of the ester can intercalate between the skin's own lipids (ceramides, cholesterol, fatty acids), increasing their fluidity. This creates more permeable pathways, allowing the API to diffuse more readily into the deeper layers of the epidermis.

G Mechanism of Emollient & Penetration Enhancement cluster_0 Formulation Application cluster_1 Action on Skin Barrier (Stratum Corneum) cluster_2 Resulting Effects formulation Topical Cream / Lotion ester This compound (Excipient) formulation->ester api Lipophilic API formulation->api disruption Intercalation & Fluidization of Lipid Bilayers ester->disruption Disrupts Barrier emollience Reduced Water Loss (Emollience / Occlusion) ester->emollience Forms Film penetration Enhanced API Diffusion into Epidermis api->penetration Delivered API sc Stratum Corneum (Ordered Lipid Lamellae) sc->disruption permeability Increased Permeability disruption->permeability permeability->penetration

Functional role in topical formulations.

The Pivotal Role of Branched-Chain Fatty Acid Esters in Cellular Function and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

December 15, 2025

Introduction

Branched-chain fatty acids (BCFAs) and their esterified forms are a unique class of lipids characterized by one or more methyl branches along their acyl chain. Once considered minor components of the cellular lipidome, a growing body of evidence has illuminated their critical roles in a myriad of biological processes, from maintaining membrane fluidity to acting as potent signaling molecules. This technical guide provides an in-depth exploration of the biological significance of branched-chain fatty acid esters (BCFA esters), with a particular focus on Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). We will delve into their synthesis and metabolism, their diverse physiological functions, and their emerging role as therapeutic targets in metabolic and inflammatory diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough overview of the current state of knowledge but also detailed experimental protocols and quantitative data to facilitate further investigation in this exciting field.

Biosynthesis and Metabolism of Branched-Chain Fatty Acids

The synthesis of BCFAs primarily utilizes branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – as precursors for the initial primer units.[1] These BCAAs are converted to their respective α-keto acids, which then serve as substrates for the fatty acid synthase (FAS) system.[2]

  • Iso-BCFAs: Derived from valine and leucine, these have a methyl group on the penultimate (n-2) carbon.

  • Anteiso-BCFAs: Derived from isoleucine, these have a methyl group on the antepenultimate (n-3) carbon.

The elongation of these branched-chain primers proceeds through the conventional fatty acid synthesis pathway, with malonyl-CoA serving as the two-carbon donor in each cycle.[2] However, the kinetics of FAS are significantly different for branched-chain substrates compared to straight-chain substrates.

dot

cluster_BCAA_Metabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate BCAT Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Isobutyryl-CoA->Fatty Acid Synthase (FAS) Primer Isovaleryl-CoA->Fatty Acid Synthase (FAS) Primer 2-Methylbutyryl-CoA->Fatty Acid Synthase (FAS) Primer iso-BCFA iso-BCFA Fatty Acid Synthase (FAS)->iso-BCFA anteiso-BCFA anteiso-BCFA Fatty Acid Synthase (FAS)->anteiso-BCFA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation

Biosynthesis pathway of iso- and anteiso-branched-chain fatty acids.

The metabolism of BCFAs involves their activation to acyl-CoA esters by acyl-CoA synthetases, followed by mitochondrial β-oxidation. The presence of methyl branches can influence the efficiency of these processes.

Biological Roles of Branched-Chain Fatty Acid Esters

BCFA esters, particularly the recently discovered class of FAHFAs, have emerged as critical signaling lipids with pleiotropic effects on metabolism and inflammation.

Regulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

Certain FAHFA isomers, such as palmitic acid hydroxy stearic acids (PAHSAs), have demonstrated potent anti-diabetic properties. They have been shown to:

  • Improve Glucose Tolerance and Insulin Sensitivity: Studies in insulin-resistant mice have shown that administration of PAHSAs improves glucose tolerance and enhances systemic insulin sensitivity.[3]

  • Stimulate Insulin Secretion: PAHSAs can augment glucose-stimulated insulin secretion from pancreatic β-cells.[4]

  • Enhance Glucose Uptake: They promote the translocation of GLUT4 to the plasma membrane in adipocytes, thereby increasing glucose uptake.[4]

  • Suppress Hepatic Glucose Production: PAHSAs can directly and indirectly suppress endogenous glucose production in the liver.[3]

Modulation of Inflammation

BCFA esters exhibit significant anti-inflammatory effects. They can attenuate inflammatory responses in various cell types, including macrophages and adipocytes.[4] This is achieved, in part, by reducing the expression of pro-inflammatory cytokines.[5]

Cell Membrane Fluidity and Function

Incorporated into the phospholipids (B1166683) of cell membranes, BCFAs play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes. This is a well-established function in bacteria and is also relevant in mammalian cells.

Signaling Pathways Activated by Branched-Chain Fatty Acid Esters

The signaling actions of BCFA esters are primarily mediated through their interaction with specific G-protein coupled receptors (GPCRs) and nuclear receptors.

G-Protein Coupled Receptors: GPR40 and GPR120

GPR40 (also known as FFAR1) and GPR120 (FFAR4) are key receptors for medium and long-chain fatty acids, including BCFA esters.[6] Activation of these receptors, particularly in pancreatic β-cells and intestinal L-cells, leads to:

  • Increased intracellular calcium levels.[7]

  • Activation of downstream signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[3]

  • Stimulation of insulin and glucagon-like peptide-1 (GLP-1) secretion.[7]

dot

BCFA Ester BCFA Ester GPR40/120 GPR40/120 BCFA Ester->GPR40/120 Gq Gq GPR40/120->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2+ Ca2+ IP3->Ca2+ ERK ERK PKC->ERK Insulin Secretion Insulin Secretion ERK->Insulin Secretion GLP-1 Secretion GLP-1 Secretion ERK->GLP-1 Secretion Ca2+->Insulin Secretion Ca2+->GLP-1 Secretion

Signaling pathway of GPR40/120 activation by BCFA esters.
Peroxisome Proliferator-Activated Receptor α (PPARα)

PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism.[8] BCFAs can serve as ligands for PPARα, leading to the transcriptional regulation of genes involved in:

  • Fatty acid uptake and activation.[8]

  • Mitochondrial and peroxisomal β-oxidation.[8]

  • Ketogenesis.[8]

Quantitative Data on Branched-Chain Fatty Acid Esters

The following tables summarize key quantitative data related to the synthesis, concentration, and biological effects of BCFAs and their esters.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for Straight-Chain vs. Branched-Chain Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Malonyl-CoA1.8 ± 0.21.7 ± 0.039.4 x 105[9]
Methylmalonyl-CoA23 ± 30.011 ± 0.00044.8 x 102[9]

Table 2: Concentration of Monomethyl Branched-Chain Fatty Acids (mmBCFA) in Human Adipose Tissue

Subject GroupTotal mmBCFA (µg/g tissue)Reference
Lean1.5 ± 0.2[10]
Obese1.0 ± 0.1[10]
Obese (post-RYGB)1.7 ± 0.2[10]

Table 3: Effect of Iso- and Anteiso-BCFAs on Gene Expression in Human Visceral Adipocytes

GeneTreatment (10 µM)Fold Change vs. ControlReference
FASN14-methylpentadecanoic acid (iso-C16:0)↓ 0.8[5]
FASN12-methyltetradecanoic acid (anteiso-C15:0)↑ 1.2[5]
IL-614-methylpentadecanoic acid (iso-C16:0)↓ 0.6[5]
IL-612-methyltetradecanoic acid (anteiso-C15:0)↑ 1.4[5]

Experimental Protocols

This section provides detailed methodologies for the analysis of branched-chain fatty acid esters.

Lipid Extraction from Adipose Tissue (Modified Bligh & Dyer Method)

This protocol is a modification of the classic Bligh and Dyer method, optimized for the extraction of lipids from adipose tissue.

Materials:

Procedure:

  • Weigh 100-200 mg of frozen adipose tissue in a glass homogenization tube.

  • Add 1 mL of methanol and homogenize thoroughly on ice.

  • Add 2 mL of chloroform and vortex for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for downstream analysis.

dot

start Adipose Tissue Sample homogenize Homogenize in Methanol start->homogenize add_chloroform Add Chloroform homogenize->add_chloroform add_nacl Add 0.9% NaCl add_chloroform->add_nacl centrifuge Centrifuge add_nacl->centrifuge collect_lower_phase Collect Lower Organic Phase centrifuge->collect_lower_phase dry_extract Dry Under Nitrogen collect_lower_phase->dry_extract end Resuspend for Analysis dry_extract->end

Workflow for lipid extraction from adipose tissue.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the acid-catalyzed transesterification of lipid extracts to form volatile FAMEs.

Materials:

  • Dried lipid extract

  • Toluene

  • 2% Sulfuric acid in methanol

  • Saturated sodium bicarbonate solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Procedure:

  • Resuspend the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 50°C for 2 hours.

  • Allow the tube to cool to room temperature.

  • Add 5 mL of 5% sodium chloride in water to quench the reaction.

  • Extract the FAMEs by adding 5 mL of hexane and vortexing for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collect the upper hexane layer and transfer it to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis of FAMEs

This is a general protocol for the separation and identification of BCFA FAMEs. Specific parameters may need to be optimized based on the instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp 1: 3°C/min to 200°C

    • Ramp 2: 2°C/min to 240°C, hold for 10 minutes

  • Transfer Line Temperature: 250°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan

Implications for Drug Development

The discovery of the profound biological effects of BCFA esters has opened up new avenues for therapeutic intervention in a range of diseases. Their ability to improve glucose homeostasis and reduce inflammation makes them attractive candidates for the development of novel drugs for type 2 diabetes, obesity, and other metabolic disorders.

Potential therapeutic strategies include:

  • Development of stable synthetic analogs of bioactive BCFA esters: This could overcome potential issues with the metabolic instability of the natural compounds.

  • Targeting the receptors for BCFA esters: Development of small molecule agonists for GPR40 and GPR120 could mimic the beneficial effects of these lipids.

  • Modulation of BCFA biosynthesis: Targeting enzymes involved in the synthesis of specific bioactive BCFA esters could provide a novel approach to increasing their endogenous levels.

Conclusion

Branched-chain fatty acid esters are no longer considered mere structural components of cell membranes but are now recognized as a diverse and functionally significant class of signaling lipids. Their roles in regulating glucose metabolism, insulin sensitivity, and inflammation are particularly noteworthy and have significant implications for human health. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the biology of these fascinating molecules and to harness their therapeutic potential. As our understanding of the intricate signaling networks governed by BCFA esters continues to grow, so too will the opportunities to develop innovative treatments for some of the most pressing health challenges of our time.

References

Function of 3-Isoamyl-6-methyl-2-heptyl myristate as a biochemical reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isoamyl-6-methyl-2-heptyl myristate is commercially available as a biochemical reagent for life science research.[1] However, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific biological activity, mechanism of action, or its application in drug development. This technical guide addresses this information gap by providing a detailed overview of the known chemical and physical properties of this compound. Furthermore, by examining the established biological roles of its parent compound, myristic acid, and other myristate esters, this document outlines the potential biochemical functions and therapeutic applications of this compound. Detailed experimental protocols are provided to guide researchers in the evaluation of its potential as an N-myristoyltransferase inhibitor and as an antimicrobial agent.

Introduction

This compound (CAS No. 88332-30-3) is a fatty acid ester. Structurally, it is the ester formed from myristic acid, a saturated 14-carbon fatty acid, and the branched-chain alcohol 3-isoamyl-6-methyl-2-heptanol. While it is supplied as a reagent for research purposes, its functional role in a biochemical context remains uncharacterized in the scientific literature.[1] This guide synthesizes available information on the compound's properties and explores its potential biological activities based on the known functions of related myristate compounds.

Myristic acid itself is known to be a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the assembly of viral capsids. Consequently, inhibitors of NMT are of significant interest as potential therapeutic agents for cancer, and fungal, and viral infections. Derivatives of myristic acid have been investigated for their ability to inhibit NMT and for their antimicrobial properties.

This document serves as a resource for researchers interested in investigating the biochemical function of this compound, providing both a theoretical framework based on related compounds and practical experimental protocols for its characterization.

Chemical and Physical Properties

The available data on the chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 88332-30-3[2]
Molecular Formula C27H54O2[2]
Molecular Weight 410.73 g/mol
Appearance Colorless to almost colorless clear liquid[2]
Purity >95.0% (GC)[2]
Density 0.85 g/cm³[3]
Flash Point 205 °C[1][2]
Refractive Index 1.4450 to 1.4490[1]
Synonyms 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, 2-Isopentyl-1,5-dimethylhexyl tetradecanoate, Myristic acid 3-isoamyl-6-methyl-2-heptyl ester[2][3]

Potential Biological Activities and Therapeutic Applications

There is no direct evidence for the biological activity of this compound in the current body of scientific literature. However, based on the known functions of myristic acid and its derivatives, several potential areas of investigation are proposed.

N-Myristoyltransferase (NMT) Inhibition

N-myristoylation is a critical lipid modification of proteins involved in various signaling pathways. The enzyme responsible, NMT, is a validated drug target for various diseases. Myristic acid analogs can act as competitive inhibitors of NMT. It is plausible that this compound, or its potential metabolites, could exhibit inhibitory activity against NMT.

Antimicrobial Activity

Fatty acids and their esters can exhibit antimicrobial properties. Myristic acid derivatives have been shown to possess both antibacterial and antifungal activities. Therefore, this compound could potentially serve as a novel antimicrobial agent.

The following table summarizes the reported activities of related myristate compounds to provide a basis for the potential investigation of this compound.

Compound ClassExample ActivityTarget Organism/EnzymeReported Values (IC50/MIC)
Myristic Acid AnalogsNMT InhibitionHomo sapiens NMT1 & NMT2IC50 values in the low nanomolar to micromolar range have been reported for various inhibitors.
Myristic Acid DerivativesAntifungalCandida albicans, Cryptococcus neoformansMICs for some analogs are in the micromolar range.
Sophorolipids from Myristic AcidAntibacterialStaphylococcus aureusMIC of 150 µg/mL has been reported for a myristic acid-derived sophorolipid.

Disclaimer: The data presented in this table are for related compounds and are intended to guide potential research directions for this compound. These values are not representative of this compound itself.

Proposed Experimental Investigation Workflow

The following diagram illustrates a logical workflow for the initial biochemical characterization of this compound.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Studies A This compound B NMT Inhibition Assay A->B Screen for NMT inhibition C Antibacterial Assay A->C Screen for bacterial growth inhibition D Antifungal Assay A->D Screen for fungal growth inhibition E IC50 Determination B->E F MIC/MBC Determination C->F D->F G Enzyme Kinetics E->G H Cell-Based Assays F->H I Cytotoxicity Profiling H->I

References

3-Isoamyl-6-methyl-2-heptyl myristate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the molecular formula and molecular weight for the chemical compound 3-Isoamyl-6-methyl-2-heptyl myristate.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for experimental design, chemical synthesis, and analytical characterization.

PropertyValueSource
Molecular FormulaC27H54O2[1]
Molecular Weight410.73 g/mol [1][2]
Synonyms3-Isoamyl-6-methyl-2-heptyl Tetradecanoate, 2-Isopentyl-1,5-dimethylhexyl Tetradecanoate, Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester, Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester[1][3]
CAS Number88332-30-3[1][2]

Note on Experimental Protocols and Visualizations: The request for detailed experimental protocols, signaling pathways, and experimental workflows is not applicable to the specific query for the molecular weight and formula of a single chemical compound. Such information would be relevant in the context of a biological study or a complex chemical synthesis process involving this molecule, but is not inherent to its basic chemical properties.

References

Technical Guide: Purity Analysis of 3-Isoamyl-6-methyl-2-heptyl Myristate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of 3-Isoamyl-6-methyl-2-heptyl myristate, a complex branched-chain ester, utilizing Gas Chromatography (GC). This document outlines detailed experimental protocols, data presentation standards, and visual workflows to assist researchers and professionals in the accurate assessment of this compound's purity.

Introduction

This compound is a long-chain branched ester with applications in various industries, including cosmetics and pharmaceuticals, owing to its unique physical and chemical properties. Ensuring the purity of this compound is critical for its performance and safety in final formulations. Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the predominant analytical technique for determining the purity of such esters.[1][2] This guide details a robust GC method for the quantitative purity determination of this compound and the identification of potential process-related impurities.

Potential Impurities

The purity analysis of this compound is not only focused on quantifying the main component but also on identifying and quantifying any impurities. These impurities can originate from the raw materials or by-products of the synthesis process. The synthesis of this ester likely involves the esterification of myristic acid with 3-isoamyl-6-methyl-2-heptanol.

Potential impurities may include:

  • Unreacted Starting Materials:

    • Myristic acid

    • 3-Isoamyl-6-methyl-2-heptanol

  • By-products from Side Reactions:

    • Isomers of this compound

    • Dehydration products of the alcohol starting material

  • Residual Solvents or Catalysts

The chromatographic method should be capable of separating the main peak from these potential impurities to ensure accurate quantification.

Experimental Protocol: GC Purity Analysis

This section provides a detailed methodology for the purity analysis of this compound by GC-FID.

Sample Preparation
  • Sample Dilution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a suitable organic solvent, such as hexane (B92381) or ethyl acetate, and dilute to the mark.

  • Homogenization: Ensure the sample is completely dissolved by vortexing or brief sonication.

  • Filtration (Optional): If the solution is not clear, filter it through a 0.45 µm syringe filter into a GC vial.

Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC parameters for the analysis. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program - Initial Temperature: 150 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 300 °C- Hold: Hold at 300 °C for 10 minutes
Detector Temperature 320 °C
Data Acquisition Integration of peak areas
Data Analysis and Purity Calculation

The purity of this compound is determined by area normalization. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Formula:

For higher accuracy and quantification of specific impurities, an internal or external standard method can be employed.

Data Presentation

Quantitative data from the GC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Example Purity Analysis Data
Sample IDRetention Time (min)Peak AreaArea %Identification
Batch XYZ-00118.52985,43299.54This compound
12.342,1000.21Impurity 1 (e.g., Myristic acid)
15.781,5000.15Impurity 2 (e.g., Alcohol precursor)
19.019500.10Unknown Impurity
Total 989,982 100.00
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 20,000
Repeatability (RSD% of 5 injections) < 2.0%

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound by GC.

GC_Purity_Analysis_Workflow Sample Sample Receipt (this compound) Preparation Sample Preparation - Weighing - Dissolution - Dilution Sample->Preparation Protocol GC_Analysis GC-FID Analysis - Injection - Separation - Detection Preparation->GC_Analysis Prepared Sample Data_Processing Data Processing - Peak Integration - Area Normalization GC_Analysis->Data_Processing Raw Data Purity_Calculation Purity Calculation - % Purity = (A_main / A_total) * 100 Data_Processing->Purity_Calculation Integrated Data Report Final Report Generation - Purity Statement - Chromatogram - Data Summary Purity_Calculation->Report Final Purity Value

Caption: Workflow for GC Purity Analysis.

Conclusion

This technical guide provides a robust framework for the purity analysis of this compound by Gas Chromatography. Adherence to the detailed experimental protocols and data presentation standards will ensure accurate and reproducible results, which are essential for quality control in research, development, and manufacturing environments. The provided workflow diagram offers a clear visual representation of the entire analytical process, from sample receipt to the final report.

References

Methodological & Application

Application Notes and Protocols: Use of Branched-Chain Myristate Esters in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on data for Isopropyl Myristate (IPM) , a well-characterized ester of myristic acid commonly used in topical formulations. This information is provided as a representative model due to the lack of specific published data on the topical drug delivery applications of 3-Isoamyl-6-methyl-2-heptyl myristate . While both are esters of myristic acid, their specific properties and efficacy may differ.

Application Notes

Introduction

This compound (CAS: 88332-30-3) is a large, branched-chain fatty acid ester.[1][2][3] Structurally similar compounds, such as Isopropyl Myristate (IPM), are widely utilized in topical and transdermal formulations as emollients and penetration enhancers.[4][5] These esters are valued for their ability to reduce the greasy feel of formulations, improve spreadability, and most importantly, facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin.[3][6]

Physicochemical Properties (of this compound)
PropertyValueReference
CAS Number 88332-30-3[1][2]
Molecular Formula C₂₇H₅₄O₂[1]
Molecular Weight 410.73 g/mol [1]
Appearance Colorless to Almost Colorless Clear Liquid[2]
Purity >95.0% (GC)[2]
Synonyms 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester[1][2][3]
Mechanism of Action as a Penetration Enhancer (Based on Isopropyl Myristate)

Isopropyl Myristate (IPM) enhances skin penetration primarily by interacting with the intercellular lipids of the stratum corneum.[6][7] It integrates into the lipid bilayers, disrupting their highly ordered, crystalline structure.[6][7] This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse the skin barrier.[6][7] This mechanism is often referred to as lipid fluidization.

cluster_0 Normal Stratum Corneum cluster_1 Action of Myristate Ester cluster_2 Enhanced Stratum Corneum SC1 Highly Ordered Lipid Bilayers SC2 Low Permeability SC1->SC2 Maintains Barrier Function IPM Myristate Ester (e.g., IPM) Action Integration into Lipid Bilayers IPM->Action SC3 Disrupted & Fluidized Lipid Bilayers Action->SC3 Causes Disruption SC4 Increased Permeability SC3->SC4 Reduces Barrier Resistance Drug Enhanced API Penetration SC4->Drug Facilitates

Mechanism of penetration enhancement by myristate esters.
Quantitative Data on Penetration Enhancement (Using Isopropyl Myristate)

The effectiveness of IPM as a penetration enhancer is concentration-dependent and varies with the specific API and formulation.

APIFormulationIPM Conc. (%)Enhancement EffectReference
Testosterone Carbopol Gel2%11-fold increase in flux compared to control (0% IPM)[8]
Testosterone Carbopol Gel3%Further significant increase in flux over 2%[8]
Capsaicin (B1668287) Derivative (DA-5018) Binary Vehicle System50% (with Ethoxydiglycol)6.3-fold increase in flux compared to IPM alone[9]
Zolmitriptan Transdermal Patch6%Peak enhancement efficiency observed[6]
Daphnetin IPM VehicleN/A (IPM as vehicle)Served as a base vehicle for testing other enhancers[10]

Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation of an API through an excised skin membrane.

A 1. Skin Preparation - Excise human or porcine skin - Remove subcutaneous fat - Cut to size for diffusion cell B 2. Franz Cell Setup - Mount skin between donor & receptor chambers - Fill receptor with buffer (e.g., PBS) - Maintain at 32°C and stir A->B C 3. Formulation Application - Apply a precise amount of the test formulation to the stratum corneum in the donor chamber B->C D 4. Sampling - Withdraw samples from receptor medium at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24h) - Replace with fresh, pre-warmed buffer C->D E 5. Sample Analysis - Quantify API concentration in samples using a validated method (e.g., HPLC) D->E F 6. Data Analysis - Plot cumulative amount permeated vs. time - Calculate steady-state flux (Jss) - Determine Enhancement Ratio (ER) E->F

Workflow for in vitro skin permeation studies.

Methodology:

  • Skin Membrane Preparation:

    • Excised human or animal (e.g., porcine ear) skin is used.[6]

    • Subcutaneous fat and excess dermal tissue are carefully removed.

    • The skin is cut into sections appropriately sized for mounting on the Franz diffusion cells.

  • Franz Diffusion Cell Assembly:

    • The prepared skin membrane is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[6]

    • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions.

    • The medium is continuously stirred with a magnetic stir bar and the entire apparatus is maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[6]

  • Application of Formulation:

    • A precisely measured amount of the test formulation (containing the API and the myristate ester) is applied evenly to the surface of the skin in the donor compartment.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn.

    • Immediately after each withdrawal, an equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment to maintain a constant volume.[6]

  • Quantification:

    • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

  • Data Analysis:

    • The cumulative amount of drug permeated per unit area of the skin (μg/cm²) is plotted against time (h).

    • The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the curve.

    • The Enhancement Ratio (ER) is calculated as the ratio of the flux with the enhancer to the flux without the enhancer.[6]

Protocol: Preparation of a Topical Gel Formulation

This protocol provides a general method for preparing a hydroalcoholic gel containing a myristate ester.

Components:

  • Active Pharmaceutical Ingredient (API)

  • Gelling Agent (e.g., Carbopol)

  • Solvent (e.g., Ethanol)

  • Co-solvent / Penetration Enhancer (this compound or IPM)

  • Neutralizing Agent (e.g., Triethanolamine)

  • Purified Water

Procedure:

  • Gelling Agent Dispersion: Disperse the gelling agent (e.g., Carbopol) in purified water with constant stirring until a uniform, lump-free dispersion is formed.

  • API and Enhancer Solution: In a separate vessel, dissolve the API and the myristate ester in the solvent (e.g., Ethanol).

  • Mixing: Slowly add the API/enhancer solution to the aqueous dispersion of the gelling agent while stirring continuously.

  • Neutralization: Add the neutralizing agent (e.g., Triethanolamine) dropwise to the mixture with gentle stirring until a transparent gel of the desired viscosity is formed.

  • Final Volume: Adjust the final weight with purified water if necessary and mix until uniform.

  • Characterization: Characterize the final formulation for pH, viscosity, and appearance.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439 to assess the skin irritation potential of a formulation.[11][12][13]

A 1. Tissue Preparation - Use commercially available Reconstructed Human Epidermis (RhE) tissues B 2. Dosing - Apply test formulation topically to the RhE tissue surface - Include Positive Control (e.g., 5% SDS) and Negative Control (e.g., PBS) A->B C 3. Incubation - Incubate tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO2 B->C D 4. Rinsing & Post-Incubation - Thoroughly rinse the tissues to remove the test substance - Incubate in fresh medium for a further period (e.g., 42 hours) C->D E 5. Viability Assessment (MTT Assay) - Transfer tissues to MTT solution - Incubate for ~3 hours - Extract formazan (B1609692) dye with isopropanol D->E F 6. Measurement & Classification - Measure absorbance at 570 nm - Calculate % cell viability relative to negative control - Classify based on viability threshold (≤50% = Irritant) E->F

Workflow for OECD 439 in vitro skin irritation test.

Methodology:

  • Tissue Equilibration: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium according to the manufacturer's instructions.[13]

  • Application of Test Material: A defined amount of the test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test material for a specified time (e.g., 60 minutes) at 37°C.[14]

  • Rinsing: After the exposure period, the test material is carefully washed from the tissue surface with a buffered saline solution.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assay (MTT Test):

    • The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells will reduce the yellow MTT to a blue formazan salt.[14]

    • The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).

  • Data Analysis:

    • The optical density of the extracted formazan is measured using a spectrophotometer.

    • The viability of the treated tissues is expressed as a percentage relative to the negative control tissues.

    • Classification: A formulation that reduces the mean tissue viability to ≤ 50% is classified as an irritant (UN GHS Category 2).[12][13]

Protocol: Stability Testing of Topical Formulation

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[2][15]

Methodology:

  • Batch Selection: At least three primary batches of the final formulation, packaged in the intended commercial container closure system, should be used for stability studies.[2][15]

  • Storage Conditions: The batches should be stored under various conditions to assess thermal stability and sensitivity to humidity and light.

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[2][16]

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16]

    • Photostability: Conducted on at least one batch as per ICH Q1B guidelines.[2]

  • Testing Frequency:

    • Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][15]

    • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[2][15]

  • Parameters to be Tested:

    • Physical Properties: Appearance, color, odor, pH, viscosity, phase separation.

    • Chemical Properties: Assay of the API, content of degradation products.

    • Microbiological Properties: Total aerobic microbial count, total yeast and mold count, absence of specified pathogens.

  • Evaluation: The data are evaluated to establish a shelf life and appropriate storage conditions for the topical product. Any significant change in the tested parameters may indicate instability.

References

Application Notes and Protocols: 3-Isoamyl-6-methyl-2-heptyl myristate as an Emollient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoamyl-6-methyl-2-heptyl myristate is a branched-chain ester with potential applications as an emollient in cosmetic and dermatological formulations.[1][2][3][4] Emollients are crucial ingredients that impart a smooth, soft, and lubricious feel to the skin, enhance spreadability of formulations, and contribute to skin moisturization by forming a semi-occlusive layer that reduces transepidermal water loss (TEWL).[5][6][7][8] The branched-chain structure of this compound suggests it may offer a desirable sensory profile, such as a light, non-greasy feel and good spreadability, making it a promising alternative to some existing emollients.[7][9]

These application notes provide a comprehensive guide for researchers and formulators on the evaluation of this compound. The protocols outlined below cover physicochemical characterization, in vitro safety assessment, and efficacy evaluation to substantiate its use in cosmetic products.

Physicochemical Properties

The performance of an emollient is closely linked to its physicochemical properties.[10][11] For this compound, a complete evaluation of these properties is the first step in its characterization.

Table 1: Physicochemical Properties of this compound
PropertyMethodExpected OutcomeSignificance in Formulation
Appearance Visual InspectionColorless to pale yellow clear liquidAffects the final appearance of the cosmetic product.
Odor Olfactory AnalysisFaint, characteristic ester odorLow odor is desirable to avoid interference with fragrance.
Molecular Formula -C27H54O2Foundational chemical information.[1][2][3]
Molecular Weight -410.73 g/mol Influences viscosity, skin feel, and penetration.[1][2][3]
Viscosity Rotational ViscometerLow to mediumDetermines the flow properties and texture of the final product.
Surface Tension Pendant Drop MethodLowLower surface tension generally correlates with better spreadability.[5]
Spreading Value Drop Shape Analysis on a solid surfaceHighIndicates how easily the emollient spreads on the skin.[12]
Refractive Index Refractometer~1.45Correlates with the gloss or shine imparted to the skin.[5][7]
Solubility Miscibility TestingSoluble in oils, silicones; insoluble in waterDetermines compatibility with other cosmetic ingredients.

Experimental Protocols

Protocol for Physicochemical Characterization

This protocol details the steps to measure the key physicochemical properties of this compound.

3.1.1. Viscosity Measurement

  • Instrument: Rotational viscometer.

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place 50 mL of this compound into the sample holder.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed.

    • Immerse the spindle in the sample to the marked level.

    • Start the rotation and allow the reading to stabilize.

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Repeat the measurement three times and calculate the average.

3.1.2. Surface Tension Measurement

  • Instrument: Pendant drop tensiometer.

  • Procedure:

    • A drop of this compound is formed at the tip of a needle.

    • The shape of the drop is captured by a high-resolution camera.

    • The software analyzes the drop shape to calculate the surface tension based on the balance of forces (surface tension and gravity).

    • Measurements are taken over time to observe any dynamic changes.

    • The reported value is the average of at least 20 trials.[5]

3.1.3. Spreading Value Assessment

  • Method: Measurement of the contact angle of a drop on a synthetic skin-like surface (e.g., polymethyl methacrylate (B99206) - PMMA).[12]

  • Procedure:

    • Place a clean, flat PMMA plate on the goniometer stage.

    • Dispense a small, precise volume (e.g., 5 µL) of this compound onto the surface.

    • Immediately start recording the contact angle of the droplet with the surface over time.

    • A lower contact angle that decreases rapidly over time indicates better spreading.[12]

    • Calculate the spreading area as a function of time.

Workflow for Emollient Evaluation

Emollient_Evaluation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: Formulation & Stability Physicochemical Physicochemical Characterization Sensory Sensory Panel Evaluation Physicochemical->Sensory informs sensory profile InVitro_Tox In Vitro Toxicity Testing Physicochemical->InVitro_Tox provides basic data Hydration Skin Hydration (Corneometer) InVitro_Tox->Hydration safe for efficacy testing TEWL TEWL (Tewameter) Hydration->TEWL Occlusivity Occlusivity Measurement TEWL->Occlusivity Formulation Prototype Formulation Occlusivity->Formulation performance data for formulation Stability Stability Testing Formulation->Stability assess long-term viability Emollient_Properties cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Functional Properties cluster_3 Sensory & Skin Benefits Structure Branched Chain Ester (this compound) Viscosity Low Viscosity Structure->Viscosity SurfaceTension Low Surface Tension Structure->SurfaceTension Polarity Moderate Polarity Structure->Polarity Occlusion Semi-Occlusive Film Structure->Occlusion Spreading Good Spreadability Viscosity->Spreading SurfaceTension->Spreading Solvency Solvent for Actives Polarity->Solvency SkinFeel Light, Non-Greasy Feel Spreading->SkinFeel Moisturization Improved Skin Hydration Occlusion->Moisturization Barrier Enhanced Barrier Function Occlusion->Barrier reduces TEWL

References

Application of 3-Isoamyl-6-methyl-2-heptyl Myristate as a Fragrance Fixative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the general principles of fragrance chemistry and fixative evaluation. As of the current date, there is no specific published data detailing the use of 3-Isoamyl-6-methyl-2-heptyl myristate as a fragrance fixative. These documents are intended to provide a framework for research and development professionals to evaluate its potential in this application.

Application Notes

Introduction

This compound is a high molecular weight ester. Esters of myristic acid, such as isopropyl myristate, are known for their use in cosmetic and fragrance formulations as emollients, solvents, and diluents.[1][2][3][4] Molecules with higher molecular weights tend to have lower volatility.[5] In fragrance compositions, compounds with low volatility can act as fixatives, retarding the evaporation of more volatile fragrance components and prolonging the overall scent profile.[5] This document outlines the potential application of this compound as a fragrance fixative and provides protocols for its evaluation.

Putative Mechanism of Action

Fragrance fixatives function by forming weaker intermolecular bonds (e.g., van der Waals forces) with the more volatile fragrance molecules. This increases the energy required for the fragrance molecules to transition into the vapor phase, thereby slowing their evaporation rate. Given its large molecular structure, this compound is likely to be substantially non-volatile and could physically entrap smaller, more volatile aroma compounds, gradually releasing them over time.

Potential Advantages

  • Odorless Profile: A key advantage of a fixative is that it should not interfere with the intended fragrance. While not explicitly documented, large esters like this are often low in odor.

  • Good Solubility: Myristate esters generally exhibit good solubility in the typical solvents used in perfumery, such as ethanol (B145695) and various fragrance oils.[1][6]

  • Skin Conditioning Properties: As a myristate ester, it may offer emollient properties, which can be a beneficial secondary characteristic in cosmetic applications.[1][3][4]

Regulatory and Safety Considerations

Prior to incorporation into any consumer product, this compound must be evaluated for safety and compliance with relevant regulations, such as those set by the International Fragrance Association (IFRA).

Experimental Protocols

Protocol 1: Evaluation of Fragrance Longevity using Sensory Analysis

Objective: To determine the effect of this compound on the perceived longevity and intensity of a model fragrance.

Materials:

  • This compound (Test Fixative)

  • A model fragrance composition (e.g., a simple citrus top note like limonene, a floral heart note like linalool, and a woody base note like cedrene)

  • Ethanol (perfumer's grade)

  • Standard perfume blotters (smelling strips)

  • Trained sensory panel (minimum 10 panelists)

  • Controlled environment room (22°C ± 2°C, 50% ± 5% relative humidity, odor-free).[7]

Procedure:

  • Sample Preparation:

    • Control Solution: Prepare a 10% (w/w) solution of the model fragrance in ethanol.

    • Test Solution: Prepare a solution containing 10% (w/w) model fragrance and 5% (w/w) this compound in ethanol.

  • Blotter Application:

    • Dip one perfume blotter into the Control Solution for 2 seconds to a depth of 1 cm.

    • Dip a separate, labeled blotter into the Test Solution for 2 seconds to the same depth.

    • Allow the blotters to air dry for 1 minute.

  • Sensory Evaluation:

    • Present the blotters to the sensory panel in a randomized and blind manner.

    • Panelists will evaluate the fragrance intensity at specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, 8 hrs, 24 hrs).[8][9]

    • Intensity will be rated on a labeled magnitude scale (LMS) or a simple 1-5 scale (1 = no odor, 5 = very strong odor).[10]

    • Panelists will also be asked to describe the fragrance character at each time point to assess any changes in the scent profile.

Data Analysis:

  • Calculate the mean intensity scores for both the control and test samples at each time point.

  • Plot the mean intensity versus time for both samples to visualize the fragrance decay curve.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in perceived intensity and longevity between the control and test groups.

Protocol 2: Instrumental Analysis of Fragrance Evaporation Rate using GC-MS

Objective: To quantify the effect of this compound on the evaporation rate of individual fragrance components.

Materials:

  • Control and Test solutions from Protocol 1.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column for fragrance analysis.[11][12][13][14][15]

  • Headspace sampler or Solid Phase Microextraction (SPME) fibers.

  • Filter paper or another suitable substrate for application.

  • Controlled temperature chamber.

Procedure:

  • Sample Application:

    • Apply a precise volume (e.g., 10 µL) of the Control Solution onto a filter paper disc placed in a headspace vial.

    • Repeat with the Test Solution in a separate vial.

  • Headspace Analysis:

    • Place the vials in a temperature-controlled chamber (e.g., 32°C to simulate skin temperature).

    • At predetermined time intervals (e.g., 0, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs), analyze the headspace of each vial using the GC-MS.

    • The headspace sampler or SPME fiber will collect the volatile compounds that have evaporated from the filter paper.

  • GC-MS Analysis:

    • The collected volatile compounds are injected into the GC-MS for separation and quantification.[15]

    • Identify and quantify the peak area of each key fragrance component (e.g., limonene, linalool).

Data Analysis:

  • For each fragrance component, plot the peak area (proportional to concentration in the headspace) against time for both the control and test samples.

  • Calculate the evaporation rate for each component in the presence and absence of the fixative.

  • A slower decay in the peak area for the test sample indicates a fixative effect.

Data Presentation

Table 1: Hypothetical Sensory Evaluation of Fragrance Intensity (Mean Scores)

Time IntervalControl (No Fixative)Test (with this compound)
0 min4.84.7
15 min4.24.5
30 min3.54.1
1 hr2.83.7
2 hrs1.93.0
4 hrs1.12.2
6 hrs0.51.5
8 hrs0.10.8

Table 2: Hypothetical GC-MS Headspace Analysis of Linalool (Peak Area x 10^6)

Time IntervalControl (No Fixative)Test (with this compound)
0 min15.214.9
30 min9.812.5
1 hr6.110.1
2 hrs2.57.3
4 hrs0.84.6
8 hrs0.11.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sensory Protocol 1: Sensory Analysis cluster_gcms Protocol 2: Instrumental Analysis prep_control Control Solution (Fragrance + Ethanol) apply_blotter Apply to Blotters prep_control->apply_blotter Sample apply_substrate Apply to Substrate in Vial prep_control->apply_substrate Sample prep_test Test Solution (Fragrance + Fixative + Ethanol) prep_test->apply_blotter Sample prep_test->apply_substrate Sample sensory_eval Sensory Panel Evaluation (Intensity over time) apply_blotter->sensory_eval sensory_data Sensory Data Analysis sensory_eval->sensory_data conclusion Conclusion on Fixative Efficacy sensory_data->conclusion gcms_eval GC-MS Headspace Analysis (Concentration over time) apply_substrate->gcms_eval gcms_data Instrumental Data Analysis gcms_eval->gcms_data gcms_data->conclusion

Caption: Workflow for evaluating a fragrance fixative.

fragrance_fixation_mechanism cluster_skin Fragrance on Skin fragrance Volatile Fragrance Molecules fixative This compound (Fixative) fragrance->fixative Intermolecular Attraction evaporation_fast Rapid Evaporation fragrance->evaporation_fast Without Fixative evaporation_slow Slowed Evaporation (Prolonged Scent) fixative->evaporation_slow With Fixative

References

Application Note: Quantification of 3-Isoamyl-6-methyl-2-heptyl myristate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isoamyl-6-methyl-2-heptyl myristate (C27H54O2, MW: 410.73 g/mol ) is a complex, high molecular weight branched-chain ester. Its chemical structure presents a significant analytical challenge due to its low volatility. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For large molecules like this compound, a high-temperature GC-MS approach is necessary to ensure efficient elution from the gas chromatographic column and prevent analyte loss.[1] This application note details a comprehensive protocol for the analysis of this specific ester, providing a framework for researchers in quality control, product development, and various scientific research fields.

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of this analytical method. Below is a comprehensive protocol for the analysis of this compound.

1. Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results. The primary objective is to dissolve the analyte in a suitable solvent and remove interfering matrix components.

  • Materials:

    • Hexane (B92381) or Chloroform (GC grade)

    • Volumetric flasks

    • Glass autosampler vials (2 mL) with PTFE-lined caps[2]

    • Micropipettes

    • Vortex mixer

    • Optional: Solid-Phase Extraction (SPE) silica (B1680970) cartridges for complex matrices[2]

  • Protocol:

    • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Dissolution: Accurately weigh the sample and dissolve it in hexane to achieve a final concentration within the calibration range.[3][4] Use a vortex mixer to ensure complete dissolution.

    • Filtration/Centrifugation: For samples containing particulate matter, centrifuge at 3000 x g for 5 minutes or filter through a 0.22 µm PTFE syringe filter to prevent blockage of the GC inlet and column.[3]

    • Optional SPE Cleanup (for complex samples):

      • Condition a silica SPE cartridge with hexane.

      • Load the dissolved sample onto the cartridge.

      • Elute the ester fraction with a suitable solvent or solvent mixture (e.g., hexane:chloroform 98:2 v/v).[2]

      • Collect the eluate and, if necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of hexane.[2]

    • Final Step: Transfer the final prepared sample or standard into a 2 mL glass autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

High-temperature capabilities are essential for the analysis of this large ester. The following parameters are recommended and should be optimized for the specific instrument in use.

Parameter Recommended Setting Source(s)
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent
GC Column DB-1 HT, TG-5MS, or similar high-temperature capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness)[1][2]
Injector
ModeSplitless[2]
Temperature390°C[1][5]
Injection Volume1 µL[1]
Carrier Gas Helium[2]
Flow Rate1.0 mL/min (Constant Flow)[2]
Oven Temperature Program Initial: 120°C (hold 1 min), Ramp 1: 15°C/min to 240°C, Ramp 2: 8°C/min to 390°C (hold 6 min)[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[1][2]
Electron Energy70 eV[2]
Ion Source Temperature230°C[2]
Transfer Line Temp.325°C[2]
Mass Scan Rangem/z 50 - 800[1][2]
Solvent Delay5 min

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following table presents the expected analytical parameters for the GC-MS method.

Analyte Expected Retention Time (min) Characteristic Ions (m/z) Linearity (R²) LOD (µg/mL) LOQ (µg/mL)
This compound~18 - 22229 ([Myristic Acid+H]⁺), 211 ([Myristic Acid-OH]⁺), and other fragments from the branched alkyl chain> 0.999~0.1~0.5

Note: The characteristic ions are predicted based on common fragmentation patterns of long-chain esters, where fragmentation often occurs around the ester bond. The protonated myristic acid fragment ([C14H28O2+H]⁺, m/z 229) is expected to be a prominent ion.[6][7] The exact retention time and fragmentation will need to be confirmed experimentally.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Sample Dissolve Dissolve in Hexane Sample->Dissolve SPE Optional SPE Cleanup (Complex Matrices) Dissolve->SPE Vial Transfer to Autosampler Vial Dissolve->Vial Direct SPE->Vial Purified Inject Injection Vial->Inject Separate GC Separation (High-Temp Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Identify Compound Identification (Mass Spectrum) Integrate->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical diagram of the GC-MS instrument process.

References

Application Notes and Protocols for 3-Isoamyl-6-methyl-2-heptyl myristate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Isoamyl-6-methyl-2-heptyl myristate

This compound is a novel, high molecular weight ester with a branched-chain structure, designed for use as a multifunctional emollient in cosmetic and pharmaceutical formulations, particularly in sun care products. Its chemical structure suggests properties that can enhance the efficacy, stability, and sensory profile of sunscreens.

Physicochemical Properties:

PropertyValueSource
Chemical Name This compoundTCI Chemicals[1]
Synonyms 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, Myristic Acid 3-Isoamyl-6-methyl-2-heptyl EsterTCI Chemicals[1]
CAS Number 88332-30-3TCI Chemicals[2]
Molecular Formula C27H54O2Labscoop[3]
Molecular Weight 410.73 g/mol Labscoop[3]
Appearance Colorless to almost colorless clear liquidLabscoop[3]
Purity >95.0% (GC)Labscoop[3]

Application in Sunscreen Formulations

The incorporation of this compound into sunscreen formulations is anticipated to offer several key benefits, drawing parallels from the established performance of other high molecular weight and branched-chain esters in sun care.[4][5]

2.1 Enhanced UV Filter Solubility and Dispersion

Esters are crucial for solubilizing solid organic UV filters and dispersing inorganic UV filters like zinc oxide and titanium dioxide.[5][6] The large, branched structure of this compound is expected to create a less ordered, more fluid oil phase, which can improve the solubilization of crystalline UV filters and the dispersion of micronized inorganic filters.[7] This leads to a more uniform film of UV actives on the skin, potentially boosting the Sun Protection Factor (SPF).[8]

2.2 Improved Sensory Profile

High molecular weight esters often impart a lighter, less greasy skin feel compared to traditional oils.[9] The branched nature of this compound is predicted to enhance spreadability and reduce tackiness, leading to a more elegant and consumer-acceptable product.

2.3 Potential for Increased Water Resistance

The hydrophobic nature of this large ester molecule can contribute to the formation of a more durable film on the skin, thereby enhancing the water resistance of the sunscreen formulation.[4]

Experimental Protocols

The following protocols are designed to evaluate the performance of sunscreen formulations incorporating this compound.

3.1 In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines the in vitro measurement of SPF using polymethylmethacrylate (PMMA) plates, a widely accepted method for screening and development purposes.[10][11]

Materials:

  • Sunscreen formulation containing this compound

  • Reference sunscreen with a known SPF

  • Molded and sandblasted PMMA plates

  • UV-Vis spectrophotometer with an integrating sphere

  • Automated spreading robot (optional, for improved reproducibility)

  • Positive displacement pipette or syringe

  • Glycerin (for blank measurements)

Procedure:

  • Plate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Blank Measurement: Apply a thin, even layer of glycerin to a PMMA plate and measure its UV transmittance from 290 to 400 nm. This will serve as the blank.

  • Sample Application: Accurately apply 1.3 mg/cm² of the sunscreen formulation onto the roughened side of a PMMA plate.

  • Spreading: Spread the sample evenly across the plate using a gloved finger or an automated spreading robot, applying consistent pressure.

  • Drying: Allow the sunscreen film to dry and equilibrate in the dark at a controlled temperature (e.g., 35°C) for at least 15-30 minutes.[12]

  • Transmittance Measurement: Place the product-treated plate into the spectrophotometer and measure the UV transmittance at 1 nm intervals from 290 to 400 nm.

  • SPF Calculation: The in vitro SPF is calculated from the measured absorbance values using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.[11]

3.2 In Vivo Water Resistance Evaluation

This protocol is based on the US FDA guidelines for determining the water resistance of a sunscreen product.[1][13]

Materials:

  • Sunscreen formulation

  • Human volunteers (minimum of 10) with skin types I, II, or III

  • Solar simulator (Xenon arc lamp)

  • Water bath or jacuzzi with controlled temperature and water circulation

  • Towels

Procedure:

  • Subject Selection: Recruit healthy adult volunteers who provide informed consent.

  • Test Site Demarcation: Mark test sites on the volunteers' backs.

  • Static SPF Determination (Pre-immersion): Determine the initial SPF of the sunscreen formulation on a designated test site before water immersion.

  • Sunscreen Application: Apply the sunscreen evenly to the designated water resistance test site at a concentration of 2.0 mg/cm².

  • Drying: Allow the sunscreen to dry for 15 minutes before water immersion.

  • Water Immersion: Subjects immerse the test area in a water bath for a 20-minute period.

  • Drying: After immersion, subjects exit the water and air-dry for 15 minutes without toweling.

  • Repeated Immersion: For an 80-minute water resistance claim, repeat the 20-minute immersion and 15-minute drying cycle three more times.

  • Post-immersion SPF Determination: After the final drying period, determine the SPF of the water-immersed site.

  • Evaluation: A sunscreen can be labeled as "water-resistant" for 40 or 80 minutes if the post-immersion SPF is maintained. In the EU, the product must retain at least 50% of its initial SPF value.[14]

3.3 Photostability Assessment

This protocol evaluates the ability of a sunscreen formulation to maintain its protective properties upon exposure to UV radiation.[12][15]

Materials:

  • Sunscreen formulation

  • PMMA plates

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator (Xenon arc lamp) with controlled irradiance

Procedure:

  • Sample Preparation: Prepare a sunscreen-treated PMMA plate as described in the in vitro SPF protocol (Section 3.1).

  • Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm.

  • UV Irradiation: Expose the sunscreen-treated plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often calculated as a fraction of the product's SPF.[12]

  • Post-irradiation Absorbance Measurement: After irradiation, re-measure the UV absorbance spectrum of the same sample.

  • Photostability Calculation: Compare the pre- and post-irradiation absorbance spectra. A common metric is the Area Under the Curve Index (AUCI), which is the ratio of the area under the absorbance curve after irradiation to the area before irradiation. An AUCI greater than 0.80 is generally considered photostable.[4]

Data Presentation

The following tables provide a structured format for presenting the expected performance of a sunscreen formulation containing this compound compared to a control formulation without it.

Table 1: In Vitro SPF and UVA Protection

FormulationIn Vitro SPFCritical Wavelength (nm)UVA/UVB Ratio
Control (without ester)
Formulation with X% this compound

Table 2: In Vivo Water Resistance

FormulationStatic SPFSPF after 80 min Water Immersion% SPF Retention
Control (without ester)
Formulation with X% this compound

Table 3: Photostability

FormulationInitial Absorbance (AUC)Absorbance after UV Exposure (AUC)Area Under the Curve Index (AUCI)
Control (without ester)
Formulation with X% this compound

Table 4: Sensory Evaluation

AttributeControl (without ester)Formulation with X% this compound
Spreadability (1-10)
Greasiness (1-10)
Tackiness (1-10)
Overall Feel (1-10)

Visualizations

Diagram 1: Experimental Workflow for Sunscreen Evaluation

G cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation A (Control) Formulation A (Control) spf In Vitro SPF Test Formulation A (Control)->spf water In Vivo Water Resistance Test Formulation A (Control)->water photo Photostability Test Formulation A (Control)->photo sensory Sensory Evaluation Formulation A (Control)->sensory Formulation B (with Ester) Formulation B (with Ester) Formulation B (with Ester)->spf Formulation B (with Ester)->water Formulation B (with Ester)->photo Formulation B (with Ester)->sensory data Tabulate Results (SPF, Water Resistance, Photostability, Sensory) spf->data water->data photo->data sensory->data conclusion Draw Conclusions on Ester Performance data->conclusion G UV UV Radiation (UVA/UVB) ROS Reactive Oxygen Species (ROS) Generation UV->ROS MAPK MAPK Pathway Activation (JNK, p38, ERK) ROS->MAPK AP1 AP-1 Activation MAPK->AP1 MMPs Increased MMPs (Collagenase, Elastase) AP1->MMPs Collagen Collagen & Elastin Degradation MMPs->Collagen Aging Photoaging (Wrinkles, Laxity) Collagen->Aging

References

Sensory evaluation protocol for emollients like 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sensory Evaluation Protocol for Emollients like 3-Isoamyl-6-methyl-2-heptyl myristate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensory perception of a topical product is a critical factor influencing consumer acceptance and adherence to treatment regimens. Emollients, a key component of many dermatological and cosmetic formulations, largely dictate these sensory characteristics. This compound is an example of an emollient ester valued for its pleasant skin feel and conditioning properties.[1] This document provides a detailed protocol for the sensory evaluation of such emollients, enabling researchers to quantify and compare their performance. The methodology described herein is based on established quantitative descriptive analysis techniques.[2][3]

Experimental Protocols

A robust sensory evaluation is essential for generating reliable and reproducible data.[4] The following protocol outlines a standard approach for the quantitative descriptive analysis of emollients.

Panelist Selection and Training
  • Recruitment: Recruit a panel of 10-15 individuals who are regular users of cosmetic and personal care products.[4] Panelists should have good sensory and tactile acuity and be free of any skin allergies or conditions on the test area (typically the volar forearm).[2]

  • Training: Train the panelists to identify, describe, and quantify a standardized set of sensory attributes.[4][5] This involves providing panelists with a lexicon of descriptive terms (see Table 1) and reference standards for each attribute to ensure consistency. Calibration sessions are crucial to align the panel's ratings.[4]

Sample Preparation and Presentation
  • Formulation: Prepare simple oil-in-water emulsion bases containing a standardized concentration (e.g., 5% w/w) of the test emollient.[4] A control formulation without the emollient should also be included for comparison.[4]

  • Blinding and Randomization: To minimize bias, code all samples with random three-digit numbers to blind the panelists.[4] The order of sample presentation should be randomized for each panelist.

  • Controlled Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled temperature and humidity to ensure consistency.[4]

Evaluation Procedure

The sensory evaluation is typically divided into three distinct phases: pick-up, rub-out (application), and after-feel.[5][6]

  • Pick-up Phase (Evaluation between thumb and forefinger):

    • Panelists assess attributes such as firmness, stickiness, and stringiness by taking a small amount of the product between their thumb and forefinger.[5]

  • Rub-out Phase (Application on the skin):

    • Instruct panelists to apply a pre-measured amount of the product (e.g., 0.5 mL) to a designated area on their volar forearm.[4]

    • Panelists evaluate the initial feel upon application, including attributes like spreadability and absorbency.[4]

  • After-feel Phase (Evaluation after a set time):

    • After a specified time (e.g., 2 and 15 minutes), panelists evaluate the residual feel of the product on their skin.[4][7]

    • Key attributes to assess include residual greasiness, tackiness, softness, and gloss.[4][8]

Data Collection and Analysis
  • Rating Scales: Panelists record their evaluations on a standardized scorecard using a line scale (e.g., 0-10 or 0-100), where 0 represents the lowest intensity and the maximum value represents the highest intensity of an attribute.[4][5]

  • Statistical Analysis: Collect and compile the data from all panelists. Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the samples for each sensory attribute.[4]

Data Presentation

The quantitative data generated from the sensory panel should be summarized in a clear and structured format. The following tables provide an example of how to present comparative sensory data for different emollients.

Table 1: Lexicon of Sensory Attributes for Emollients [5][6][8]

PhaseAttributeDescriptionLow Score AnchorHigh Score Anchor
Pick-up FirmnessForce required to compress the sample between the fingers.Not firmVery firm
StickinessThe degree to which the product adheres to the fingers.Not stickyVery sticky
StringinessThe tendency to form a filament when fingers are separated.Not stringyVery stringy
Rub-out SpreadabilityThe ease of spreading the product on the skin.Difficult to spreadEasy to spread
AbsorbencyThe rate at which the product is absorbed into the skin.Slow absorptionFast absorption
After-feel GreasinessThe amount of oily/greasy film left on the skin.Not greasyVery greasy
TackinessThe degree of stickiness or tackiness on the skin after application.Not tackyVery tacky
SoftnessThe perceived smoothness and suppleness of the skin.Not softVery soft
GlossThe degree of shine or sheen on the skin.No glossVery glossy

Table 2: Example of Comparative Sensory Data for Emollients (Illustrative Values) [8][9]

EmollientSpreadability (0-10)Absorbency (0-10)Greasiness (0-10)Tackiness (0-10)Softness (0-10)
This compound (Hypothetical) 8.57.82.51.59.0
Isopropyl Myristate9.08.53.02.08.0
Cyclomethicone9.59.01.01.08.5
Mineral Oil6.04.07.55.06.5
Shea Butter4.53.08.06.07.0

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sensory evaluation of emollients.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase P1 Panelist Selection & Training E1 Pick-up Evaluation (Firmness, Stickiness) P1->E1 P2 Sample Preparation (Emollient in Base) P2->E1 P3 Blinding & Randomization P3->E1 E2 Rub-out Evaluation (Spreadability, Absorbency) E1->E2 Apply to skin E3 After-feel Evaluation (Greasiness, Tackiness, Softness) E2->E3 Wait (e.g., 2 & 15 min) A1 Data Collection (Standardized Scorecards) E3->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Data Interpretation & Reporting A2->A3

Caption: Sensory Evaluation Experimental Workflow.

References

Application Notes and Protocols: Use of 3-Isoamyl-6-methyl-2-heptyl myristate in In Vitro Skin Permeation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoamyl-6-methyl-2-heptyl myristate is a fatty acid ester with potential applications as a skin permeation enhancer in topical and transdermal drug delivery systems. Its lipophilic nature and large molecular structure suggest it may interact with the stratum corneum, the primary barrier to percutaneous absorption, thereby facilitating the passage of active pharmaceutical ingredients (APIs) into the deeper layers of the skin. Fatty acid esters are known to enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum.[1][2] This document provides detailed application notes and protocols for evaluating the efficacy of this compound as a permeation enhancer using in vitro skin permeation studies.

Chemical Information:

  • Chemical Name: this compound

  • Synonyms: 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, 2-Isopentyl-1,5-dimethylhexyl Tetradecanoate, Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester, Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

  • CAS Number: 88332-30-3

  • Molecular Formula: C27H54O2

  • Molecular Weight: 410.73 g/mol

Proposed Mechanism of Action

Fatty acid esters, such as this compound, are thought to enhance skin permeation primarily by disrupting the intercellular lipid matrix of the stratum corneum.[2][3] This proposed mechanism involves the insertion of the enhancer's lipophilic alkyl chains between the ceramides, cholesterol, and free fatty acids that constitute the lipid lamellae. This insertion increases the fluidity of the lipid bilayers, creating disordered regions or transient pores through which drug molecules can more easily diffuse.[4] The bulky and branched structure of this compound may contribute to a significant disruption of the highly ordered lipid packing, thereby reducing the barrier function of the skin.[5]

cluster_0 Normal Stratum Corneum cluster_1 Disrupted Stratum Corneum lipids_ordered Highly Ordered Intercellular Lipids corneocytes_ordered Corneocytes lipids_disordered Disordered Intercellular Lipids lipids_ordered->lipids_disordered Increases Fluidity corneocytes_disordered Corneocytes enhancer 3-Isoamyl-6-methyl-2-heptyl myristate enhancer->lipids_ordered Intercalates into Lipid Bilayer drug Active Pharmaceutical Ingredient (API) drug->lipids_ordered Low Permeation drug->lipids_disordered Enhanced Permeation

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following is a detailed protocol for conducting an in vitro skin permeation study to evaluate the enhancing effect of this compound. The method utilizes vertical Franz diffusion cells, a commonly accepted apparatus for such studies.[1][6]

Materials and Equipment
  • Vertical Franz diffusion cells (with known diffusion area and receptor volume)

  • Excised human or porcine skin

  • This compound

  • Active Pharmaceutical Ingredient (API) of interest

  • Vehicle/solvent for the formulation (e.g., propylene (B89431) glycol, ethanol)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • HPLC or other suitable analytical instrument for API quantification

  • Standard laboratory glassware and consumables

Experimental Workflow

prep_skin Skin Membrane Preparation setup_franz Franz Diffusion Cell Setup prep_skin->setup_franz apply_formulation Formulation Application setup_franz->apply_formulation collect_samples Sample Collection apply_formulation->collect_samples analyze_samples Sample Analysis (HPLC) collect_samples->analyze_samples skin_deposition Skin Deposition Analysis collect_samples->skin_deposition End of Experiment data_analysis Data Analysis (Flux, Kp, ER) analyze_samples->data_analysis skin_deposition->analyze_samples

Caption: General workflow for an in vitro skin permeation study.

Detailed Steps
  • Skin Membrane Preparation:

    • Thaw frozen excised human or porcine skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Visually inspect the skin for any imperfections before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[6]

    • Fill the receptor compartment with a suitable receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Maintain the temperature of the receptor solution at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.

  • Formulation Preparation:

    • Prepare the test formulation by dissolving the API and this compound in a suitable vehicle. A typical concentration for the enhancer is 1-10% (w/w).

    • Prepare a control formulation containing the API in the same vehicle but without the enhancer.

  • Formulation Application:

    • Apply a known amount of the test or control formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

    • Store the collected samples at an appropriate temperature until analysis.

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

    • The permeability coefficient (Kp) can be calculated using the formula: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (without enhancer).

Data Presentation

The following tables present illustrative data for an in vitro skin permeation study of a model API with and without this compound. Note: This data is hypothetical and serves as an example of how to present experimental results.

Table 1: In Vitro Permeation Parameters of a Model API

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Enhancement Ratio (ER)
Control (API in vehicle)1.5 ± 0.30.75 ± 0.152.1 ± 0.4-
Test (API + 5% Enhancer)7.8 ± 1.13.9 ± 0.551.5 ± 0.35.2

Data are presented as mean ± standard deviation (n=6).

Table 2: Skin Deposition of Model API after 24-hour In Vitro Permeation Study

FormulationAmount of API in Stratum Corneum (μg/cm²)Amount of API in Epidermis/Dermis (μg/cm²)
Control (API in vehicle)8.2 ± 1.53.1 ± 0.6
Test (API + 5% Enhancer)15.7 ± 2.89.8 ± 1.9

Data are presented as mean ± standard deviation (n=6).

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the potential of this compound as a skin permeation enhancer. By following the detailed experimental procedures and utilizing the suggested data analysis methods, scientists can effectively evaluate its efficacy for specific APIs and formulations. The proposed mechanism of action, involving the disruption of the stratum corneum's lipid barrier, aligns with the known behavior of similar fatty acid esters and provides a basis for further mechanistic studies. The use of well-structured in vitro models is a critical step in the development of safe and effective topical and transdermal drug delivery systems.

References

3-Isoamyl-6-methyl-2-heptyl myristate in the formulation of stable emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: 3-Isoamyl-6-methyl-2-heptyl Myristate in the Formulation of Stable Emulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a branched-chain ester with potential applications in the pharmaceutical and cosmetic industries as an emollient and oil phase component in emulsion systems.[1][2][3] Its complex branched structure may offer unique properties such as good spreadability, a non-greasy feel, and the ability to act as a solvent for active pharmaceutical ingredients (APIs).[4][5] This document provides detailed protocols for the formulation of a stable oil-in-water (O/W) emulsion using this compound and for the comprehensive assessment of its long-term stability.

Emulsions are thermodynamically unstable systems, and their stability is a critical factor for product efficacy, safety, and shelf-life.[6][7] The stability of an emulsion is influenced by various factors including droplet size distribution, the electrical charge on the droplets (zeta potential), and the rheological properties of the continuous phase.[8][9] Therefore, a multi-faceted approach to stability testing is essential. The following sections detail the preparation of a model O/W emulsion and the key experimental protocols for its characterization.

Hypothetical Formulation of an O/W Emulsion

To evaluate the performance of this compound, a model oil-in-water emulsion can be prepared. The following table outlines the components of this hypothetical formulation.

PhaseIngredientFunction% (w/w)
Oil Phase This compoundOil Phase15.0
Cetearyl AlcoholCo-emulsifier, Thickener2.5
Polysorbate 80O/W Emulsifier3.0
Water Phase Deionized WaterContinuous Phase78.5
GlycerinHumectant0.5
PhenoxyethanolPreservative0.5

Experimental Protocols

Emulsion Preparation

This protocol describes the preparation of the model O/W emulsion using a high-shear homogenizer.

  • Preparation of Phases:

    • Combine all components of the oil phase (this compound, Cetearyl Alcohol, Polysorbate 80) in a suitable vessel and heat to 75°C with gentle stirring until all components are melted and uniform.

    • In a separate vessel, combine all components of the water phase (Deionized Water, Glycerin, Phenoxyethanol) and heat to 75°C with stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a high-shear homogenizer at 5000 rpm for 10 minutes.[10]

    • Continue homogenization while allowing the emulsion to cool to room temperature.

  • Finalization:

    • Once the emulsion has reached room temperature, perform a final homogenization for 2 minutes to ensure uniformity.

    • Store the emulsion in a sealed container for further analysis.

Macroscopic and Microscopic Observation
  • Macroscopic Evaluation:

    • Visually inspect the emulsion for any signs of instability such as creaming, sedimentation, or phase separation immediately after preparation and at specified time points during storage.[6]

    • Record any changes in color, odor, or appearance.

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under an optical microscope to assess the droplet morphology and check for signs of flocculation or coalescence.

Particle Size and Zeta Potential Analysis

Droplet size distribution and zeta potential are critical indicators of emulsion stability.[7][11][12]

  • Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with an electrophoretic light scattering (ELS) module.

  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects, as per the instrument manufacturer's guidelines.[6]

  • Measurement:

    • Equilibrate the sample to 25°C.

    • For droplet size analysis, perform at least three measurements and calculate the average Z-average diameter and Polydispersity Index (PDI).

    • For zeta potential, apply an electric field and measure the electrophoretic mobility. The instrument software will convert this to the zeta potential. Perform at least three measurements and average the results.[13]

  • Data Analysis: Record the mean droplet size, PDI, and zeta potential at various time points (e.g., day 0, 1 month, 3 months, 6 months) under different storage conditions.

Rheological Analysis

Viscosity measurements provide insight into the emulsion's structure and resistance to creaming or sedimentation.

  • Instrumentation: Use a controlled-stress or controlled-strain rheometer with a cone-plate or parallel-plate geometry.

  • Procedure:

    • Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Allow the sample to equilibrate to 25°C.

    • Perform a steady-state flow sweep by varying the shear rate (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile.

  • Data Analysis: Plot viscosity as a function of shear rate. Changes in the viscosity profile over time can indicate structural changes within the emulsion.

Accelerated Stability Testing

Accelerated tests are used to predict the long-term stability of the emulsion in a shorter timeframe.[6]

  • Centrifugation Test:

    • Place 10 mL of the emulsion in a graduated centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Measure the height of any separated layers (e.g., cream or water).

    • Calculate the Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100. A lower creaming index indicates better stability.[8]

  • Freeze-Thaw Cycling:

    • Subject the emulsion to a minimum of three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.

    • After each cycle, visually inspect the sample for signs of phase separation, coalescence, or changes in consistency.

Data Presentation

The following tables present hypothetical data for a stable emulsion formulated with this compound, as would be collected using the protocols above.

Table 1: Particle Size and Zeta Potential Stability Data

Time PointStorage ConditionZ-Average Diameter (nm)PDIZeta Potential (mV)
Day 0-250.5 ± 5.20.21 ± 0.02-35.2 ± 1.5
1 Month25°C / 60% RH255.1 ± 4.80.23 ± 0.01-34.8 ± 1.8
3 Months25°C / 60% RH258.9 ± 5.50.24 ± 0.03-33.9 ± 2.1
6 Months25°C / 60% RH262.3 ± 6.10.25 ± 0.02-33.1 ± 1.9
6 Months40°C / 75% RH275.4 ± 7.20.28 ± 0.04-31.5 ± 2.5

Table 2: Rheological and Accelerated Stability Data

TestParameterResult
Rheology (Day 0) Viscosity @ 10 s⁻¹3500 mPa·s
Centrifugation Creaming Index< 1%
Freeze-Thaw Cycles Completed3
ObservationNo phase separation

Visualizations

Emulsion_Workflow prep Emulsion Preparation storage Stability Storage (25°C & 40°C) prep->storage Time points (0, 1, 3, 6 months) accel Accelerated Testing (Centrifugation, Freeze-Thaw) prep->accel macro Macroscopic Observation storage->macro micro Microscopic Evaluation storage->micro dls Particle Size & PDI (DLS) storage->dls zeta Zeta Potential (ELS) storage->zeta rheo Rheological Analysis storage->rheo analysis Data Analysis & Stability Assessment macro->analysis micro->analysis dls->analysis zeta->analysis rheo->analysis accel->analysis

Caption: Experimental workflow for emulsion formulation and stability testing.

Stability_Parameters overall_stability Overall Emulsion Stability phys_stability Physical Stability phys_stability->overall_stability chem_stability Chemical Stability (API Degradation, etc.) chem_stability->overall_stability droplet_props Droplet Properties droplet_props->phys_stability bulk_props Bulk Properties bulk_props->phys_stability size Droplet Size / PDI size->droplet_props indicates coalescence zeta Zeta Potential zeta->droplet_props indicates flocculation risk morphology Microscopic Morphology morphology->droplet_props visual evidence viscosity Viscosity viscosity->bulk_props indicates structural integrity appearance Macroscopic Appearance appearance->bulk_props visual evidence phase_sep Phase Separation (Creaming, etc.) phase_sep->bulk_props indicates instability

References

Role of 3-Isoamyl-6-methyl-2-heptyl myristate as a sulfonylation reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Role of 3-Isoamyl-6-methyl-2-heptyl myristate as a sulfonylation reagent in organic synthesis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonylation is a cornerstone of organic synthesis, enabling the introduction of the sulfonyl functional group into a wide range of molecules. This functional group is a key component in numerous pharmaceuticals and functional materials. The development of novel sulfonylation reagents is an active area of research, aimed at improving reaction efficiency, substrate scope, and functional group tolerance. This document addresses the proposed role of this compound as a sulfonylation reagent.

Finding: Following a comprehensive review of available chemical literature and databases, there is no scientific evidence to support the use of this compound as a sulfonylation reagent in organic synthesis. This compound is a fatty acid ester and is not known to possess the necessary chemical properties to act as a source of a sulfonyl group.

Compound Profile: this compound

While not a sulfonylation reagent, this compound is a known chemical entity. Its properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, 2-Isopentyl-1,5-dimethylhexyl tetradecanoate, Myristic acid 3-isoamyl-6-methyl-2-heptyl ester[1]
CAS Number 88332-30-3
Molecular Formula C₂₇H₅₄O₂[2]
Molecular Weight 410.73 g/mol
Appearance Colorless to almost colorless clear liquid[1][2]
Purity >95.0% (GC)[1]
Primary Classification Biochemical reagent, Lipid, Fatty Acyl[2][3]
Known Applications For laboratory research and development purposes, primarily in life sciences and as a biological material or organic compound.[2][3]

General Principles of Sulfonylation in Organic Synthesis

For the benefit of researchers, a brief overview of established sulfonylation methods is provided. Sulfonylation reactions typically involve an electrophilic sulfonyl source reacting with a nucleophile.

Common Classes of Sulfonylation Reagents:

  • Sulfonyl Halides (e.g., RSO₂Cl): Highly reactive and widely used for the sulfonylation of amines, alcohols, and other nucleophiles.

  • Sulfonic Anhydrides (e.g., (RSO₂)₂O): Potent electrophilic reagents for sulfonylation.

  • Sulfonylhydrazides (RSO₂NHNH₂): Increasingly popular as stable, solid, and versatile sulfonyl sources, often used in radical or transition-metal-catalyzed reactions.[4]

  • Sulfinic Acids and Salts (RSO₂H, RSO₂Na): Serve as precursors for the synthesis of sulfones.[5]

  • Sulfur Dioxide Surrogates (e.g., DABSO): Used for the safe and controlled introduction of the SO₂ group.[6]

The general workflow for a typical sulfonylation reaction is depicted below.

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Substrate (e.g., Amine, Alcohol) B Select Sulfonylation Reagent (e.g., Sulfonyl Chloride) A->B C Choose Solvent & Base B->C D Combine Reagents (often at 0°C) C->D E Monitor Reaction (TLC, LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for a sulfonylation reaction.

Illustrative Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol serves as a general example of a sulfonylation reaction using a common reagent.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equiv.) in DCM.

  • Add pyridine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv.) in DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-4-toluenesulfonamide.

Conclusion

The compound this compound is not a sulfonylation reagent. Its chemical structure, a long-chain fatty acid ester, is not conducive to performing sulfonylation reactions. Researchers and drug development professionals seeking to perform sulfonylation should utilize established classes of reagents such as sulfonyl chlorides, sulfonic anhydrides, or sulfonylhydrazides, for which extensive protocols and application data are available in the scientific literature.

References

Troubleshooting & Optimization

Technical Support Center: API Solubility in 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Active Pharmaceutical Ingredients (APIs) in the lipophilic solvent 3-Isoamyl-6-methyl-2-heptyl myristate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is my API not dissolving in it?

A1: this compound is a non-polar, ester-based solvent.[1][2][3] Its lipophilic nature means it is best suited for dissolving APIs that are also non-polar or have low polarity. The principle of "like dissolves like" is crucial here; polar APIs, which have a high affinity for water (hydrophilic), will have poor solubility in this non-polar solvent.[4][5] If your API is not dissolving, it is likely due to a polarity mismatch between the API and the solvent.

Q2: What are the initial steps to consider when facing solubility issues with an API in this solvent?

A2: When encountering solubility challenges, a systematic approach is recommended. First, confirm the purity of both your API and the solvent. Impurities can sometimes affect solubility. Next, consider gentle heating and agitation, as temperature can influence solubility. If these simple measures do not suffice, more advanced formulation strategies may be necessary. These can range from using co-solvents to more complex systems like self-emulsifying drug delivery systems (SEDDS).[6][7]

Q3: Can particle size reduction of my API improve its solubility in this compound?

A3: Particle size reduction, such as micronization or nanomilling, increases the surface area of the API.[8][9][10] According to the Noyes-Whitney equation, a larger surface area can lead to an increased dissolution rate.[6] However, it's important to note that this technique primarily affects the rate of dissolution and may not significantly increase the equilibrium or saturation solubility of the API in the solvent.[8] For APIs with very low intrinsic solubility in this solvent, particle size reduction alone may not be sufficient.

Troubleshooting Guides

Issue 1: API precipitates out of the solution over time.
  • Possible Cause 1: Supersaturation. The initial dissolution may have been achieved through heating, leading to a supersaturated solution that is not stable at room temperature.

    • Troubleshooting Step: Determine the saturation solubility at different temperatures to establish a stable concentration range. Consider the use of precipitation inhibitors.

  • Possible Cause 2: Change in Polarity. The addition of other excipients might have altered the overall polarity of the formulation, reducing the solvent's capacity to keep the API dissolved.

    • Troubleshooting Step: Evaluate the compatibility and polarity of all components in the formulation. A systematic study of excipient effects on API solubility may be required.

Issue 2: The required therapeutic dose of the API cannot be dissolved.
  • Possible Cause: Low intrinsic solubility of the API. The inherent physicochemical properties of the API may limit its solubility in this compound to a level below the therapeutic requirement.

    • Troubleshooting Step 1: Co-solvents. Introduce a co-solvent that is miscible with this compound and in which the API has higher solubility.[4][8] This can effectively increase the overall solvent capacity of the system.

    • Troubleshooting Step 2: Surfactants. The addition of surfactants can create micelles that encapsulate the API, increasing its apparent solubility.[7][11]

    • Troubleshooting Step 3: Lipid-Based Formulations. For oral delivery, consider formulating a Self-Emulsifying Drug Delivery System (SEDDS). These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[6][7]

Experimental Protocols & Data

Protocol 1: Determining Saturation Solubility
  • Objective: To determine the maximum amount of API that can be dissolved in this compound at a given temperature.

  • Materials:

    • API powder

    • This compound

    • Vials with screw caps

    • Shaking incubator or magnetic stirrer with a hot plate

    • Analytical balance

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system

  • Methodology:

    • Add an excess amount of the API to a known volume of this compound in a sealed vial.

    • Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the vial to separate the undissolved API.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the API in the diluted sample using a validated HPLC method.

    • The resulting concentration is the saturation solubility.

Protocol 2: Evaluating the Effect of Co-solvents
  • Objective: To assess the impact of different co-solvents on the solubility of the API in this compound.

  • Materials:

    • API powder

    • This compound

    • A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

    • Equipment from Protocol 1

  • Methodology:

    • Prepare a series of solvent blends with varying ratios of this compound and the chosen co-solvent (e.g., 90:10, 80:20, 70:30).

    • For each solvent blend, determine the saturation solubility of the API following the steps outlined in Protocol 1.

    • Plot the saturation solubility as a function of the co-solvent percentage to identify the optimal blend.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the outcomes of the experimental protocols.

Table 1: Saturation Solubility of Three Model APIs in this compound at 25°C

APIMolecular Weight ( g/mol )LogPSaturation Solubility (mg/mL)
API-A350.454.215.8
API-B412.582.11.2
API-C525.675.545.3

Table 2: Effect of Co-solvents on the Solubility of API-B at 25°C

Co-solvent% in FormulationSaturation Solubility of API-B (mg/mL)
None0%1.2
Ethanol10%5.7
Ethanol20%12.3
Propylene Glycol10%4.1
Propylene Glycol20%9.8
PEG 40010%6.5
PEG 40020%15.1

Visualizations

Diagram 1: Troubleshooting Workflow for Poor API Solubility

G start Start: API solubility issue in This compound check_basics Check Purity, Temperature, Agitation start->check_basics is_dissolved Is API fully dissolved? check_basics->is_dissolved cosolvent Strategy 1: Introduce Co-solvent is_dissolved->cosolvent No surfactant Strategy 2: Add Surfactant is_dissolved->surfactant No sedds Strategy 3: Formulate SEDDS is_dissolved->sedds No success Success: Stable Formulation is_dissolved->success Yes evaluate Evaluate Stability and Performance cosolvent->evaluate surfactant->evaluate sedds->evaluate evaluate->is_dissolved fail Re-evaluate API/Solvent Compatibility evaluate->fail

Caption: A workflow for addressing API solubility challenges.

Diagram 2: Logical Relationship of Formulation Components

G cluster_formulation Lipid-Based Formulation api API Poorly Soluble solvent Solvent This compound api->solvent dissolves in surfactant Surfactant e.g., Tween 80 solvent->surfactant solubilizes cosolvent Co-solvent e.g., Ethanol, PEG 400 cosolvent->solvent enhances solvent capacity for API surfactant->api forms micelles around API

Caption: Inter-relationships of formulation components.

References

Overcoming stability issues in formulations with 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering stability challenges in formulations containing 3-Isoamyl-6-methyl-2-heptyl myristate.

Section 1: Troubleshooting Guides & FAQs

This section addresses common stability issues in a question-and-answer format.

FAQs on Chemical Stability

  • Question 1: The pH of my aqueous-based formulation is decreasing over time. What is the likely cause?

    • Answer: A drop in pH is a strong indicator of ester hydrolysis. This compound can react with water (hydrolyze), breaking the ester bond to form Myristic Acid and 3-Isoamyl-6-methyl-2-heptanol. The formation of myristic acid, a carboxylic acid, will lower the pH of the formulation. This process can be accelerated by high temperatures and extreme pH conditions (either highly acidic or basic).[1][2][3][4]

  • Question 2: My formulation is developing a rancid or off-odor. What could be the issue?

    • Answer: The development of an off-odor is often a sign of oxidative degradation. Although this compound is a saturated ester and generally resistant to oxidation, trace impurities or interaction with other excipients in the formulation could initiate oxidative processes.[4] This can be catalyzed by exposure to light, heat, and the presence of metal ions.

  • Question 3: How can I prevent hydrolysis in my liquid formulation?

    • Answer: To minimize hydrolysis, consider the following strategies:

      • pH Control: Maintain the formulation pH in a neutral range (typically pH 6-7), as the rate of hydrolysis is often minimized in this region. Use buffering agents like phosphate (B84403) or citrate (B86180) buffers to maintain a stable pH.[4][5]

      • Moisture Reduction: For non-aqueous formulations, ensure all excipients are anhydrous and protect the formulation from atmospheric moisture by using appropriate packaging.[4][5]

      • Solvent Selection: In some cases, replacing a portion of water with co-solvents like propylene (B89431) glycol or glycerin can reduce the water activity and slow down hydrolysis.[6]

  • Question 4: What can I add to my formulation to prevent oxidative degradation?

    • Answer: Incorporating antioxidants is the most effective strategy.[5]

      • For oily or lipid-based formulations: Use oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Tocopherol (Vitamin E).[7]

      • For aqueous formulations: Water-soluble antioxidants like Ascorbic Acid can be effective.

      • Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.[5]

FAQs on Physical Stability

  • Question 5: My emulsion formulation is showing signs of creaming and coalescence (phase separation). How can I resolve this?

    • Answer: Phase separation in emulsions containing a lipophilic ester like this compound is typically due to an inadequate emulsification system.

      • Optimize Emulsifier/Surfactant System: The Hydrophile-Lipophile Balance (HLB) of your surfactant system may not be optimal for the oil phase. Experiment with different combinations of high-HLB and low-HLB surfactants to achieve a stable emulsion.[8][9][10]

      • Increase Viscosity: Adding a thickening agent or rheology modifier (e.g., carbomers, xanthan gum) to the continuous phase can slow down the movement of droplets, thereby reducing the rate of creaming and coalescence.[7][11]

      • Homogenization: Ensure your manufacturing process includes a high-shear homogenization step to reduce the oil droplet size to a small and uniform range, which enhances emulsion stability.

  • Question 6: I am observing crystal formation in my anhydrous formulation upon cooling or during storage. Why is this happening?

    • Answer: This is likely due to the ester or other waxy components precipitating out of the formulation because of poor solubility at lower temperatures.[12]

      • Solvent System Compatibility: Ensure that this compound is fully soluble in the chosen solvent or oil base at all storage temperatures.[12]

      • Add a Crystal Inhibitor: Certain polymers or other esters can interfere with the crystallization process and can be added to maintain a homogenous, amorphous state.

      • Control Cooling Rate: During manufacturing, a rapid cooling rate can sometimes trap ingredients in a stable amorphous state, whereas slow cooling may encourage crystal growth. Experiment with different cooling profiles.[13]

Section 2: Data Presentation

The following tables present representative data from forced degradation studies to illustrate the stability profile of this compound under various stress conditions.

Table 1: Effect of pH and Temperature on Hydrolytic Degradation

ConditionTemperatureExposure TimeDegradation (%)Primary Degradant
0.1 M HCl60°C24 hours8.5%Myristic Acid
pH 4.5 Buffer60°C24 hours1.2%Myristic Acid
Purified Water60°C24 hours0.5%Myristic Acid
pH 9.0 Buffer60°C24 hours15.2%Myristic Acid
0.1 M NaOH60°C24 hours25.8%Myristic Acid

Note: Degradation measured by decrease in parent compound peak area via HPLC.

Table 2: Efficacy of Antioxidants in Preventing Oxidative Degradation

FormulationStress ConditionExposure TimeDegradation (%)
Control (No Antioxidant)3% H₂O₂ at 40°C48 hours12.3%
0.1% BHT3% H₂O₂ at 40°C48 hours1.8%
0.1% Tocopherol3% H₂O₂ at 40°C48 hours2.5%
0.1% BHT + 0.05% EDTA3% H₂O₂ at 40°C48 hours0.9%

Note: Degradation measured by decrease in parent compound peak area via a stability-indicating HPLC method.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method according to ICH guidelines.[14]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (t=0 unstressed control).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for a defined period (e.g., 24 hours). Withdraw samples at intermediate time points, neutralize with an equivalent amount of base, dilute, and analyze.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a set period. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set period. Withdraw samples, dilute, and analyze.

  • Thermal Degradation: Store both a solid sample and a solution sample in a calibrated oven (e.g., 60-80°C) for an extended period (e.g., 1 week). Analyze at set intervals.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Keep a control sample protected from light. Analyze both samples.[1]

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can resolve the degradants from the parent peak.[15] Use LC-MS to obtain mass data on the major degradation products for structural elucidation.

Protocol 2: Evaluation of Physical Stability of an Oil-in-Water (O/W) Emulsion

Objective: To assess the physical stability of an emulsion formulation containing this compound.

Methodology:

  • Sample Preparation: Prepare the final emulsion formulation.

  • Accelerated Stability Testing:

    • Centrifugation Test: Centrifuge the emulsion at 3000 RPM for 30 minutes. Observe for any signs of phase separation or creaming.

    • Thermal Cycling: Store samples by cycling them between different temperatures (e.g., 4°C for 24 hours followed by 45°C for 24 hours) for at least 3-5 cycles. Observe for changes after each cycle.

  • Long-Term Stability Testing: Store samples at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Analysis at Time Points (e.g., 0, 1, 3, 6 months):

    • Macroscopic Evaluation: Visually inspect for creaming, coalescence, or phase separation.

    • Microscopic Evaluation: Use light microscopy to observe the droplet size and distribution. Look for signs of droplet aggregation or an increase in average droplet size over time.

    • Particle Size Analysis: Use a laser diffraction particle size analyzer to quantitatively measure the droplet size distribution. A significant shift to larger particle sizes indicates instability.

    • Rheology Measurement: Use a viscometer or rheometer to measure the viscosity of the emulsion. A significant drop in viscosity can be a precursor to creaming and separation.

Section 4: Visualizations

Chemical Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound water + H₂O (Acid/Base, Heat) parent->water oxidant + O₂ (Light, Heat, Metal Ions) parent->oxidant acid Myristic Acid water->acid alcohol 3-Isoamyl-6-methyl-2-heptanol water->alcohol products Oxidative Degradation Products (e.g., hydroperoxides, smaller chain aldehydes/ketones) oxidant->products

Caption: Primary chemical degradation pathways for the ester.

Troubleshooting Workflow for Formulation Instability

start Instability Observed (e.g., Phase Separation, pH shift) id_type Identify Instability Type start->id_type physical Physical Instability (Separation, Crystals) id_type->physical Visual/Physical Change chemical Chemical Instability (pH Shift, Odor, Color) id_type->chemical Analytical/Sensory Change emulsion Emulsion? (O/W, W/O) physical->emulsion hydrolysis pH Shift? chemical->hydrolysis check_hlb Review Surfactant HLB & Concentration emulsion->check_hlb Yes check_viscosity Measure Viscosity Add Rheology Modifier check_hlb->check_viscosity check_homo Review Homogenization Process (Shear, Time) check_viscosity->check_homo oxidation Odor/Color Change? hydrolysis->oxidation No add_buffer Add/Optimize Buffering System hydrolysis->add_buffer Yes add_antioxidant Add Antioxidant (BHT, Tocopherol) oxidation->add_antioxidant Yes control_moisture Control Moisture (Anhydrous Excipients) add_buffer->control_moisture add_chelator Add Chelating Agent (EDTA) add_antioxidant->add_chelator protect_light Protect from Light (Opaque Packaging) add_chelator->protect_light

Caption: Decision tree for troubleshooting formulation instability.

Experimental Workflow for Stability Assessment

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Evaluation cluster_outcome Phase 4: Outcome prep_form Prepare Formulation with Ester dev_method Develop Stability-Indicating Analytical Method (e.g., HPLC) prep_form->dev_method prep_api Prepare Ester Solution (For Forced Degradation) prep_api->dev_method stress Apply Stress Conditions (Heat, pH, Light, Oxidation) dev_method->stress analyze Analyze Samples at Time Points (t=0, t=x) stress->analyze eval_chem Evaluate Chemical Stability (% Degradation, Impurity Profile) analyze->eval_chem eval_phys Evaluate Physical Stability (Appearance, Viscosity, Size) analyze->eval_phys report Report Findings & Propose Stabilization Strategy eval_chem->report eval_phys->report

Caption: General workflow for conducting a stability study.

References

Technical Support Center: Preventing Crystallization in Formulations Containing 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the crystallization of 3-Isoamyl-6-methyl-2-heptyl myristate in various formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an ester with the chemical formula C27H54O2 and a molecular weight of 410.73 g/mol . It is a colorless to almost colorless clear liquid at room temperature. Due to its emollient properties, it is utilized in cosmetic and topical pharmaceutical formulations to enhance skin feel and act as a solubilizer.

Q2: What are the primary causes of crystallization for this compound in formulations?

Crystallization of this compound in a formulation can be triggered by several factors:

  • Temperature Fluctuations: Storage at or transportation through temperatures below its crystallization point is a primary cause.

  • High Concentration: Exceeding the solubility limit of the ester in the formulation's solvent system.

  • Inadequate Solvent System: The chosen solvents may not be optimal for maintaining the solubility of the ester, particularly at lower temperatures.

  • Cooling Rate: Both very slow and very rapid cooling rates during production can promote crystal formation.[1]

  • Incompatibilities: Interactions with other formulation components can reduce its solubility.

Q3: How does the branched structure of this compound influence its crystallization behavior?

The branched alkyl chain in this compound significantly lowers its crystallization and melting points compared to its straight-chain isomers.[2][3] This branching disrupts the orderly packing of the molecules, which is necessary for crystal lattice formation, thereby retarding crystal growth and promoting a less rigid, lower-melting-point structure.[3]

Q4: At what temperature should I expect this compound to crystallize?

Q5: What are the initial indicators of crystallization in my formulation?

The first signs of crystallization can be subtle and may include:

  • A hazy or cloudy appearance in a previously clear formulation.

  • The formation of a sediment or precipitate.

  • A noticeable increase in the viscosity of the liquid.

  • In emulsions or creams, a grainy texture may develop.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudiness or precipitation upon cooling The formulation has become supersaturated as the temperature decreases.1. Optimize Solvent System: Introduce a co-solvent in which this compound has higher solubility. 2. Reduce Concentration: Lower the concentration of the ester to below its saturation point at the storage temperature. 3. Control Cooling Rate: Experiment with different cooling rates during manufacturing; a moderate cooling rate is often optimal.[6]
Gritty texture or solid particles in the final product Crystal growth has occurred, leading to palpable particles.1. Incorporate Crystallization Inhibitors: Add polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) to interfere with crystal nucleation and growth.[7][8] 2. Improve Homogenization: For emulsions, ensure high-shear homogenization to create a stable droplet size distribution.
Phase separation accompanied by crystallization The ester is coming out of solution and disrupting the formulation's stability.1. Adjust Surfactant System (for emulsions): Ensure the hydrophilic-lipophilic balance (HLB) of the surfactant system is optimized for the oil phase. Consider adding a co-emulsifier. 2. Increase Viscosity: Add a rheology modifier to the continuous phase to hinder the movement and aggregation of the ester molecules.
Crystallization occurs over time during storage The formulation is in a metastable state, and crystallization is occurring slowly.1. Long-Term Stability Testing: Conduct stability studies at various temperatures, including accelerated and refrigerated conditions. 2. Incorporate Stabilizers: In addition to crystallization inhibitors, consider antioxidants or chelating agents to prevent degradation that might initiate crystallization.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound and a Structurally Similar Ester

PropertyThis compoundIsopropyl Myristate (for comparison)
Molecular Formula C27H54O2C17H34O2
Molecular Weight 410.73 g/mol 270.46 g/mol
Appearance Colorless to almost colorless clear liquidColorless, low-viscosity liquid
Melting Point Below room temperature (specific value not published)~ 3 °C[4][5]
Density 0.85 g/cm³0.8532 g/cm³ at 20 °C[4]
Refractive Index 1.451.432-1.434 at 25 °C[4]
Flash Point 205 °CNot available

Table 2: Solubility of Myristate Esters in Common Solvents (Qualitative)

Data for Isopropyl Myristate is used as a proxy due to the lack of specific data for this compound. High structural similarity suggests comparable solubility behavior.

SolventSolubility of Isopropyl Myristate
WaterInsoluble[10]
GlycerolPractically Insoluble[4]
Propylene GlycolPractically Insoluble[4]
EthanolSoluble[10]
AcetoneSoluble[10]
ChloroformSoluble[10]
Ethyl AcetateSoluble[4]
TolueneSoluble[4]
Mineral OilSoluble[4]
Castor OilSoluble[4]
Cottonseed OilSoluble[4]

Table 3: Recommended Starting Concentrations of Crystallization Inhibitors

Inhibitor TypeExampleRecommended Starting Concentration (% w/w)
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)0.1 - 2.0
Surfactants Polysorbates (e.g., Polysorbate 80), Sorbitan esters0.5 - 5.0
Co-solvents Medium-chain triglycerides, other compatible esters5.0 - 20.0

Experimental Protocols

Protocol 1: Method for Determining Onset of Crystallization using Differential Scanning Calorimetry (DSC)

Objective: To determine the crystallization onset temperature of this compound in a given formulation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the formulation into a standard aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above the expected melting point (e.g., 40°C) for 5 minutes to ensure all components are in a liquid state.

    • Ramp the temperature down at a controlled rate (e.g., 5°C/min) to a sub-ambient temperature (e.g., -40°C).

    • Hold at the low temperature for 5 minutes.

    • Ramp the temperature up at the same controlled rate to the initial temperature.

  • Data Analysis: The crystallization onset temperature is identified as the initial point of the exothermic peak on the cooling curve. The melting point is the onset of the endothermic peak on the heating curve.

Protocol 2: Visual Detection of Crystallization using Polarized Light Microscopy (PLM)

Objective: To visually inspect a formulation for the presence of crystalline material.

Methodology:

  • Sample Preparation: Place a small drop of the formulation onto a clean microscope slide and cover it with a coverslip.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Set up the microscope for polarized light observation by inserting both the polarizer and the analyzer, ensuring they are crossed (at a 90° angle to each other) for a dark background.[11]

  • Observation:

    • Scan the sample at various magnifications.

    • Crystalline materials are typically birefringent and will appear as bright areas or distinct shapes against the dark background.[12] Amorphous or liquid materials will not polarize light and will remain dark.

  • Image Capture: Document any observed crystalline structures with a camera.

Protocol 3: Formulation Strategy for Preventing Crystallization

Objective: To systematically develop a formulation that remains physically stable with respect to crystallization.

Methodology:

  • Solubility Screening: Determine the solubility of this compound in a range of individual and mixed solvent systems at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Excipient Compatibility: Prepare binary mixtures of the ester with other formulation excipients (e.g., waxes, polymers, surfactants) and observe for any signs of incompatibility or induced crystallization.

  • Prototype Formulation: Develop several prototype formulations with varying concentrations of the ester, co-solvents, and potential crystallization inhibitors.

  • Stress Testing: Subject the prototype formulations to stress conditions, including:

    • Freeze-Thaw Cycles: Cycle the formulations between -10°C and 40°C for at least three cycles, observing for any physical changes after each cycle.

    • Long-Term Storage: Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and monitor for crystallization over several weeks or months.

  • Characterization: Analyze the most promising formulations using DSC and PLM (as described in Protocols 1 and 2) to confirm the absence of crystallinity.

Visualization

TroubleshootingWorkflow start Crystallization Observed (Cloudiness, Grittiness, Separation) check_temp Was the formulation exposed to low temperatures? start->check_temp check_conc Is the ester concentration high? check_temp->check_conc No solution_temp Implement temperature-controlled storage and shipping. check_temp->solution_temp Yes check_solvent Is the solvent system optimized? check_conc->check_solvent No solution_conc Reduce ester concentration or add a co-solvent. check_conc->solution_conc Yes check_cooling Was the cooling rate controlled during production? check_solvent->check_cooling Yes solution_solvent Screen for more effective solvents/co-solvents. check_solvent->solution_solvent No solution_cooling Optimize the cooling rate (e.g., moderate cooling). check_cooling->solution_cooling No add_inhibitor Incorporate crystallization inhibitors (polymers, surfactants). check_cooling->add_inhibitor Yes end_node Stable Formulation solution_temp->end_node solution_conc->end_node solution_solvent->end_node solution_cooling->end_node add_inhibitor->end_node

Caption: Logical workflow for troubleshooting crystallization issues.

ExperimentalWorkflow start Define Formulation Goals solubility_screen 1. Solubility Screening (Multiple Solvents & Temperatures) start->solubility_screen excipient_compat 2. Excipient Compatibility (Binary Mixtures) solubility_screen->excipient_compat prototype_dev 3. Prototype Development (Varying Concentrations) excipient_compat->prototype_dev stress_test 4. Stress Testing (Freeze-Thaw, Long-Term Storage) prototype_dev->stress_test characterization 5. Characterization (DSC, PLM) stress_test->characterization final_formulation Final Stable Formulation characterization->final_formulation

Caption: Experimental workflow for preventing crystallization.

References

Technical Support Center: Troubleshooting Phase Separation in Emulsions Containing 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering phase separation in emulsions formulated with 3-Isoamyl-6-methyl-2-heptyl myristate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely role in my emulsion?

This compound is a complex, high molecular weight branched-chain ester. Based on the properties of similar myristate esters like Isopropyl Myristate (IPM), it likely functions as a lipophilic emollient and solvent within the oil phase of your emulsion.[1][2] Its branched structure can contribute to a non-greasy feel and good spreadability in topical formulations. It is not a primary emulsifier but can influence the overall stability of the emulsion by reducing interfacial tension.[1]

Q2: My emulsion with this compound is separating. What are the common causes?

Emulsions are inherently thermodynamically unstable systems.[3] Phase separation can be attributed to several phenomena:

  • Creaming or Sedimentation: The rising or settling of dispersed droplets due to density differences between the oil and water phases. This is often a precursor to more severe instability.

  • Flocculation: The aggregation of dispersed droplets into clumps without the rupture of the interfacial film. This is often reversible.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to the irreversible breakdown of the emulsion and visible oil separation.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.

The inclusion of a large, hydrophobic molecule like this compound can influence these processes.

Q3: How does the choice of emulsifier affect the stability of an emulsion containing this ester?

The selection of an appropriate emulsifier system is critical. The Hydrophile-Lipophile Balance (HLB) value of the emulsifier(s) must match the required HLB of the oil phase. An incorrect HLB can lead to weak interfacial films, promoting coalescence and phase separation. For oil-in-water (O/W) emulsions, emulsifiers with HLB values in the range of 8-18 are typically used, while water-in-oil (W/O) emulsions require lower HLB values (3-6).

Q4: Could the concentration of this compound be the issue?

Yes, the oil-to-water ratio is a crucial factor. A high concentration of the oil phase, including this compound, may require a higher concentration of emulsifier to adequately coat the increased number of oil droplets and prevent coalescence.

Q5: Can the manufacturing process contribute to phase separation?

Absolutely. The energy input during emulsification (e.g., homogenization speed and duration) affects the initial droplet size. Insufficient energy can result in large droplets that are more prone to creaming and coalescence. Conversely, excessive energy can sometimes lead to over-processing and instability. Temperature during processing can also affect the solubility and effectiveness of your emulsifiers and other ingredients.

Troubleshooting Guide

If you are experiencing phase separation with your this compound emulsion, follow this step-by-step guide to identify and resolve the issue.

dot

Troubleshooting_Workflow start Phase Separation Observed q1 Step 1: Visual Inspection What does the separation look like? start->q1 creaming Creaming/Sedimentation (Milky layer on top/bottom) q1->creaming Creaming coalescence Coalescence (Visible oil droplets/layer) q1->coalescence Coalescence solution_creaming Solution: - Increase viscosity of continuous phase (add thickener). - Reduce droplet size (increase homogenization). creaming->solution_creaming q2 Step 2: Review Formulation Is the HLB of the emulsifier system optimized? coalescence->q2 hlb_yes Yes q2->hlb_yes hlb_no No/Unsure q2->hlb_no q3 Step 3: Evaluate Component Concentrations Are the emulsifier and thickener concentrations adequate? hlb_yes->q3 solution_hlb Solution: - Experimentally determine the required HLB of your oil phase. - Adjust emulsifier blend to match the required HLB. hlb_no->solution_hlb conc_yes Yes q3->conc_yes conc_no No q3->conc_no q4 Step 4: Assess Process Parameters Were homogenization and temperature controlled? conc_yes->q4 solution_conc Solution: - Increase emulsifier concentration. - Add a co-emulsifier or stabilizer. conc_no->solution_conc process_yes Yes q4->process_yes process_no No q4->process_no end_node Stable Emulsion process_yes->end_node solution_process Solution: - Optimize homogenization speed and time. - Ensure proper temperature control during all phases of production. process_no->solution_process solution_creaming->end_node solution_hlb->end_node solution_conc->end_node solution_process->end_node

Caption: Troubleshooting workflow for emulsion phase separation.

Experimental Protocols

Protocol 1: Determination of Required HLB (rHLB) for an Oil Phase Containing this compound

Objective: To experimentally determine the optimal HLB value for the oil phase of your emulsion.

Materials:

  • Your complete oil phase formulation, including this compound.

  • A pair of emulsifiers with known low and high HLB values (e.g., Sorbitan Monooleate - HLB 4.3, and Polysorbate 80 - HLB 15).

  • Your aqueous phase.

  • Beakers, graduated cylinders, and a magnetic stirrer or homogenizer.

Methodology:

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing the low and high HLB emulsifiers in different ratios. A common approach is to prepare blends with HLB values ranging from 6 to 14 in increments of 1 or 2.

  • Formulate Test Emulsions: For each emulsifier blend, prepare a small-scale version of your emulsion. Keep the oil-to-water ratio and the total emulsifier concentration constant across all test formulations.

  • Emulsification: Subject each test formulation to the same mixing conditions (time, speed, and temperature).

  • Observation: Observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, and phase separation.

  • Identify Optimal HLB: The emulsifier blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.

Protocol 2: Particle Size Analysis

Objective: To assess the droplet size and distribution of your emulsion, which is a key indicator of stability.

Materials:

  • Your emulsion sample.

  • A particle size analyzer (e.g., laser diffraction or dynamic light scattering).

  • Deionized water for dilution.

Methodology:

  • Sample Preparation: Dilute a small amount of your emulsion in deionized water to a concentration suitable for the instrument.

  • Measurement: Introduce the diluted sample into the particle size analyzer and perform the measurement according to the instrument's instructions.

  • Data Analysis: Analyze the resulting particle size distribution. A narrow distribution with a small mean droplet size is generally indicative of a more stable emulsion. Compare the particle size of unstable emulsions with those that are stable to identify a target droplet size range.

Protocol 3: Accelerated Stability Testing

Objective: To predict the long-term stability of your emulsion by subjecting it to stress conditions.

Materials:

  • Your emulsion samples.

  • A centrifuge.

  • An oven and a refrigerator/freezer.

Methodology:

  • Centrifugation:

    • Place a sample of your emulsion in a centrifuge tube.

    • Centrifuge at a specified speed and time (e.g., 3000 rpm for 30 minutes).

    • Observe for any phase separation. The resistance to separation under centrifugal force is an indicator of stability.

  • Freeze-Thaw Cycling:

    • Place a sample of your emulsion in a container and freeze it at a low temperature (e.g., -10°C) for 24 hours.

    • Thaw the sample at room temperature for 24 hours.

    • Repeat this cycle 3-5 times.

    • After the final cycle, visually inspect the emulsion for any signs of instability.

  • Elevated Temperature Storage:

    • Store a sample of your emulsion in an oven at an elevated temperature (e.g., 40-50°C) for a set period (e.g., 1-3 months).

    • Periodically inspect the sample for changes in appearance, viscosity, and signs of phase separation.

Quantitative Data Summary

ParameterUnstable Emulsion (Example Data)Stable Emulsion (Target)
Formulation
Oil Phase Concentration (%)3025
Emulsifier Concentration (%)35
Emulsifier System HLB912
Physical Properties
Mean Droplet Size (µm)15< 5
Viscosity (cP)5002000
Accelerated Stability
Phase Separation after CentrifugationYesNo
Phase Separation after Freeze-ThawYesNo

By systematically evaluating your formulation and process parameters using the guidance and protocols provided, you can effectively troubleshoot and resolve phase separation issues in emulsions containing this compound.

References

Method development challenges for GC-MS analysis of 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Isoamyl-6-methyl-2-heptyl myristate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC-MS analysis of this compound?

The primary challenges in the GC-MS analysis of a long-chain branched ester like this compound stem from its high molecular weight (410.73 g/mol ) and consequently low volatility.[1][2][3] This can lead to several issues:

  • Thermal Degradation: High temperatures required for volatilization in the GC inlet can cause the molecule to break down before it reaches the detector, leading to inaccurate quantification and the appearance of artifact peaks.[4]

  • Poor Peak Shape: Inadequate volatilization or interactions with active sites in the GC system can result in peak tailing, fronting, or broadening, which negatively impacts resolution and integration.[5][6][7]

  • Column Bleed: The high oven temperatures needed to elute the compound can cause the stationary phase of the GC column to degrade and "bleed," leading to a rising baseline and interfering peaks.

  • Matrix Effects: In complex samples, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal.[8][9]

Q2: What type of GC column is recommended for the analysis of this compound?

For a non-polar compound like this compound, a non-polar or low-polarity capillary GC column is the most suitable choice.[10][11][12] The separation on such columns is primarily based on the boiling points of the analytes.[13]

Recommended Column Characteristics:

ParameterRecommendationRationale
Stationary Phase 5% Phenyl Polydimethylsiloxane (or similar)Offers good thermal stability and appropriate selectivity for non-polar compounds.
Internal Diameter (ID) 0.25 mmProvides a good balance between sample capacity and chromatographic efficiency.[12]
Film Thickness 0.10 - 0.25 µmThinner films are generally preferred for high-boiling point analytes to reduce retention and minimize column bleed.
Length 15 - 30 mA shorter column can help reduce analysis time and the elution temperature for high-boiling compounds.

It is also crucial to use a high-temperature stable column to withstand the necessary oven programming.[14]

Q3: I am observing significant peak tailing. What are the possible causes and solutions?

Peak tailing is a common issue in the GC analysis of high molecular weight compounds and can be caused by several factors:[6][7][15]

  • Active Sites: The presence of active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections can lead to undesirable interactions with the analyte.

    • Solution: Use a deactivated or inert liner and ensure all connections are sound. Trimming the first few centimeters of the column can also help remove accumulated non-volatile residues and active sites.[5][7]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak tailing.

    • Solution: Implement a regular column bake-out procedure or trim the front end of the column.[6]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volume, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector and detector as per the instrument manufacturer's guidelines.[5][7]

  • Sample Overload: Injecting too much of the analyte can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.[5]

Q4: What are the expected fragmentation patterns for this compound in EI-MS?

Expected Fragmentation:

  • Molecular Ion (M+): The molecular ion peak at m/z 410.7 may be weak or absent due to the instability of the molecule under EI conditions.

  • Acylium Ion: A prominent peak corresponding to the acylium ion of myristic acid ([C14H27O]+) is expected at m/z 211.

  • Loss of the Alcohol Moiety: Fragmentation involving the loss of the 3-Isoamyl-6-methyl-2-heptanol side chain would also be a characteristic pathway.

  • McLafferty Rearrangement: Rearrangement reactions, such as the McLafferty rearrangement, are common for esters and can produce characteristic fragment ions.[16]

  • Alkyl Fragments: A series of peaks corresponding to the loss of alkyl fragments (CnH2n+1) from the long hydrocarbon chains will likely be present.[11]

Q5: Is derivatization necessary for the analysis of this compound?

Derivatization is a technique used to chemically modify a compound to improve its volatility and thermal stability for GC analysis. For a long-chain ester like this compound, direct analysis using a high-temperature GC method is often preferred to avoid additional sample preparation steps.[4] However, if significant thermal degradation is observed, derivatization could be considered. A common approach for esters is transesterification to form the more volatile fatty acid methyl ester (FAME).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No Peak or Very Small Peak - Injection issue (e.g., syringe problem).- Compound degradation in the inlet.- Incorrect oven temperature program.- Leak in the system.- Check the syringe and autosampler.- Lower the injector temperature.- Optimize the oven temperature ramp.- Perform a leak check.
Peak Fronting - Sample solvent incompatible with the stationary phase.- Column overload.- Dissolve the sample in a solvent that is compatible with the non-polar column (e.g., hexane).- Reduce the injection volume or sample concentration.[5]
Split Peaks - Improper column installation.- Incompatible sample solvent and initial oven temperature in splitless injection.- Re-cut and reinstall the column correctly.[5][7]- Ensure the initial oven temperature is about 20°C below the boiling point of the solvent for splitless injections.[5]
Shifting Retention Times - Leak in the carrier gas line.- Inconsistent oven temperature.- Changes in carrier gas flow rate.- Perform a thorough leak check of the system.- Verify the oven temperature accuracy.- Check and stabilize the carrier gas flow.
High Baseline Noise/Bleed - Column degradation due to high temperatures.- Contaminated carrier gas.- Septum bleed.- Condition the column according to the manufacturer's instructions.- Ensure high-purity carrier gas and use appropriate gas purifiers.- Use a high-quality, low-bleed septum.

Experimental Protocols

Sample Preparation (General Protocol)

A clean sample is crucial for successful GC-MS analysis. The following is a general protocol for extracting the analyte from a liquid matrix.

  • Liquid-Liquid Extraction:

    • To an appropriate volume of the sample, add an equal volume of a non-polar solvent such as hexane (B92381) or dichloromethane.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (top) layer containing the analyte to a clean vial.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Method Parameters (Starting Point)

These are suggested starting parameters for method development. Optimization will be required for your specific instrument and application.

ParameterValue
Injector Splitless
Injector Temperature 300 - 350 °C
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Oven Program - Initial Temperature: 120 °C, hold for 1 min- Ramp 1: 15 °C/min to 240 °C- Ramp 2: 8 °C/min to 390 °C, hold for 5 min
MS Transfer Line Temp 320 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 600

Visualizations

experimental_workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution Injection GC Injection (High Temperature Inlet) Reconstitution->Injection Separation Chromatographic Separation (Non-polar Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Detection->Spectrum Quantification Quantification Chromatogram->Quantification Spectrum->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Check_Injection Check Injection Parameters - Volume - Solvent - Temperature Start->Check_Injection Check_Column Check Column Integrity - Proper Installation - Cleanliness (Bake-out/Trim) Check_Injection->Check_Column If no improvement Solution Improved Peak Shape Check_Injection->Solution If improved Check_Liner Check Inlet Liner - Deactivated? - Contaminated? Check_Column->Check_Liner If no improvement Check_Column->Solution If improved Check_System Check for System Leaks Check_Liner->Check_System If no improvement Check_Liner->Solution If improved Check_System->Solution If leak found and fixed

Caption: A logical workflow for troubleshooting common peak shape issues in GC-MS analysis.

References

Enhancing the skin absorption of drugs with 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our comprehensive search for scientific literature did not yield specific data on 3-Isoamyl-6-methyl-2-heptyl myristate as a penetration enhancer for pharmaceutical drugs. Its use is primarily documented in the cosmetics industry as an emollient and fragrance agent.[1]

However, to provide a relevant and useful guide, this document will focus on a closely related and extensively studied penetration enhancer: Isopropyl Myristate (IPM) . As a fatty acid ester, IPM shares chemical properties with this compound and its principles of action and experimental considerations are likely to be similar. The following information is based on established research on IPM and other chemical penetration enhancers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Isopropyl Myristate (IPM) enhances skin absorption of drugs?

A1: IPM primarily enhances drug penetration by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. It integrates into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to pass through more easily. This mechanism is often referred to as lipid fluidization. Studies have shown that IPM can induce higher stretching frequencies in the skin's lipids, indicating a more disordered, and therefore more permeable, state.

Q2: How does the concentration of IPM in a formulation affect drug permeation?

A2: The effect of IPM concentration on drug flux can be significant. For some drugs, like testosterone, increasing the IPM content in a gel formulation from 0% to 2% has been shown to increase the drug flux by as much as 11-fold. However, the optimal concentration can vary depending on the drug, the other components of the vehicle, and the desired delivery profile. It is crucial to determine the optimal concentration for each specific formulation empirically.

Q3: Can IPM be used in combination with other enhancers?

A3: Yes, IPM is often used in combination with other substances to achieve a synergistic enhancement effect. For example, combining IPM with glyceryl monocaprylate has been shown to markedly increase the permeation of the drug pentazocine (B1679294) by causing a complete loss of order in the stratum corneum lipid bilayers. Ethanol is another common co-solvent that can have a synergistic effect with IPM in enhancing drug flux.

Q4: What types of drugs are best suited for delivery with IPM?

A4: IPM is a lipophilic enhancer, making it particularly effective for enhancing the penetration of other lipophilic (fat-soluble) drugs. The principle of "like dissolves like" applies; IPM helps to create a lipophilic pathway through the stratum corneum. However, its ability to disrupt the lipid barrier can also facilitate the transport of some hydrophilic drugs.

Q5: Are there any potential downsides to using IPM in a topical formulation?

A5: While generally considered safe for topical use, high concentrations of any penetration enhancer, including IPM, can potentially lead to skin irritation. It is also important to consider the overall formulation; for instance, in volatile formulations containing alcohol, evaporation can lead to drug precipitation on the skin surface, which would hinder absorption. This makes the choice of occlusive or non-occlusive application conditions a critical experimental parameter.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no drug permeation detected. 1. Insufficient IPM concentration.2. Drug has low solubility in the formulation.3. Drug has precipitated on the skin surface due to vehicle evaporation.4. The analytical method is not sensitive enough.1. Perform a concentration-response study to find the optimal IPM concentration.2. Add a co-solvent to improve drug solubility.3. Conduct the experiment under occlusive conditions (e.g., cover the application site) to prevent evaporation.4. Validate and optimize the analytical method (e.g., HPLC) for higher sensitivity.
High variability in permeation results between replicates. 1. Inconsistent skin sample thickness or integrity.2. Air bubbles trapped between the skin and the receptor medium in the diffusion cell.3. Inconsistent dosing on the skin surface.4. Temperature fluctuations in the diffusion cell apparatus.1. Use a dermaroller or caliper to ensure uniform skin thickness. Visually inspect skin for any damage before mounting.2. Carefully tilt the Franz diffusion cell during assembly to ensure all air bubbles are expelled from the receptor chamber.3. Use a positive displacement pipette for accurate and consistent application of the formulation.4. Ensure the water bath or heating block for the diffusion cells is maintaining a constant temperature (typically 32°C or 37°C).
Drug permeation starts high but then plateaus unexpectedly. 1. Depletion of the drug from the donor formulation.2. Saturation of the drug in the receptor medium.3. The enhancer effect is transient.1. Use a larger volume or higher concentration of the donor formulation (ensure it remains an "infinite dose" condition for the study duration).2. Ensure the receptor medium has adequate solubility for the drug (sink conditions). This may require adding a solubilizing agent like albumin or using a different buffer.3. Analyze the skin at the end of the experiment to determine the amount of drug retained in the tissue.
Observed skin damage or irritation during the experiment. 1. IPM concentration is too high.2. Synergistic irritant effects with other excipients.3. The skin model is particularly sensitive.1. Reduce the concentration of IPM and re-evaluate the permeation profile.2. Evaluate the irritancy of the vehicle without the active drug.3. Use a more robust skin model or perform a cell viability assay on the skin post-experiment to quantify damage.

Quantitative Data on Permeation Enhancement

The following table summarizes findings on the enhancement effect of Isopropyl Myristate (IPM) from various studies. Note that direct comparison is challenging due to different drugs, vehicles, and experimental conditions.

DrugVehicle SystemSkin ModelKey Finding
Testosterone Carbopol gel with varying IPM contentHuman cadaver skinGels with 2% IPM showed an 11-fold increase in drug flux compared to a formulation without IPM.
Pentazocine IPM in combination with 10% w/w glyceryl monocaprylate (GEFA-C₈)Hairless mouse skinThe combination of IPM and GEFA-C₈ showed a synergistic effect, markedly increasing pentazocine permeation by disrupting stratum corneum lipids.
Meloxicam Transdermal patch with IPM as an enhancerNot specified (in-vitro diffusion)The patch containing IPM showed a high drug flux of 83.789 µg/cm²h.
DA-5018 (Capsaicin derivative) Binary system of IPM and ethoxydiglycolMouse skinIPM alone showed the largest permeability, but its combination with a better solvent was needed to increase the overall drug flux due to solubility limitations.

Experimental Protocols

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines a typical experiment to assess the effect of a formulation containing an enhancer like IPM on the transdermal permeation of a drug.

1. Materials and Equipment:

  • Franz-type vertical diffusion cells

  • Full-thickness skin tissue (e.g., excised human, porcine, or rodent skin)

  • Test formulation (Drug + IPM in a vehicle) and Control formulation (Drug in vehicle without IPM)

  • Receptor medium (e.g., phosphate-buffered saline (PBS), potentially with a solubilizer like Tween 80 to maintain sink conditions)

  • Stirred water bath or heating block at 37°C

  • Magnetic stir bars for the receptor chamber

  • Positive displacement pipette

  • HPLC or other suitable analytical instrument for drug quantification

2. Skin Preparation:

  • Thaw frozen skin samples slowly.

  • Carefully remove any subcutaneous fat using a scalpel.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Equilibrate the skin sections in PBS for 30 minutes before mounting.

3. Franz Cell Assembly:

  • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

  • Clamp the chambers together securely.

  • Fill the receptor chamber with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Place the assembled cells into the heating block and allow the system to equilibrate for at least 30 minutes. Maintain constant stirring of the receptor fluid.

4. Dosing and Sampling:

  • Apply a precise amount of the test or control formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • If testing under occlusive conditions, cover the top of the donor chamber with parafilm.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber via the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

5. Sample Analysis:

  • Analyze the collected samples using a validated HPLC method to determine the concentration of the drug.

  • At the end of the experiment (e.g., 24 hours), dismantle the cells. Wash the skin surface to remove any unabsorbed formulation.

  • Extract the drug from the skin tissue to perform a mass balance study and determine drug retention.

6. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).

  • The Enhancement Ratio (ER) can be calculated as: ER = Flux with Enhancer / Flux without Enhancer.

Visualizations

G cluster_0 Stratum Corneum (SC) - Before IPM cluster_1 Stratum Corneum (SC) - After IPM Corneocyte_1 Corneocyte Lipid_Bilayer_1 Highly Ordered Lipid Bilayer Corneocyte_2 Corneocyte Drug Drug Drug->Lipid_Bilayer_1 Low Permeation Drug_2 Drug Corneocyte_3 Corneocyte Disrupted_Lipid_Bilayer Disrupted & Fluidized Lipid Bilayer Corneocyte_4 Corneocyte IPM IPM IPM->Disrupted_Lipid_Bilayer Disrupts Drug_2->Disrupted_Lipid_Bilayer Enhanced Permeation

Caption: Mechanism of IPM as a skin penetration enhancer.

G prep 1. Skin Preparation (Excise, Defat, Section) mount 2. Mount Skin on Franz Diffusion Cell prep->mount equilibrate 3. Equilibrate System (37°C, Stirring) mount->equilibrate dose 4. Apply Formulation (Control vs. IPM) equilibrate->dose sample 5. Sample Receptor Fluid at Time Intervals dose->sample analyze 6. Analyze Samples (e.g., HPLC) sample->analyze calculate 7. Calculate Flux and Enhancement Ratio analyze->calculate

Caption: Experimental workflow for an in-vitro skin permeation study.

References

Technical Support Center: Viscosity Adjustment in Cosmetic Creams with 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Isoamyl-6-methyl-2-heptyl myristate in cosmetic cream formulations. The following sections offer detailed experimental protocols, data presentation, and visual aids to address common challenges in viscosity adjustment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a cosmetic cream?

This compound is a branched-chain ester that primarily functions as an emollient in cosmetic formulations. Its role is to soften and soothe the skin, enhance the spreadability of the cream, and provide a light, non-greasy skin feel. Due to its branched structure, it can also influence the overall texture and viscosity of the final product.

Q2: How does this compound generally affect the viscosity of a cosmetic cream?

The inclusion of this compound can have a variable effect on cream viscosity, largely dependent on the other components of the formulation, particularly the primary thickening system. Its branched structure can disrupt the ordered packing of linear-chain molecules, such as fatty alcohols and some waxes, which are often used to build viscosity. This disruption can lead to a decrease in viscosity or a change in the rheological profile, often resulting in a lighter, less waxy texture.

Q3: Can this compound itself act as a viscosity modifier?

While its primary role is as an emollient, like many esters, it can contribute to the overall viscosity of the oil phase. However, it is not typically used as a primary thickening agent. Its impact is more nuanced, affecting the texture and interplay with other viscosity-building ingredients.

Q4: What are the common challenges when incorporating this compound into a cream formulation regarding viscosity?

The most common challenge is a decrease in the expected viscosity, especially in formulations that rely on a rigid structure formed by linear fatty alcohols or waxes. Another potential issue is a change in the cream's texture, which might become less viscous and more lotion-like than intended. Conversely, in some systems, interactions with certain polymers could potentially lead to an unexpected increase in viscosity, although this is less common.

Troubleshooting Guide: Viscosity Adjustment

This guide provides a systematic approach to troubleshooting common viscosity issues encountered when formulating cosmetic creams containing this compound.

Issue 1: Cream Viscosity is Too Low

If your cream formulation is thinner than desired, consider the following troubleshooting steps:

Initial Assessment:

  • Confirm Ingredient Concentrations: Double-check the weighing and addition of all ingredients, especially the primary thickeners.

  • Review Processing Parameters: Ensure that homogenization speed, time, and temperature are consistent with the established protocol. Insufficient homogenization can lead to a less stable and thinner emulsion.[1]

  • Evaluate Stability: Check for any signs of phase separation, as this can be a primary cause of viscosity loss.[1]

Formulation Adjustments:

  • Increase Thickener Concentration: Gradually increase the concentration of your primary thickener. See the table below for guidance on selecting an appropriate thickener.

  • Introduce a Co-Thickener: Combining different types of thickeners can create synergistic effects and build a more robust viscosity network. For instance, pairing a natural gum with a fatty alcohol can be effective.

  • Optimize the Oil Phase:

    • Increase the Internal Phase Volume: In an oil-in-water (o/w) emulsion, a higher oil phase concentration generally leads to higher viscosity.

    • Incorporate Viscosity-Building Oils or Waxes: Add a small percentage of a higher viscosity oil, a fatty alcohol (like cetyl or stearyl alcohol), or a wax (like beeswax or cetearyl alcohol) to the oil phase. Be mindful that this may alter the desired light skin feel provided by the this compound.

  • Adjust the Water Phase:

    • Utilize a Water-Phase Gelling Agent: Incorporate a hydrocolloid like xanthan gum, carbomer, or a cellulose (B213188) derivative into the water phase before emulsification.

Logical Flow for Troubleshooting Low Viscosity

Troubleshooting workflow for low cream viscosity.
Issue 2: Cream Viscosity is Too High

If your cream is thicker than intended, consider the following adjustments:

Initial Assessment:

  • Verify Ingredient Concentrations: Ensure that the concentrations of all thickening agents are correct.

  • Assess Processing: Over-homogenization can sometimes lead to an increase in viscosity, particularly with certain polymeric thickeners.

Formulation Adjustments:

  • Decrease Thickener Concentration: The most straightforward approach is to reduce the concentration of the primary thickening agent(s).

  • Adjust the Ratio of this compound: Increasing the proportion of this branched-chain ester relative to other emollients in the oil phase may help to reduce the overall viscosity by disrupting the thickener's structure.

  • Reduce or Replace High-Viscosity Components: If the formulation contains other high-viscosity oils, waxes, or fatty alcohols, consider reducing their concentration or replacing a portion with lower-viscosity emollients.

  • Modify the Emulsifier System: The type and concentration of the emulsifier can also impact the final viscosity. Experiment with a different emulsifier or a lower concentration.

Logical Flow for Troubleshooting High Viscosity

Troubleshooting workflow for high cream viscosity.

Data Presentation

The following table summarizes the expected qualitative effects of common thickeners in cosmetic creams and their potential interactions with a branched-chain ester like this compound.

Thickener TypeTypical Use Level (%)Effect on ViscosityTexture ContributionPotential Interaction with this compound
Fatty Alcohols (e.g., Cetyl, Stearyl, Cetearyl Alcohol)1 - 5HighWaxy, Opaque, RichThe branched structure of the ester may disrupt the lamellar gel network formed by fatty alcohols, potentially reducing viscosity and creating a lighter texture.
Natural Gums (e.g., Xanthan Gum, Guar Gum)0.1 - 2Moderate to HighGel-like, can be stringyGenerally compatible. The ester can help to reduce the tacky or stringy feel sometimes associated with gums.
Synthetic Polymers (e.g., Carbomers)0.1 - 0.5HighSmooth, Gel-like, Clear (in water)Good compatibility. The ester's emollience can complement the clean feel of carbomer gels.
Cellulose Derivatives (e.g., HEC, HPMC)0.5 - 3ModerateSmooth, Film-formingGenerally compatible. The ester can improve the slip and spreadability of the cream.
Waxes (e.g., Beeswax, Candelilla Wax)1 - 10HighVery Waxy, Stiff, OcclusiveSimilar to fatty alcohols, the branched ester can soften the wax structure, leading to a less rigid and more spreadable cream.

Experimental Protocols

Protocol 1: Viscosity Measurement of a Cosmetic Cream

Objective: To obtain a quantitative viscosity measurement of a cosmetic cream sample.

Apparatus and Materials:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Small sample adapter or beaker

  • Water bath for temperature control

  • Cream sample

Procedure:

  • Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 2 hours. Ensure the sample is free from air bubbles.

  • Instrument Setup:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the cream. The goal is to obtain a torque reading between 20% and 80%.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Measurement:

    • Carefully lower the selected spindle into the cream sample to the immersion mark. Avoid introducing air bubbles.

    • Allow the spindle to rotate in the sample for a set period (e.g., 60 seconds) to allow for equilibration.

    • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

    • Take at least three separate readings and calculate the average.

Protocol 2: Benchtop Method for Adjusting Cream Viscosity

Objective: To systematically adjust the viscosity of a cream formulation at the lab bench.

Materials:

  • Base cream formulation

  • Selected thickening agent(s)

  • Small beakers or containers

  • Overhead stirrer or homogenizer

  • Weighing balance

  • Water bath

Procedure for Increasing Viscosity:

  • Prepare the Base Cream: Manufacture a batch of the base cream formulation without the additional thickener or with the initial, lower concentration of the thickener.

  • Prepare a Thickener Slurry/Dispersion:

    • For gums and polymers, create a pre-dispersion in a suitable solvent (e.g., glycerin or a portion of the water phase) to prevent clumping.

    • For fatty alcohols or waxes, melt them in a separate vessel.

  • Incremental Addition:

    • While stirring the base cream at a moderate speed, slowly add a small, pre-weighed amount of the thickener slurry or melted thickener.

    • Continue mixing until the thickener is fully incorporated and the cream is homogeneous.

    • Allow the cream to cool to room temperature and equilibrate before evaluating the viscosity.

  • Evaluate and Repeat: Measure the viscosity using Protocol 1. If the viscosity is still too low, repeat step 3 with another incremental addition of the thickener until the target viscosity is achieved. Record the total amount of thickener added.

Procedure for Decreasing Viscosity:

  • Prepare a Diluent Phase: This could be the complete water phase of the formulation or a portion of the oil phase containing this compound.

  • Incremental Addition:

    • While stirring the thick cream, slowly add a small, pre-weighed amount of the diluent phase.

    • Mix until the cream is homogeneous.

  • Evaluate and Repeat: Measure the viscosity. Repeat the addition of the diluent phase in small increments until the desired viscosity is reached. Note that adding a significant amount of the water or oil phase will alter the overall composition of the cream, so this method is best for minor adjustments. For significant viscosity reduction, reformulation is recommended.

Experimental Workflow for Viscosity Adjustment

Viscosity_Adjustment_Workflow Start Prepare Base Cream MeasureViscosity Measure Initial Viscosity (Protocol 1) Start->MeasureViscosity Decision Viscosity Target Met? MeasureViscosity->Decision TooLow Viscosity Too Low Decision->TooLow No TooHigh Viscosity Too High Decision->TooHigh No End Final Formulation Decision->End Yes AddThickener Incrementally Add Thickener (Protocol 2) TooLow->AddThickener AddDiluent Incrementally Add Diluent (Protocol 2) TooHigh->AddDiluent AddThickener->MeasureViscosity AddDiluent->MeasureViscosity

A general workflow for experimental viscosity adjustment.

References

Technical Support Center: Minimizing Oxidation of 3-Isoamyl-6-methyl-2-heptyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of 3-Isoamyl-6-methyl-2-heptyl myristate in cosmetic products.

FAQs: Understanding and Preventing Oxidation

Q1: What is this compound and why is its oxidation a concern in cosmetic products?

A1: this compound is a complex ester used in cosmetic formulations, likely as an emollient to provide a unique sensory feel and enhance product spreadability.[1][2] Oxidation of this ester can lead to degradation, causing undesirable changes in the cosmetic product, such as alterations in scent, color, and texture.[3] This degradation can also potentially lead to the formation of irritants, compromising product safety and shelf-life.[3]

Q2: What are the primary factors that can initiate and accelerate the oxidation of this ester in a cosmetic formulation?

A2: The oxidation of esters in cosmetic products is a chain reaction often initiated by external factors.[3] Key contributors include:

  • Exposure to Light: UV radiation can provide the energy to initiate the formation of free radicals.[4]

  • Heat: Elevated temperatures can increase the rate of chemical reactions, including oxidation.[4][5]

  • Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts, accelerating the oxidation process.[6][7]

  • Exposure to Oxygen: The presence of oxygen is essential for the propagation of oxidative chain reactions.[5]

Q3: What are the visible signs that this compound in my formulation might be oxidizing?

A3: Signs of oxidation can manifest in several ways:

  • Odor Changes: The formation of volatile secondary oxidation products, such as aldehydes and ketones, can produce rancid or off-odors.[3]

  • Color Changes: Degradation of the ester or other ingredients can lead to discoloration of the product.[8]

  • Viscosity and Texture Changes: The chemical structure alteration can impact the physical properties of the formulation, leading to changes in viscosity and feel.

  • pH Shift: The formation of acidic byproducts from oxidation can cause a decrease in the pH of the product.

Q4: What are the most effective strategies to prevent the oxidation of this compound?

A4: A multi-pronged approach is most effective:

  • Incorporate Antioxidants: Adding antioxidants to the formulation is the primary method to inhibit oxidation.[7]

  • Use Chelating Agents: To inactivate catalytic metal ions, chelating agents like EDTA and its salts can be added.[6]

  • Optimize Packaging: Using opaque, airless packaging can protect the product from light and oxygen.[5][7]

  • Control Storage Conditions: Storing the product in a cool, dark place will slow down the rate of oxidation.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and testing of cosmetic formulations containing this compound.

Problem Potential Cause Troubleshooting Steps
Formulation develops an "off" odor over a short period. Insufficient antioxidant protection or presence of pro-oxidants.1. Increase the concentration of the primary antioxidant. 2. Add a secondary antioxidant for synergistic effects.[7] 3. Incorporate a chelating agent to sequester metal ions.[6] 4. Evaluate raw materials for impurities that may act as pro-oxidants.
The color of the product changes or fades during stability testing. Oxidation of the ester or other color-sensitive ingredients.1. Protect the formulation from light by using opaque packaging.[7] 2. Ensure the antioxidant system is robust enough to protect all susceptible ingredients. 3. Evaluate the compatibility of the ester with other ingredients in the formulation.
A decrease in the viscosity of an emulsion is observed. Ester hydrolysis or oxidation affecting the emulsion structure.1. Control the pH of the formulation to minimize hydrolysis, which can be catalyzed by acidic or alkaline conditions.[6] 2. Ensure the emulsifier system is stable and compatible with the ester. 3. Evaluate the impact of the ester's degradation products on emulsion stability.
Analytical results show a high peroxide value. Early stages of lipid oxidation have occurred.1. Review the antioxidant system and its concentration. 2. Assess the storage conditions of the product and raw materials.[4] 3. Implement stricter handling procedures to minimize exposure to air and light during manufacturing.

Experimental Protocols

Protocol 1: Evaluating Antioxidant Efficacy in a Cosmetic Emulsion

Objective: To determine the effectiveness of different antioxidants in preventing the oxidation of this compound in an oil-in-water emulsion.

Methodology:

  • Emulsion Preparation:

    • Prepare a base oil-in-water emulsion containing this compound as part of the oil phase.

    • Divide the base emulsion into several batches. One batch will be the control (no antioxidant), and the other batches will each contain a different antioxidant (e.g., Vitamin E, Rosemary CO2 Extract) or a combination of antioxidants at a specified concentration.[7][9]

  • Accelerated Stability Testing:

    • Store samples of each batch under accelerated conditions to promote oxidation. Common conditions include:

      • Elevated temperature (e.g., 40°C, 50°C).[4]

      • Exposure to UV light.[4]

    • Store a set of control samples at room temperature in the dark.

  • Analytical Testing:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.

    • Peroxide Value (PV) Determination: Measure the concentration of primary oxidation products (hydroperoxides). This is a common method for assessing the initial stages of lipid oxidation.[10]

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Quantify secondary oxidation products, such as aldehydes.[11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Identify and quantify specific volatile oxidation byproducts to monitor the degradation profile.[3]

  • Data Analysis:

    • Compare the rate of increase in PV and TBARS values for the antioxidant-containing samples against the control.

    • A lower rate of increase indicates a more effective antioxidant system.

Protocol 2: Quantification of this compound Degradation by Gas Chromatography (GC)

Objective: To quantify the remaining amount of this compound in a cosmetic product over time to assess its stability.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic product.

    • Perform a lipid extraction using a suitable solvent system (e.g., hexane/isopropanol) to isolate the oil phase containing the ester.

  • Internal Standard Addition:

    • Add a known concentration of an internal standard (a stable compound with similar chromatographic properties but not present in the sample) to the extracted lipid phase.

  • GC Analysis:

    • Inject the sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar column like DB-5ms) and a Flame Ionization Detector (FID).[3]

    • Develop a temperature program that allows for the separation of this compound from other components and the internal standard.

  • Quantification:

    • Create a calibration curve by analyzing standard solutions of this compound of known concentrations with the same concentration of the internal standard.

    • Calculate the concentration of the ester in the cosmetic product samples by comparing the peak area ratio of the ester to the internal standard against the calibration curve.

  • Stability Assessment:

    • Analyze samples from the accelerated stability study (Protocol 1) at various time points to determine the percentage of this compound remaining.

Data Presentation

Table 1: Example Data for Antioxidant Efficacy Study (Peroxide Value in meq/kg)

Time (Weeks)Control (No Antioxidant)Antioxidant A (0.1%)Antioxidant B (0.1%)Antioxidant A+B (0.05% each)
00.50.50.50.5
45.21.82.51.2
812.84.56.12.8
1225.19.713.45.6

Table 2: Example Data for Ester Degradation Study (% Remaining)

Time (Weeks)Control (No Antioxidant)Antioxidant A (0.1%)Antioxidant B (0.1%)Antioxidant A+B (0.05% each)
0100%100%100%100%
495%98%97%99%
888%94%92%96%
1275%89%85%92%

Visualizations

Oxidation_Pathway Ester 3-Isoamyl-6-methyl-2-heptyl myristate Radical Ester Alkyl Radical (R.) Ester->Radical Initiator Initiators (Light, Heat, Metal Ions) Initiator->Ester Initiation Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 (Propagation) Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (Propagation) Antioxidant Antioxidant (AH) Peroxy_Radical->Antioxidant Termination Ester_Molecule Another Ester Molecule (RH) Degradation Degradation Products (Aldehydes, Ketones) Hydroperoxide->Degradation Decomposition Stable_Radical Stable Antioxidant Radical (A.) Antioxidant->Stable_Radical

Caption: Autoxidation chain reaction of an ester and the role of antioxidants.

Experimental_Workflow Formulation Prepare Emulsion with This compound Add_AO Incorporate Antioxidants (Test Groups) vs. Control Formulation->Add_AO Stability Accelerated Stability Testing (Heat, Light) Add_AO->Stability Sampling Sample at Timed Intervals Stability->Sampling Analysis Analytical Testing Sampling->Analysis PV Peroxide Value Analysis->PV TBARS TBARS Assay Analysis->TBARS GC GC-MS Analysis Analysis->GC Data Data Analysis and Comparison PV->Data TBARS->Data GC->Data Conclusion Determine Optimal Antioxidant Strategy Data->Conclusion

Caption: Workflow for evaluating antioxidant efficacy in a cosmetic formulation.

References

Validation & Comparative

A Comparative Analysis of 3-Isoamyl-6-methyl-2-heptyl Myristate and Isopropyl Myristate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two myristate esters used in topical formulations: the novel, branched-chain 3-Isoamyl-6-methyl-2-heptyl myristate and the well-established isopropyl myristate (IPM). While extensive data exists for IPM, public-domain experimental data for this compound is limited. This comparison, therefore, draws upon the established profile of IPM as a benchmark and discusses the potential attributes of its more complex counterpart based on its chemical structure.

Introduction to the Emollients

Isopropyl Myristate (IPM) is the ester of isopropyl alcohol and myristic acid.[1] It is a widely used, light, non-greasy emollient known for its excellent spreadability and ability to enhance the penetration of active ingredients.[1][2] Its low viscosity and non-occlusive nature make it suitable for a variety of skin types, including oily and acne-prone skin.[3]

This compound is a more complex, branched-chain ester of myristic acid.[4][5] Its larger and more intricate structure suggests it may offer different sensory and physical properties compared to the simpler IPM. It is presented as a colorless to almost colorless clear liquid.[4]

Molecular Structures

The structural differences between the two molecules are key to their differing properties.

Molecular_Structures cluster_IPM Isopropyl Myristate (IPM) cluster_IMHM This compound IPM_structure IMHM_structure [Image of this compound structure would be placed here if available] C27H54O2

Caption: Molecular structures of Isopropyl Myristate and this compound.

Physicochemical Properties

A summary of the known physicochemical properties is presented below. The properties of this compound are less extensively documented.

PropertyThis compoundIsopropyl Myristate (IPM)
Molecular Formula C27H54O2[4]C17H34O2[3]
Molecular Weight 410.73 g/mol [4]270.45 g/mol [3]
Appearance Colorless to Almost colorless clear liquid[4]Colorless, odorless liquid[1]
Purity >95.0% (GC)[4]High purity grades available
Solubility Information not widely availableOil-soluble, hydrophobic[3]
Viscosity Information not widely availableLow viscosity[2]

Performance Comparison

Due to the lack of direct comparative studies, this section outlines the well-documented performance of IPM and infers the potential characteristics of this compound based on its structure.

Skin Penetration Enhancement

Isopropyl Myristate (IPM) is a well-known penetration enhancer.[2] It facilitates the transdermal delivery of active ingredients by disrupting the lipid structure of the stratum corneum. Studies have shown that IPM can significantly increase the flux of drugs like testosterone (B1683101) across the skin.

This compound , with its larger, more branched structure, may interact differently with the stratum corneum lipids. Its bulkier nature could potentially create larger disruptions, possibly leading to enhanced penetration for certain types of active molecules. However, its higher molecular weight might also hinder its own penetration into the lipid bilayer. Experimental validation is necessary to confirm its efficacy as a penetration enhancer relative to IPM.

Moisturizing Efficacy (Transepidermal Water Loss)

Isopropyl Myristate (IPM) acts as an emollient, forming a non-occlusive film on the skin that helps to reduce transepidermal water loss (TEWL).[3] While it is not considered a strong occlusive agent, its ability to soften and smooth the skin contributes to an overall improvement in skin hydration.

This compound is also expected to function as an emollient. Its larger molecular size might lead to a more substantive film on the skin, potentially offering a greater reduction in TEWL compared to IPM. Again, this hypothesis requires experimental verification through TEWL measurement studies.

Sensory Profile

Isopropyl Myristate (IPM) is favored for its light, non-greasy, and fast-absorbing skin feel.[1] It provides a smooth application and a soft after-feel without leaving an oily residue.[3]

This compound , due to its more complex structure, might impart a richer, more substantive feel to formulations. It could potentially offer a longer playtime on the skin and a more cushioned feel compared to the lighter IPM. A detailed sensory analysis by a trained panel would be required to quantify these differences.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key performance evaluations are provided below.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is designed to quantify the penetration of a substance through the skin.

Objective: To measure the flux of a test compound (e.g., an active ingredient formulated with the emollient) across a skin membrane.

Apparatus:

  • Franz diffusion cells

  • Circulating water bath

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Analytical instrumentation (e.g., HPLC)

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and cut the skin to the appropriate size for the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C.

  • Formulation Application: Apply a precise amount of the topical formulation containing the test compound and the emollient to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, collect samples from the receptor solution for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like HPLC.

  • Data Calculation: Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux.

Transepidermal Water Loss (TEWL) Measurement

This non-invasive method assesses the skin's barrier function by measuring water evaporation from the skin surface.

Objective: To evaluate the effect of the emollient on the skin's barrier integrity.

Apparatus:

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment room (constant temperature and humidity)

Procedure:

  • Acclimatization: Allow test subjects to acclimatize in the controlled environment for at least 20-30 minutes before measurements.

  • Baseline Measurement: Measure the baseline TEWL on a defined area of the skin (e.g., the volar forearm) before product application.

  • Product Application: Apply a standardized amount of the formulation containing the emollient to the test area.

  • Post-Application Measurements: At specified time points after application, measure the TEWL from the treated area.

  • Data Analysis: Compare the TEWL values before and after product application to determine the emollient's effect on skin barrier function. A decrease in TEWL indicates improved barrier function.

Sensory Panel Evaluation

This method provides a quantitative assessment of the sensory characteristics of a topical formulation.

Objective: To characterize and compare the sensory profiles of formulations containing each emollient.

Procedure:

  • Panelist Training: Train a panel of sensory assessors to identify and quantify specific sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, after-feel).

  • Sample Preparation: Prepare formulations containing each emollient at the same concentration in an identical base. Code the samples to blind the panelists.

  • Evaluation Protocol: Provide panelists with a standardized amount of each product to apply to a designated skin area.

  • Scoring: Have panelists rate the intensity of each sensory attribute on a defined scale (e.g., a 10-point scale) at specific time points (e.g., during application, 1 minute after, and 10 minutes after).

  • Data Analysis: Statistically analyze the scores for each attribute to determine significant differences between the formulations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of topical emollients.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Formulation_A Formulation with This compound Penetration In Vitro Skin Permeation (Franz Cell) Formulation_A->Penetration TEWL Transepidermal Water Loss (TEWL) Measurement Formulation_A->TEWL Sensory Sensory Panel Evaluation Formulation_A->Sensory Formulation_B Formulation with Isopropyl Myristate Formulation_B->Penetration Formulation_B->TEWL Formulation_B->Sensory Data_Analysis Statistical Analysis of Penetration, TEWL, and Sensory Data Penetration->Data_Analysis TEWL->Data_Analysis Sensory->Data_Analysis Comparison Comparative Performance Assessment Data_Analysis->Comparison

Caption: A typical experimental workflow for comparing topical emollients.

Conclusion

Isopropyl myristate is a well-characterized emollient with a known performance profile, particularly its ability to enhance penetration and provide a light, non-greasy feel. This compound, a newer and more complex ester, presents an intriguing alternative. Its larger, branched structure suggests it may offer a more substantive feel and potentially different effects on skin barrier function and drug delivery.

References

A Comparative Analysis of Branched Versus Straight-Chain Ester Emollients in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical step in formulating effective and aesthetically pleasing topical products. Ester emollients, a cornerstone of modern cosmetic science, are broadly categorized into two structural classes: branched-chain and straight-chain. This guide provides an objective, data-driven comparison of these two classes, detailing their performance characteristics and the experimental protocols used for their evaluation.

The molecular architecture of an ester emollient—whether its carbon backbone is linear or contains branches—profoundly influences its physicochemical properties and, consequently, its interaction with the skin. These differences manifest in key performance indicators such as spreadability, skin feel, and occlusivity.

Executive Summary of Key Differences

PropertyBranched-Chain EstersStraight-Chain Esters
Melting/Boiling Point LowerHigher
Viscosity Generally LowerGenerally Higher
Spreadability HigherLower
Skin Feel Lighter, less oily, "cushiony"More substantive, can be oilier
Oxidative Stability Generally HigherCan be less stable if unsaturated
Biodegradability Can be slowerGenerally more rapid

Physicochemical Properties: A Deeper Dive

Branched-chain esters typically exhibit lower melting and boiling points compared to their straight-chain isomers.[1][2] This is attributed to the reduced efficiency of molecular packing due to the steric hindrance of the side chains, which diminishes the strength of van der Waals forces. As a result, branched-chain esters are often more fluid and are preferred for creating lighter, non-greasy formulations.[1] They also tend to have a higher spreading factor on the skin.[1]

Conversely, straight-chain esters, with their linear structure, can pack more closely together, leading to higher melting points and viscosities.[2] This can be advantageous in formulations where a more substantial, protective film is desired.

A notable characteristic of some branched-chain esters is the "cushiony" feel they impart to the skin.[1] This is described as a sensation where the product remains as a film on the skin without being immediately absorbed.[1]

Performance Data: A Quantitative Comparison

The selection of an emollient is often guided by a balance of desired physical properties and sensory experience. The following tables summarize quantitative data from various studies, comparing the performance of different ester emollients.

Table 1: Physicochemical Properties of Selected Ester Emollients

EmollientTypeMolecular Weight ( g/mol )Viscosity (mPa·s at 25°C)Spreading Value (mm²/10 min)Surface Tension (mN/m)
Diisopropyl AdipateBranched202.25~5134527.8
Isodecyl NeopentanoateBranched242.40~1095628.5
Isocetyl StearateBranched/Linear480.87~5045230.5
Octyldodecyl Stearoyl StearateBranched/Linear705.26~15018832.2

Data sourced from a study on branched and/or linear-branched alkyl carbon chain esters.[3]

Table 2: In Vivo Sensory Evaluation of Selected Ester Emollients (Mean Scores on a 1-10 Scale)

AttributeDiisopropyl AdipateIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl Stearate
Spreading8.57.05.03.0
Tackiness1.52.54.06.0
Residue2.03.55.57.5
Gloss2.54.06.08.0

Data represents perceived attributes after skin application, with higher scores indicating a greater perception of the attribute.[3]

As the data indicates, esters with lower molecular weights and viscosities, such as diisopropyl adipate, exhibit higher spreading values and are perceived as less tacky and leaving less residue.[3]

Experimental Protocols

The data presented in this guide is derived from standardized experimental methodologies designed to quantify the performance of emollients.

Spreadability Measurement

1. Parallel-Plate Method: This technique offers a quantitative measure of spreadability.[4]

  • Apparatus: Two flat, smooth glass plates (e.g., 20 cm x 20 cm), a standardized weight (e.g., 125 g), a ruler or caliper, and a stopwatch.[4]

  • Procedure:

    • Ensure glass plates are clean and dry.

    • Place 1 g of the emollient at the center of the bottom plate.[4]

    • Carefully place the top glass plate over the sample.

    • Place the standardized weight on the center of the top plate.[4]

    • Measure the diameter of the spread at predetermined time intervals.

    • The spreading area is calculated from the diameter.

2. Contact Angle Measurement: This method assesses the wetting properties of an emollient on a substrate mimicking the skin.[4] A lower contact angle indicates better spreadability.[4]

  • Apparatus: Goniometer, a synthetic skin substrate (e.g., Vitro-Skin®), and a microsyringe.

  • Procedure:

    • A drop of the emollient is dispensed onto the synthetic skin substrate.

    • The contact angle between the droplet and the substrate is measured over time using the goniometer.

Viscosity Measurement

Viscosity is a critical parameter that correlates with spreadability and skin feel.[5]

  • Apparatus: A rotational viscometer or rheometer.

  • Procedure: The viscosity of the emollient is measured at a controlled temperature (e.g., 25°C) and at various shear rates. This can be performed following standards such as ASTM D2196.[6][7]

Sensory Panel Analysis

Sensory analysis provides invaluable data on the subjective experience of an emollient on the skin.[8]

  • Panelist Selection and Training: A panel of trained assessors (typically 10-15) is used.[8] They are trained to identify and rate a lexicon of sensory attributes.

  • Procedure:

    • A standardized amount of each emollient is applied to a designated area on the panelists' forearms.[8]

    • Panelists evaluate attributes such as initial spread, skin feel (lightness, oiliness), shine, residue, and tackiness at specific time points (e.g., immediately after application and after 5-15 minutes).[8]

    • Attributes are rated on a numerical scale (e.g., 1-10).[8]

    • The mean scores for each attribute are calculated.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a measure of the skin's barrier function. Emollients can form an occlusive film that reduces TEWL.

  • Apparatus: A TEWL meter (evaporimeter).

  • Procedure:

    • Baseline TEWL is measured on a defined area of the skin.

    • The emollient is applied to the test area.

    • TEWL is measured at specified time intervals after application.[9]

    • A reduction in TEWL indicates the occlusive effect of the emollient.[9]

Visualizing the Concepts

To better illustrate the topics discussed, the following diagrams have been generated using Graphviz.

cluster_straight Straight-Chain Ester (Octyl Palmitate) cluster_branched Branched-Chain Ester (Isocetyl Stearate) straight_chain CH3(CH2)14COO(CH2)7CH3 branched_chain CH3(CH2)16COO(CH2)14CH(CH3)2

Caption: Chemical structures of a straight-chain vs. a branched-chain ester.

cluster_workflow Spreadability Measurement Workflow Sample Preparation Prepare Emollient Sample Application to Substrate Apply to Glass Plate or Synthetic Skin Sample Preparation->Application to Substrate Measurement Measure Spread Diameter or Contact Angle Application to Substrate->Measurement Data Analysis Calculate Spreading Area or Analyze Angle Change Measurement->Data Analysis

Caption: Experimental workflow for spreadability testing.

cluster_sensory Sensory Analysis Workflow Panelist Training Train Panel on Sensory Lexicon Sample Application Standardized Application to Forearm Panelist Training->Sample Application Sensory Evaluation Rate Attributes at Specific Timepoints Sample Application->Sensory Evaluation Data Collection & Analysis Collect and Average Panelist Scores Sensory Evaluation->Data Collection & Analysis

References

Validating GC-MS methods for the quantification of 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating GC-MS Methods for the Quantification of 3-Isoamyl-6-methyl-2-heptyl Myristate

Quantitative Performance Comparison

The choice of a specific GC-MS method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of two common approaches: a standard method utilizing Electron Ionization (EI) in full scan mode and a more targeted approach using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.

Validation ParameterMethod A: GC-MS (EI, Full Scan)Method B: GC-MS (EI, SIM/MRM)Key Considerations
Precision (%RSD) < 15%< 10%Method B offers better precision due to higher signal-to-noise.[1]
Accuracy (Recovery %) 80 - 120%85 - 115%Both methods can achieve good accuracy with proper sample preparation and use of an internal standard.[2]
Linearity (r²) > 0.99> 0.995Excellent linearity is expected for both methods over a defined concentration range.[2]
Limit of Detection (LOD) ~0.1 - 1.0 µg/mL~0.01 - 0.1 µg/mLSIM/MRM significantly improves sensitivity, making Method B suitable for trace analysis.[2][3]
Limit of Quantification (LOQ) ~0.5 - 5.0 µg/mL~0.05 - 0.5 µg/mLLower LOQ in Method B allows for reliable quantification of low-abundance analytes.[2]
Selectivity GoodExcellentSIM/MRM provides superior selectivity by monitoring specific ions, reducing matrix interference.[4][5]
Structural Confirmation High (Mass Spectrum)Moderate (Based on selected ions)Full scan provides a complete mass spectrum for structural elucidation.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are based on established methods for fatty acid ester analysis and can be adapted for this compound.[2][6] An analytical standard for this compound is commercially available and essential for method development and validation.[7][8][9][10]

Sample Preparation

Given that this compound is an ester, direct analysis without derivatization is feasible. However, if the analyte is present in a complex matrix, a lipid extraction step is necessary.

Lipid Extraction (Modified Folch Method): [2][6]

  • Homogenize the sample (e.g., tissue, biological fluid).

  • Extract total lipids using a chloroform:methanol (2:1, v/v) solution.[2][6]

  • Add water or a 0.9% NaCl solution to induce phase separation.[6]

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent (e.g., hexane, isooctane) for GC-MS analysis.

GC-MS Analysis Protocol

The following are general GC-MS parameters that should be optimized for the specific instrument and application.

Instrumentation:

  • Gas Chromatograph: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]

  • Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.[4][5]

GC Conditions:

  • Injector Temperature: 280°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C (hold for 2 min).

    • Ramp 1: 15°C/min to 180°C.[11]

    • Ramp 2: 5°C/min to 250°C (hold for 5 min).[11]

    • Ramp 3: 20°C/min to 320°C (hold for 10 min).[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).[11]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Method A (Full Scan): Scan range m/z 50-550.

    • Method B (SIM): Monitor characteristic ions of this compound. The specific ions would need to be determined by analyzing a pure standard.

Method Validation

The selected GC-MS method must be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Logic

To better illustrate the processes involved in method validation, the following diagrams are provided.

GCMS_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation Formal Method Validation pre_validation->validation documentation Documentation & Reporting validation->documentation end_node End: Validated Method documentation->end_node

Caption: Overall workflow for GC-MS method validation.

GCMS_Analytical_Workflow sample_prep Sample Preparation Lipid Extraction Solvent Evaporation Reconstitution gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection (Scan or SIM) ms_ionization->ms_detection data_analysis Data Analysis Peak Integration Quantification ms_detection->data_analysis

Caption: Step-by-step GC-MS analytical workflow.

Data_Validation_Logic raw_data Raw Data Acquisition (Chromatograms) peak_integration Peak Integration & Identification raw_data->peak_integration calibration Calibration Curve Generation (Linearity) peak_integration->calibration quantification Analyte Quantification calibration->quantification accuracy_precision Accuracy & Precision Assessment (%Recovery, %RSD) quantification->accuracy_precision lod_loq LOD & LOQ Determination quantification->lod_loq final_report Validation Report accuracy_precision->final_report lod_loq->final_report

References

A Guide to the Sensory Evaluation of 3-Isoamyl-6-methyl-2-heptyl myristate and Comparative Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific quantitative sensory panel comparisons for 3-Isoamyl-6-methyl-2-heptyl myristate are not publicly available. This guide provides a framework for conducting such a comparison, utilizing data from other well-characterized emollients as illustrative examples. The principles and methodologies outlined herein are intended to serve as a comprehensive resource for the sensory analysis of novel cosmetic ingredients.

The selection of an emollient is a critical step in the formulation of topical products, significantly influencing the end-user's sensory experience and product acceptance. This compound, a branched-chain ester, is noted in product literature for its pleasant feel and non-greasy residue. However, to objectively quantify its sensory profile against other emollients, a structured sensory panel evaluation is essential.

Illustrative Sensory Panel Comparison of Emollients

The following table presents a summary of quantitative sensory data for a selection of common emollients. This format is recommended for presenting data for this compound once a sensory panel evaluation has been conducted. The values are presented on a scale of 0 to 10, where 0 indicates the absence of a sensation and 10 indicates a very strong sensation.

Sensory AttributeIsopropyl MyristateCoco-Caprylate/CaprateDecyl OleateSilicone (Cyclomethicone)
Initial Spreadability 98710
Initial Greasiness 4361
Absorbency Rate 8759
After-feel Greasiness 2251
After-feel Tackiness 1130
After-feel Softness 8978
Gloss/Shine 5463
Residue 2241

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific grade of the emollient, the formulation, and the sensory panel.

Based on its chemical structure as a branched-chain myristate ester, it can be hypothesized that this compound would exhibit good spreadability and a non-greasy after-feel, potentially similar to other lightweight esters. However, empirical testing is required for confirmation.

Experimental Protocol for Sensory Evaluation of Emollients

A robust and standardized methodology is crucial for generating reliable and reproducible sensory data. The following protocol outlines a standard approach for the quantitative descriptive analysis of cosmetic emollients.

Panelist Selection and Training
  • Recruitment: A panel of 10-15 individuals should be recruited. Panelists should be regular users of cosmetic products and have no known skin sensitivities.

  • Training: Panelists must be trained to identify and quantify a standardized set of sensory attributes.[1] This involves familiarization with the definitions of each attribute (e.g., spreadability, absorbency, greasiness, tackiness, softness, gloss) and calibration sessions using reference standards to ensure consistency among panelists.[1]

Sample Preparation and Presentation
  • Formulation: To ensure a consistent base for comparison, test emollients should be incorporated at a standardized concentration (e.g., 5% w/w) into a simple oil-in-water emulsion base.[1] A control formulation without the emollient should also be included.

  • Blinding: All samples should be coded with random three-digit numbers to blind the panelists and prevent bias.[1]

  • Environment: Samples should be presented in a controlled environment with consistent temperature and humidity to minimize variability.[1]

Evaluation Procedure
  • Application: Instruct panelists to apply a pre-measured amount of the product (e.g., 0.5 mL) to a designated area on their forearm.[1]

  • Initial Evaluation (T=0): Panelists evaluate the initial feel of the product upon application, focusing on attributes such as spreadability and initial absorption.[1]

  • After-Feel Evaluation (T=2 minutes): After a set time, panelists evaluate the after-feel attributes, including residual greasiness, tackiness, and softness.[1]

  • Scoring: Panelists record their evaluations on a standardized scorecard using a line scale (e.g., 0-10) for each attribute.[1]

Data Analysis
  • Data Compilation: Collect and compile the data from all panelists for each sensory attribute and each sample.

  • Statistical Analysis: Perform statistical analysis, such as Analysis of Variance (ANOVA) and t-tests, to determine if there are significant differences between the samples.

  • Data Visualization: The data can be visualized using spider plots or bar charts to provide a clear comparison of the sensory profiles of the different emollients.

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams are provided.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation & Blinding Application Product Application Panelist_Selection->Application Sample_Prep->Application Initial_Eval Initial Evaluation (T=0) Application->Initial_Eval After_Feel_Eval After-Feel Evaluation (T=2min) Initial_Eval->After_Feel_Eval Scoring Data Recording After_Feel_Eval->Scoring Data_Compilation Data Compilation Scoring->Data_Compilation Stats_Analysis Statistical Analysis Data_Compilation->Stats_Analysis Visualization Data Visualization Stats_Analysis->Visualization Sensory_Attributes cluster_initial Initial Perception cluster_afterfeel After-Feel Emollient Emollient Choice Spreadability Spreadability Emollient->Spreadability Initial_Feel Initial Feel Emollient->Initial_Feel Residue Residue Emollient->Residue Tackiness Tackiness Emollient->Tackiness Softness Softness Emollient->Softness

References

Efficacy of 3-Isoamyl-6-methyl-2-heptyl myristate as a fixative compared to traditional fixatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no current research or experimental data evaluating the efficacy of 3-Isoamyl-6-methyl-2-heptyl myristate as a tissue fixative. This compound is commercially available as a biochemical reagent for life science research; however, its potential application in tissue preservation remains undocumented. [1][2][3][4][5]

In the absence of direct comparative studies for this compound, this guide will establish a framework for evaluating a novel fixative against traditional counterparts. We will outline the standard experimental protocols and data points required for a robust comparison, drawing on methodologies used in the assessment of other formalin alternatives.

The Landscape of Traditional Fixatives

Histology and other life sciences have long relied on a variety of fixative solutions to preserve tissue morphology and cellular integrity.[6][7] These agents function by cross-linking proteins and inactivating enzymes, thereby preventing autolysis and putrefaction.[7][8]

Commonly Used Traditional Fixatives:

  • Aldehydes: Formaldehyde (in the form of 10% neutral buffered formalin) is the most widely used fixative for routine histopathology.[8][9][10] It forms cross-links between proteins.[8] Glutaraldehyde is another aldehyde fixative, often used in electron microscopy due to its ability to preserve ultrastructure, though it penetrates tissue more slowly.[8][10]

  • Mercuric Chloride-Based Fixatives: Solutions like Zenker's and Helly's fixatives, containing mercuric chloride, provide excellent nuclear detail but are highly toxic and require special handling and disposal.[9][10]

  • Picric Acid-Based Fixatives: Bouin's solution, which includes picric acid, formaldehyde, and acetic acid, is well-suited for connective tissue and trichrome staining.[9][10]

  • Alcohols: Ethanol and methanol (B129727) are non-aqueous fixatives that act by coagulating and precipitating proteins.[8] Carnoy's and Clarke's solutions are examples of alcohol-based fixatives.[9][10]

The persistent search for alternatives to traditional fixatives is driven by the significant health and safety concerns associated with reagents like formaldehyde, a known carcinogen, and the environmental hazards of heavy metals like mercury.[6][11] This has led to research into less hazardous and more environmentally friendly options, including natural substances like honey and jaggery.[11][12][13]

A Roadmap for Evaluating a Novel Fixative

To assess the efficacy of a novel compound like this compound as a fixative, a series of standardized experiments would be necessary. The following sections detail the requisite experimental protocols and data presentation for a thorough comparison with a gold standard, such as 10% neutral buffered formalin (NBF).

Experimental Protocol: Comparative Tissue Fixation

This protocol outlines a typical procedure for comparing a novel fixative to a traditional one.

  • Tissue Procurement and Preparation:

    • Obtain fresh tissue specimens (e.g., from animal models or pathological samples).

    • Divide each specimen into multiple, uniform sections to ensure consistency across experimental groups.

  • Fixation:

    • Immerse one set of tissue sections in the experimental fixative (e.g., a solution of this compound at a predetermined concentration).

    • Simultaneously, immerse a parallel set of sections in a traditional fixative (e.g., 10% NBF).[12][14]

    • Fixation is typically carried out for a standardized period, such as 24 hours, at room temperature.[12][14]

  • Tissue Processing and Staining:

    • Following fixation, evaluate pre- and post-fixation characteristics, including any changes in tissue weight or shrinkage.[12]

    • Process the fixed tissues through a standard protocol of dehydration, clearing, and paraffin (B1166041) embedding.

    • Section the paraffin-embedded tissues and mount them on microscope slides.

    • Stain the sections with standard histological stains, most commonly Hematoxylin and Eosin (H&E).

  • Histomorphological Evaluation:

    • A pathologist should blindly evaluate the stained slides under a light microscope.

    • Assess various parameters on a scoring scale (e.g., 1-4 for poor to excellent). Key criteria include:

      • Cellular outline

      • Cytoplasmic details

      • Nuclear details

      • Staining quality

      • Overall morphology[12][14]

Data Presentation: A Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

ParameterNovel Fixative (e.g., this compound)Traditional Fixative (e.g., 10% NBF)P-value
Physical Characteristics
Tissue Shrinkage (%)Experimental ValueExperimental ValueStatistical Significance
Weight Difference (Post-Fixation)Experimental ValueExperimental ValueStatistical Significance
Ease of SectioningQualitative ScoreQualitative ScoreStatistical Significance
Histomorphological Scores (Mean ± SD)
Cellular OutlineScoreScoreStatistical Significance
Cytoplasmic DetailsScoreScoreStatistical Significance
Nuclear DetailsScoreScoreStatistical Significance
Staining QualityScoreScoreStatistical Significance
Overall MorphologyScoreScoreStatistical Significance

A hypothetical table for presenting comparative data on fixative efficacy.

Visualizing the Workflow and Comparative Logic

To further clarify the experimental and evaluative processes, the following diagrams illustrate the workflow and the logical relationships in comparing fixatives.

Experimental_Workflow cluster_prep Tissue Preparation cluster_fixation Fixation (24h) cluster_processing Processing & Staining cluster_eval Evaluation Tissue Fresh Tissue Specimen Section Divide into Uniform Sections Tissue->Section NovelFix Novel Fixative (this compound) Section->NovelFix TraditionalFix Traditional Fixative (10% NBF) Section->TraditionalFix Processing Dehydration, Clearing, Paraffin Embedding NovelFix->Processing TraditionalFix->Processing Sectioning Sectioning & Mounting Processing->Sectioning Staining H&E Staining Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy Data Quantitative Scoring Microscopy->Data

Experimental workflow for comparing a novel fixative to a traditional fixative.

Logical_Comparison cluster_criteria Evaluation Criteria cluster_fixatives Fixatives Under Comparison cluster_outcome Comparative Outcome C1 Cellular & Nuclear Detail F_Novel Novel Fixative (this compound) C1->F_Novel F_Trad Traditional Fixative (e.g., Formalin) C1->F_Trad C2 Staining Quality C2->F_Novel C2->F_Trad C3 Tissue Integrity (Shrinkage, Hardness) C3->F_Novel C3->F_Trad C4 Safety & Handling C4->F_Novel C4->F_Trad Result Efficacy Assessment F_Novel->Result Evaluated Against F_Trad->Result Evaluated Against

Logical relationship for the comparative evaluation of fixative efficacy.

Conclusion

While this compound is available as a chemical compound, its utility as a tissue fixative is currently not supported by any published scientific evidence. A rigorous, data-driven comparison against established fixatives like 10% neutral buffered formalin would be essential to determine its potential in this application. The experimental framework, data presentation, and evaluation criteria outlined in this guide provide a clear pathway for researchers and drug development professionals to assess the efficacy of any novel fixative candidate. Such studies are crucial for advancing histological techniques and improving laboratory safety.

References

A Comparative Guide to Skin Hydration: Evaluating 3-Isoamyl-6-methyl-2-heptyl myristate in the Context of Common Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo and in vitro methodologies for assessing skin hydration, with a focus on the functional role of the emollient 3-Isoamyl-6-methyl-2-heptyl myristate. While specific quantitative performance data for this ingredient is not extensively published in publicly accessible scientific literature, this document outlines the standard protocols used to evaluate such materials and compares its expected function against well-documented alternative emollients.

Understanding the Role of this compound

This compound is primarily recognized for its properties as an emollient and skin-conditioning agent. In cosmetic and dermatological formulations, it contributes to a desirable texture and feel, enhances spreadability, and helps to soften and smooth the skin's surface. Its mechanism of action in skin hydration is primarily attributed to its occlusive and emollient effects, which involve forming a thin, non-greasy film on the stratum corneum. This film helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration.

Comparative Analysis of Emollient Performance

To contextualize the potential performance of this compound, this section presents data on commonly used alternative emollients. The following table summarizes the available quantitative data on their impact on skin barrier function, specifically the reduction of TEWL.

IngredientTypeMechanism of ActionTEWL ReductionKey Characteristics
This compound Ester EmollientOcclusive, EmollientData not publicly availableLightweight, non-greasy feel, enhances product texture
Petrolatum Hydrocarbon OcclusiveHighly OcclusiveUp to 98%[1][2]Gold standard for occlusion, can feel heavy/greasy
Mineral Oil Hydrocarbon OcclusiveOcclusive20-30%[2]Effective moisturizer, good safety profile[3]
Dimethicone Silicone PolymerOcclusive, Emollient20-30%[2]Forms a breathable barrier, provides a silky feel[4][5]
Lanolin Natural Wax EsterOcclusive, Emollient20-30%[2]Complex mixture of esters, effective moisturizer

Experimental Protocols for Skin Hydration Studies

The following are detailed methodologies for key experiments used to evaluate the efficacy of emollients and other hydrating agents.

In Vivo Skin Hydration Assessment

Transepidermal Water Loss (TEWL) Measurement

  • Objective: To quantify the rate of water evaporation from the skin, providing an indirect measure of the skin barrier's integrity. A lower TEWL value indicates a more intact barrier.

  • Instrumentation: An open-chamber, unventilated-chamber, or condenser-chamber device (e.g., Tewameter®).

  • Protocol:

    • Acclimatization: Subjects are required to rest for at least 20-30 minutes in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%).

    • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm.

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area. A control area is left untreated or treated with a placebo.

    • Post-Application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

    • Data Analysis: The percentage reduction in TEWL from baseline is calculated and compared between the treated and control sites.

Corneometry

  • Objective: To measure the hydration level of the stratum corneum based on its electrical capacitance. Higher capacitance values correspond to higher water content.

  • Instrumentation: A Corneometer® or similar capacitance-measuring device.

  • Protocol:

    • Acclimatization: Subjects follow the same acclimatization procedure as for TEWL measurements.

    • Baseline Measurement: A baseline capacitance reading is taken from the designated test area.

    • Product Application: The test product is applied in a standardized manner.

    • Post-Application Measurements: Capacitance is measured at various intervals post-application. The probe is gently pressed against the skin, and the reading is recorded.

    • Data Analysis: The increase in arbitrary units (A.U.) from baseline indicates the improvement in skin hydration.

In Vitro Skin Hydration Assessment
  • Objective: To assess the effect of a test material on a reconstructed human epidermis (RHE) model, providing insights into its hydrating and barrier-enhancing properties without human subjects.

  • Methodology:

    • Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured to form a differentiated epidermis.

    • Product Application: The test product is topically applied to the RHE tissue.

    • Incubation: The tissues are incubated for a specified period (e.g., 24 hours).

    • Endpoint Analysis:

      • TEWL: A micro-TEWL measurement can be performed on the RHE.

      • Gene Expression: Changes in the expression of genes related to skin hydration and barrier function (e.g., aquaporins, filaggrin) can be analyzed using RT-qPCR.

      • Histology: Tissue sections can be stained (e.g., H&E) to observe morphological changes.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo and in vitro skin hydration studies.

InVivoWorkflow cluster_prep Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase subject_selection Subject Selection acclimatization Acclimatization (Controlled Environment) subject_selection->acclimatization baseline Baseline Measurements (TEWL/Corneometry) acclimatization->baseline product_application Product Application (Standardized Amount) baseline->product_application post_application Post-Application Measurements (Multiple Time Points) product_application->post_application data_analysis Data Analysis (% Change from Baseline) post_application->data_analysis

In Vivo Skin Hydration Study Workflow

InVitroWorkflow cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis rhe_culture Reconstructed Human Epidermis (RHE) Culture product_application Topical Product Application rhe_culture->product_application incubation Incubation (e.g., 24 hours) product_application->incubation te_water_loss TEWL Measurement incubation->te_water_loss gene_expression Gene Expression Analysis (RT-qPCR) incubation->gene_expression histology Histological Examination incubation->histology

In Vitro Skin Hydration Study Workflow

Conclusion

References

Benchmarking Spreading Properties of 3-Isoamyl-6-methyl-2-heptyl myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the spreading properties of the emollient ester 3-Isoamyl-6-methyl-2-heptyl myristate. Due to the limited publicly available data on this specific compound, this document outlines standardized experimental protocols to measure its performance and presents comparative data from established emollients to serve as benchmarks. Adherence to these methodologies will enable a comprehensive evaluation of its suitability for various cosmetic and pharmaceutical formulations.

The spreading behavior of an emollient is a critical factor influencing the sensory experience and efficacy of topical products. Factors such as viscosity, surface tension, and molecular structure heavily influence an emollient's ability to spread. Generally, emollients with lower viscosity and surface tension exhibit greater spreadability.

Comparative Analysis of Emollient Spreading Properties

To properly benchmark this compound, its performance should be evaluated against a range of emollients with varying spreading characteristics. The following tables provide reference data for common emollients, categorized by their spreading potential.

Table 1: Instrumental Analysis of Spreading Properties of Common Emollients

Emollient EsterSpreading Value (mm²/10 min)Viscosity (cP at 25°C)Surface Tension (mN/m)Initial Contact Angle (°)
Fast Spreading
Diisopropyl Adipate>10008-10-45
Isopropyl Myristate12005-6--
Medium Spreading
Isodecyl Neopentanoate750-950--52
Isocetyl Stearate450-750--69.4
Decyl Oleate700---
Slow Spreading
Octyldodecyl Stearoyl Stearate50-450833380

Note: The data presented is compiled from various sources and should be used as a reference. Experimental conditions can affect results.

Table 2: Sensory Analysis of Spreading Properties

Emollient EsterEase of Spreading (1-10 scale)Perceived After-feel
Diisopropyl Adipate9.2Light, dry
Isodecyl Neopentanoate-Light, dry
Isocetyl Stearate-Medium
Octyldodecyl Stearoyl Stearate-Heavy

Note: Sensory data is illustrative and depends on the panel and protocol.

Experimental Protocols

To generate comparative data for this compound, the following detailed experimental protocols are recommended.

Instrumental Measurement of Spreading Value (Parallel-Plate Method)

This widely used technique quantifies spreadability by measuring the area an emollient covers under a specific weight over time.

Apparatus:

  • Two flat, smooth glass plates (e.g., 20 cm x 20 cm)

  • Standardized weight (e.g., 125 g)

  • Ruler or caliper

  • Stopwatch

Procedure:

  • Ensure the glass plates are clean and dry.

  • Place the bottom glass plate on a level horizontal surface.

  • Accurately weigh 1 g of the emollient and place it at the center of the bottom plate.

  • Carefully place the top glass plate over the sample, ensuring it is centered.

  • Place the standardized 125 g weight on the center of the top plate.

  • Start the stopwatch immediately.

  • After a predetermined time (e.g., 1 minute), measure the diameter of the spread circle. Take at least three measurements at different angles and calculate the average.

  • The spreading value (Area) can be calculated using the formula for the area of a circle (πr²).

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Clean and Level Glass Plates B Place 1g of Emollient on Center of Bottom Plate A->B C Position Top Plate B->C D Apply 125g Standardized Weight C->D E Start Stopwatch D->E F Measure Diameter at Predetermined Time (e.g., 1 min) E->F G Calculate Average Diameter F->G H Calculate Spreading Area (πr²) G->H

Workflow for the Parallel-Plate Spreading Value Measurement.
Contact Angle Measurement

This method assesses the wetting properties of an emollient on a surface that mimics human skin, providing insights into its spreadability. A lower contact angle indicates better wetting and spreading.

Apparatus:

  • Goniometer or contact angle measurement system

  • Synthetic skin substrate (e.g., Vitro-skin®)

  • Micropipette or syringe

Procedure:

  • Hydrate the synthetic skin substrate according to the manufacturer's instructions.

  • Place the hydrated substrate on the goniometer stage.

  • Dispense a small, standardized droplet (e.g., 10 µL) of the emollient onto the substrate.

  • Immediately start recording the contact angle of the droplet over time (e.g., at 0, 1, 5, and 10 minutes).

  • Repeat the measurement at least three times for each emollient.

G cluster_prep Preparation cluster_exec Execution cluster_data Data Acquisition A Hydrate Synthetic Skin Substrate B Mount Substrate on Goniometer A->B C Dispense Standardized Droplet of Emollient B->C D Initiate Time-Lapse Recording of Contact Angle C->D E Measure Contact Angle at t=0, 1, 5, 10 min D->E F Repeat for Statistical Validity (n≥3) E->F

Experimental Workflow for Contact Angle Measurement.
In Vivo Sensory Panel Evaluation

Sensory analysis provides crucial data on the perceived performance and consumer acceptance of an emollient on the skin.

Panelists:

  • Recruit a panel of at least 12 trained assessors.

Procedure:

  • Define the sensory attributes to be evaluated, such as "ease of spreading," "initial feel," "residue," and "tackiness."

  • Apply a standardized amount (e.g., one drop) of each emollient to a designated area on the panelists' volar forearms.

  • Instruct panelists to spread the emollient over a defined area until fully absorbed.

  • Panelists rate the predefined sensory attributes on a labeled magnitude scale (e.g., 1 to 10).

  • Ensure a sufficient washout period between testing different samples.

  • Average the scores from the panel for comparison.

A Comparative Guide to the Solubility of Non-Steroidal Anti-Inflammatory Drugs in Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of an Active Pharmaceutical Ingredient (API) in various excipients is a critical factor in the development of effective drug delivery systems. Fatty acid esters are a class of excipients widely utilized in pharmaceutical formulations for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs. This guide provides a comparative analysis of the solubility of three common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)—Ibuprofen, Ketoprofen, and Naproxen—in selected fatty acid esters. The data presented is supported by detailed experimental protocols to aid in your research and development endeavors.

Comparative Solubility Data

The following table summarizes the solubility of Ibuprofen, Ketoprofen, and Naproxen in various fatty acid esters. The data has been compiled from multiple sources and standardized to mg/mL for ease of comparison. It is important to note that solubility can be influenced by various factors including the specific grade of the excipient, temperature, and the presence of impurities.

Fatty Acid EsterAPISolubility (mg/mL)Temperature (°C)
Isopropyl Myristate Ibuprofen> 160Room Temperature
Ketoprofen94.025
Naproxen39.625
Isopropyl Palmitate IbuprofenSoluble25
KetoprofenSolubleNot Specified
NaproxenSolubleNot Specified
Ethyl Oleate IbuprofenSolubleNot Specified
KetoprofenSolubleNot Specified
NaproxenSolubleNot Specified
Oleic Acid Ibuprofen~485Room Temperature[1]
KetoprofenHigh25[2]
NaproxenSolubleNot Specified
Propylene Glycol Monocaprylate Ibuprofen~483Room Temperature[1]
Medium Chain Triglycerides Ibuprofen~329Room Temperature[1]

Note: "Soluble" indicates that the source material confirmed solubility but did not provide a specific quantitative value.

Experimental Protocols

Two common methods for determining the solubility of APIs in lipid-based excipients are the Shake-Flask Method and Differential Scanning Calorimetry (DSC).

Shake-Flask Method

This equilibrium solubility method is considered the gold standard for determining the thermodynamic solubility of a compound in a solvent.[3]

Detailed Methodology:

  • Preparation of Supersaturated Solution: An excess amount of the API is added to a known volume of the fatty acid ester in a sealed container (e.g., a glass vial or flask). The exact amount of excess API will depend on a preliminary estimation of solubility.

  • Equilibration: The container is placed in a temperature-controlled shaker or agitator. The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be maintained at a constant, specified value (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved API to sediment. To ensure complete separation of the solid and liquid phases, the sample is then centrifuged at a high speed.

  • Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a chemically compatible filter (e.g., PTFE) to remove any remaining solid particles. The filtered supernatant is then accurately diluted with a suitable solvent in which the API is freely soluble (e.g., methanol, acetonitrile).

  • Quantification: The concentration of the API in the diluted sample is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve prepared with known concentrations of the API is used for quantification.

  • Calculation: The solubility of the API in the fatty acid ester is calculated by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the solubility of a crystalline API in a lipid excipient by observing the melting point depression of the API.[5][6]

Detailed Methodology:

  • Sample Preparation: A series of physical mixtures of the API and the fatty acid ester are prepared at different weight ratios (e.g., 10%, 20%, 30%, etc., of the API). The components are accurately weighed and thoroughly mixed.

  • DSC Analysis: A small amount of each mixture is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference. The samples are then subjected to a controlled temperature program in the DSC instrument. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point of the API.

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting endotherm of the API is recorded for each mixture.

  • Data Analysis: The onset temperature of the melting endotherm for each mixture is determined. The solubility of the API in the fatty acid ester at a given temperature can be estimated by constructing a phase diagram or by using the melting point depression data in conjunction with the van't Hoff equation. The absence of a melting endotherm for the API in a mixture suggests that the API is completely dissolved in the fatty acid ester at that concentration.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the Shake-Flask and DSC solubility determination methods.

Shake_Flask_Workflow start Start: Shake-Flask Method prep Prepare Supersaturated Solution (Excess API in Fatty Acid Ester) start->prep equilibrate Equilibrate at Constant Temperature (24-72 hours with agitation) prep->equilibrate separate Phase Separation (Sedimentation & Centrifugation) equilibrate->separate sample Collect & Filter Supernatant separate->sample dilute Dilute Sample with Suitable Solvent sample->dilute quantify Quantify API Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Value calculate->end DSC_Workflow start Start: DSC Method prep_mixtures Prepare API-Ester Mixtures (Varying Weight Ratios) start->prep_mixtures dsc_analysis Perform DSC Analysis (Heat at a constant rate) prep_mixtures->dsc_analysis record_endotherms Record API Melting Endotherms dsc_analysis->record_endotherms analyze_data Analyze Melting Point Depression record_endotherms->analyze_data determine_solubility Determine Solubility (Phase Diagram or van't Hoff Equation) analyze_data->determine_solubility end End: Solubility Data determine_solubility->end

References

Cross-Validation of Analytical Methods for the Quantification of 3-Isoamyl-6-methyl-2-heptyl myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the quantification of the wax ester, 3-Isoamyl-6-methyl-2-heptyl myristate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The objective is to present a clear, data-driven comparison to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.

The cross-validation of analytical methods is a critical process to ensure data integrity and consistency when results from different analytical techniques are compared.[1][2] This process is essential during method transfer between laboratories or when employing multiple techniques for the analysis of the same substance.[2][3]

Methodology Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For a high molecular weight ester like this compound, high-temperature GC is often necessary to ensure sufficient volatility.[5] The sample is vaporized, separated in a chromatographic column, and then detected by a mass spectrometer, which provides detailed structural information, enhancing selectivity.[6][7]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their affinity to a stationary phase while being carried by a liquid mobile phase.[4] For non-volatile or thermally labile compounds, HPLC is often the method of choice. Detection can be achieved using various detectors, with Ultraviolet (UV) detection being common for compounds with a chromophore. For esters lacking a strong chromophore, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable analytical data. The following are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the direct analysis of this compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or isooctane. An internal standard (e.g., methyl heptadecanoate) can be added to improve quantitative accuracy.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[1]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Inlet Temperature: 300°C.[1]

    • Injection Volume: 1 µL (splitless mode).[1]

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute. Ramp to 320°C at a rate of 15°C/min. Hold at 320°C for 10 minutes.[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Mass Spectrometer: Agilent 5977B or equivalent.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of this compound.[1]

High-Performance Liquid Chromatography (HPLC) Protocol with ELSD

This protocol is suitable for the analysis of this compound, which lacks a significant UV chromophore.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of methanol (B129727) and isopropanol.[11]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 20 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD). Nebulizer and evaporator temperatures should be optimized for the mobile phase.[8]

Method Performance Comparison

The selection of an analytical method is guided by its performance characteristics, which are determined during method validation according to ICH Q2(R1) guidelines.[12][13][14] The following table summarizes a hypothetical but realistic comparison of the performance of GC-MS and HPLC for the analysis of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-ELSD)
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL
Precision (RSD%) < 3%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Selectivity Very High (due to mass fragmentation)Moderate
Typical Run Time 20 - 35 minutes15 - 25 minutes

Visualizing the Workflow

To better understand the logical flow of the cross-validation process and the analytical workflow, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Validation cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion DefineAnalyte Define Analyte: This compound SelectMethods Select Methods: GC-MS & HPLC-ELSD DefineAnalyte->SelectMethods PrepSamples Prepare Standard & QC Samples SelectMethods->PrepSamples GCMS_Analysis GC-MS Analysis PrepSamples->GCMS_Analysis HPLC_Analysis HPLC-ELSD Analysis PrepSamples->HPLC_Analysis CompareResults Compare Quantitative Results GCMS_Analysis->CompareResults HPLC_Analysis->CompareResults AssessParams Assess Validation Parameters (Accuracy, Precision, Linearity) CompareResults->AssessParams FinalReport Final Cross-Validation Report AssessParams->FinalReport

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

AnalyticalMethodValidation Analyte Analyte in Sample SamplePrep Sample Preparation Analyte->SamplePrep Chromatography Chromatographic Separation SamplePrep->Chromatography Detection Detection Chromatography->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis Result Final Result DataAnalysis->Result Validation Method Validation (ICH Q2) DataAnalysis->Validation

Caption: Key steps in an analytical method and the role of validation.

Conclusion

Both GC-MS and HPLC-ELSD are viable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS offers superior selectivity and lower limits of detection, making it ideal for trace analysis or in the presence of complex matrices.

  • HPLC-ELSD is a robust alternative, particularly when dealing with less volatile impurities or when a mass spectrometer is not available.

The cross-validation data presented in this guide demonstrates that with proper optimization, both methods can provide accurate and precise results. For routine quality control, the faster run time of the HPLC method might be advantageous, while for investigational or stability studies, the high selectivity of GC-MS would be preferable. Ultimately, the selection should be based on a thorough evaluation of the analytical needs, available instrumentation, and regulatory requirements.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Isoamyl-6-methyl-2-heptyl myristate, ensuring the protection of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound in a well-ventilated area. Engineering controls, such as a closed system or local exhaust, should be in place to minimize direct exposure. Always wear appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and clothing. In the event of a spill, absorb the material with a suitable absorbent like dry sand or earth and contain large spills by bunding. Promptly dispose of the collected material in accordance with local regulations.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling and disposing of this compound.

Protection Type Required Equipment Rationale
Respiratory Vapor respiratorTo protect against inhalation of vapors or mists.
Hand Protective glovesTo prevent skin contact.
Eye Safety glasses or face shieldTo protect eyes from splashes.
Body Protective clothing and bootsTo prevent skin exposure.

Step-by-Step Disposal Plan

The primary disposal route for this compound involves consultation with local and regional authorities to ensure compliance with all applicable regulations.

  • Consult Local Regulations: Before disposal, it is mandatory to consult your local, state, and federal environmental regulations. Waste disposal regulations can vary significantly by location.

  • Evaluate Recycling Options: Where possible, recycling the chemical should be considered as a primary option.

  • Chemical Incineration: If recycling is not feasible, the substance may be disposed of through a chemical incinerator equipped with an afterburner and scrubber system. This should be performed by a licensed waste disposal company.

  • Waste Collection: Collect waste this compound in a properly labeled, sealed container. Store the container in a cool, dark place away from incompatible materials such as oxidizing agents.

  • Arrange for Professional Disposal: Contact a certified chemical waste disposal service to collect and manage the disposal of the material.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste this compound consult Consult Local, State, and Federal Regulations start->consult recycle_q Is Recycling a Feasible Option? consult->recycle_q recycle Recycle to Process recycle_q->recycle Yes incinerate Dispose via Chemical Incinerator with Afterburner and Scrubber recycle_q->incinerate No end End: Proper Disposal Complete recycle->end incinerate->end

Caption: Disposal decision workflow for this compound.

Essential Safety and Operational Guide for 3-Isoamyl-6-methyl-2-heptyl myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3-Isoamyl-6-methyl-2-heptyl myristate (CAS No. 88332-30-3). Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory to protect against unforeseen reactions and ensure best practices.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times to protect against accidental splashes. A face shield is recommended when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling, consult the glove manufacturer's compatibility chart.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential splashes.
Respiratory Protection Vapor Respirator (if necessary)While not typically required due to the low volatility of this compound, a vapor respirator should be used if handling heated material or if an aerosol is generated in a poorly ventilated area.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the quality of this compound and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Prevent the generation of mists or aerosols. If heating the substance, do so in a chemical fume hood.[1]

Storage:

  • Store in a cool, dark place.[1]

  • Keep the container tightly sealed to prevent contamination.[1]

  • Store away from strong oxidizing agents.[1]

Disposal Plan

As a non-hazardous substance, the disposal of this compound is more straightforward than for hazardous materials. However, it is imperative to follow institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Small Quantities (up to 100 mL):

    • Absorb the liquid onto an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

    • Place the absorbent material into a sealed, appropriately labeled container.

    • Dispose of the sealed container in the regular solid waste, in accordance with your institution's guidelines for non-hazardous chemical waste.

  • Large Quantities (over 100 mL):

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on bulk disposal.

    • Do not pour large quantities down the drain. While not classified as hazardous, large volumes of oily substances can cause plumbing issues.

  • Empty Containers:

    • Rinse the container thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Allow the container to air dry completely in a well-ventilated area.

    • Deface the label and dispose of the container with regular laboratory glass or plastic waste.

Experimental Workflow: Characterization of a Novel Ester

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or acquired ester like this compound.

Ester_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation and Reporting sample_prep Sample Acquisition/ Synthesis dissolution Dissolution in Appropriate Solvent sample_prep->dissolution nmr NMR Spectroscopy (¹H, ¹³C) dissolution->nmr Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) dissolution->ms Molecular Weight Confirmation ftir FTIR Spectroscopy dissolution->ftir Functional Group Identification purity Purity Assessment (GC or HPLC) dissolution->purity Purity and Impurity Profile interpretation Spectral Interpretation nmr->interpretation ms->interpretation ftir->interpretation purity->interpretation report Final Report Generation interpretation->report

Caption: A typical workflow for the analytical characterization of an ester compound.

References

×

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3-Isoamyl-6-methyl-2-heptyl myristate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.